molecular formula C8H18BrNO4 B605434 Aminooxy-PEG3-bromide CAS No. 1895922-73-2

Aminooxy-PEG3-bromide

Numéro de catalogue: B605434
Numéro CAS: 1895922-73-2
Poids moléculaire: 272.14 g/mol
Clé InChI: UWCFCSQLYSKMDZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Aminooxy-PEG3-bromide HCl salt is a heterobifunctional PEG linker of value in bioconjugation and chemical biology. It features an aminooxy group at one terminus and a bromide group at the other, connected by a triethylene glycol (PEG3) spacer. The hydrophilic PEG spacer enhances solubility in aqueous media, which is beneficial for reactions under physiological conditions. The aminooxy group reacts specifically with aldehydes and ketones to form a stable oxime bond; this linkage can be further stabilized by reduction to a hydroxylamine. The bromide (Br) acts as a superior leaving group, enabling efficient nucleophilic substitution reactions with thiols, amines, or other nucleophiles. This combination of functionalities makes this compound a versatile tool for constructing PROTACs (Proteolysis Targeting Chimeras) and for the site-specific modification of biomolecules, polymers, and surfaces. Please note that aminooxy compounds are highly reactive and sensitive. For optimal performance, immediate use (within one week) is highly recommended, and the product should be stored protected from light and under nitrogen. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18BrNO4/c9-1-2-11-3-4-12-5-6-13-7-8-14-10/h1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCFCSQLYSKMDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCON)OCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501177459
Record name Hydroxylamine, O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1895922-73-2
Record name Hydroxylamine, O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1895922-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxylamine, O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Aminooxy-PEG3-bromide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG3-bromide is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, chemical biology, and drug development. Its unique architecture, featuring a reactive aminooxy group and a versatile bromide moiety separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer, offers a powerful tool for the precise chemical modification of biomolecules and the construction of complex molecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on providing researchers and drug development professionals with the detailed information necessary to effectively utilize this reagent in their work.

Structure and Core Properties

This compound possesses a well-defined chemical structure that dictates its reactivity and utility. The molecule consists of three key components: an aminooxy group (H₂N-O-), a short polyethylene glycol chain with three ethylene (B1197577) glycol units, and a terminal bromide atom.

Chemical Structure:

The hydrophilic PEG spacer enhances the aqueous solubility of the reagent and the resulting conjugates, which is a critical property for biological applications.[1] The bromide is an excellent leaving group, facilitating nucleophilic substitution reactions, while the aminooxy group provides a highly chemoselective handle for reaction with carbonyl compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and executing conjugation experiments.

PropertyValueReference
Chemical Formula C₈H₁₈BrNO₄[1]
Molecular Weight 272.1 g/mol [1]
CAS Number 1895922-73-2[1][2]
Appearance Varies (typically a solid or oil)N/A
Purity ≥95% (typical)[1]
Solubility Soluble in water, DMSO, DMF, and DCM[1]
Storage Conditions -20°C, protected from moisture[1]

Reactivity and Reaction Mechanisms

The utility of this compound stems from the distinct reactivity of its two functional groups.

Oxime Bond Formation

The aminooxy group reacts specifically and efficiently with aldehydes and ketones to form a highly stable oxime linkage.[3] This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry due to its high chemoselectivity and the stability of the resulting bond under physiological conditions.[4][5]

The formation of an oxime bond is significantly more stable than imine and hydrazone bonds.[6] The reaction is catalyzed by acidic conditions, with an optimal pH typically between 4 and 5.[7][8] However, for applications involving sensitive biomolecules that cannot tolerate low pH, the reaction can be effectively carried out at neutral pH (6.5-7.5) with the use of nucleophilic catalysts such as aniline (B41778) or its derivatives (e.g., m-phenylenediamine).[6][7][9] These catalysts can accelerate the reaction rate by several orders of magnitude.[10]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product R1_CHO Aldehyde/Ketone (R-CHO) Intermediate1 Carbinolamine Intermediate R1_CHO->Intermediate1 + H₂N-O-PEG-Br A_PEG_Br This compound (H₂N-O-PEG-Br) A_PEG_Br->Intermediate1 Catalyst Aniline or m-Phenylenediamine (B132917) Intermediate2 Protonated Intermediate Catalyst->Intermediate2 Intermediate1->Intermediate2 + Catalyst (H⁺ donor) Oxime Stable Oxime Adduct (R-CH=N-O-PEG-Br) Intermediate2->Oxime - H₂O

Nucleophilic Substitution

The bromide at the other end of the PEG linker is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the conjugation of the PEG linker to a wide variety of nucleophiles, such as thiols, amines, and carboxylates, after the initial oxime ligation. This dual reactivity is particularly useful in the synthesis of PROTACs, where one end of the linker is attached to a protein of interest (POI) ligand and the other to an E3 ligase ligand.[11][12]

Quantitative Data

The efficiency and stability of the conjugates formed using this compound are critical for their successful application. The following tables summarize key quantitative data related to oxime bond formation and stability.

Table 1: Reaction Kinetics of Oxime Ligation
ParameterConditionValueReference
Second-order rate constant Uncatalyzed, neutral pH~0.01 M⁻¹s⁻¹[7]
Rate enhancement with aniline catalyst Neutral pHUp to 40-fold[7]
Rate enhancement with m-phenylenediamine Neutral pHUp to 120-fold (vs. uncatalyzed)[9]
Table 2: Hydrolytic Stability of Oxime vs. Other Linkages
LinkageConditionHalf-life (t₁₂)Reference
Oxime pD 7.0Significantly higher than hydrazones[13]
Methylhydrazone pD 7.0~600-fold less stable than oxime[13]
Acetylhydrazone pD 7.0~300-fold less stable than oxime[13]
Semicarbazone pD 7.0~160-fold less stable than oxime[13]

Experimental Protocols

While specific protocols will vary depending on the application, the following provides a general framework for the use of this compound in bioconjugation.

General Protocol for Protein PEGylation via Oxime Ligation

This protocol outlines the steps for conjugating this compound to a protein containing an aldehyde or ketone group.

Materials:

  • Protein with a carbonyl group (aldehyde or ketone)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2 (for catalyzed reaction) or 0.1 M Sodium Acetate, pH 4.5 (for uncatalyzed reaction)

  • Catalyst (optional): Aniline or m-phenylenediamine stock solution in DMSO or water

  • Quenching reagent (optional): e.g., hydroxylamine

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation: Dissolve the protein containing the carbonyl group in the appropriate reaction buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) at a concentration of 10-100 mM.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.

    • If using a catalyst at neutral pH, add the catalyst to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature or 4°C for 2-24 hours with gentle mixing. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Quenching (Optional): To stop the reaction, a small molecule containing a carbonyl or aminooxy group can be added to consume the excess reagent.

  • Purification: Remove excess unreacted this compound and catalyst by size-exclusion chromatography or dialysis against an appropriate buffer.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight, and by mass spectrometry to determine the degree of labeling.

G Start Start Protein_Prep Prepare Protein Solution (with Carbonyl Group) Start->Protein_Prep Reagent_Prep Prepare this compound Stock Solution Start->Reagent_Prep Conjugation Incubate Protein and Reagent (with/without catalyst) Protein_Prep->Conjugation Reagent_Prep->Conjugation Quench Quench Reaction (Optional) Conjugation->Quench Purification Purify Conjugate (SEC or Dialysis) Quench->Purification Characterization Characterize Conjugate (SDS-PAGE, MS) Purification->Characterization End End Characterization->End

Synthesis of PROTACs

This compound is a valuable building block for the modular synthesis of PROTACs.[11][12][14] A typical synthetic strategy involves:

  • Oxime Ligation: The aminooxy group of this compound is first reacted with a ligand for the protein of interest (POI) that has been functionalized with an aldehyde or ketone.

  • Nucleophilic Substitution: The bromide end of the resulting conjugate is then reacted with a nucleophilic E3 ligase ligand (e.g., containing a thiol or amine group) to complete the PROTAC synthesis.

G POI_Ligand POI Ligand with Carbonyl Oxime_Intermediate Oxime-linked Intermediate POI_Ligand->Oxime_Intermediate Oxime Ligation A_PEG_Br This compound A_PEG_Br->Oxime_Intermediate PROTAC Final PROTAC Molecule Oxime_Intermediate->PROTAC Nucleophilic Substitution E3_Ligand E3 Ligase Ligand with Nucleophile E3_Ligand->PROTAC

Safety and Handling

Conclusion

This compound is a highly valuable and versatile tool for researchers, scientists, and drug development professionals. Its unique combination of a chemoselective aminooxy group, a flexible and solubilizing PEG spacer, and a reactive bromide moiety enables the precise and efficient construction of a wide range of bioconjugates and complex therapeutic modalities. The exceptional stability of the oxime bond formed through its reaction with carbonyls makes it a superior choice for applications requiring robust linkages in biological environments. By understanding its structure, properties, and reactivity, and by employing the appropriate experimental protocols, researchers can effectively harness the power of this compound to advance their scientific and therapeutic goals.

References

The Versatility of Aminooxy-PEG3-bromide: A Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Aminooxy-PEG3-bromide has emerged as a critical tool in the precise and stable linkage of molecules. This heterobifunctional linker, featuring an aminooxy group at one end and a bromide at the other, connected by a flexible triethylene glycol (PEG3) spacer, offers a robust solution for a variety of bioconjugation applications, from the development of antibody-drug conjugates (ADCs) to the functionalization of surfaces for diagnostics and drug delivery.

This in-depth guide explores the core applications of this compound, providing detailed experimental protocols, quantitative data on its performance, and visual representations of its chemical functionalities and workflows.

Core Principles and Applications

This compound's utility is rooted in the specific and stable bond formed between its terminal aminooxy group and a carbonyl group (an aldehyde or ketone). This reaction, known as oxime ligation, forms a highly stable oxime bond, a key advantage over other conjugation chemistries like those involving maleimides, which can be less stable in biological environments.[1] The bromide end of the linker serves as a versatile reactive group for nucleophilic substitution, allowing for the attachment of a wide array of molecules.

The hydrophilic PEG3 spacer enhances the solubility of the entire conjugate in aqueous solutions, a crucial factor when working with biomolecules. This property can also reduce aggregation and minimize steric hindrance.

The primary applications of this compound include:

  • Antibody-Drug Conjugates (ADCs): The precise linkage of potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. The stability of the oxime bond is paramount to prevent premature drug release in circulation.[1][2]

  • PROTACs (Proteolysis Targeting Chimeras): Serving as a linker in the synthesis of PROTACs, which are designed to selectively degrade target proteins within cells.[3]

  • Drug Delivery Systems: Functionalizing nanoparticles and polymers for the targeted delivery of therapeutic agents.

  • Biosensors and Diagnostics: Immobilizing biomolecules onto surfaces for the development of sensitive and specific detection platforms.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use. The following table summarizes its key characteristics, often supplied as a hydrochloride salt to improve stability and handling.

PropertyValueSource
Chemical Formula C8H18BrNO4·HClBroadPharm
Molecular Weight 272.14 g/mol (free base)BroadPharm
CAS Number 1895922-73-2BroadPharm
Appearance White to off-white solidGeneric
Purity Typically ≥95%BroadPharm
Solubility Water, DMSO, DMFBroadPharm
Storage Conditions -20°C for long-term storageBroadPharm

Optimizing Oxime Ligation: Reaction Kinetics and Stability

The efficiency and stability of the oxime bond formation are influenced by several factors, most notably pH and the presence of a catalyst.

Reaction Kinetics

The formation of an oxime bond is significantly accelerated under slightly acidic conditions.[4] For many bioconjugation applications where physiological pH is required, the reaction can be slow. To overcome this, nucleophilic catalysts are often employed.

ConditionEffect on Reaction RateKey Considerations
Acidic pH (4.0-5.5) Optimal for uncatalyzed reactions.May not be suitable for all biomolecules due to potential denaturation.
Neutral pH (6.5-7.5) Slow reaction rate without a catalyst.Essential for many biological applications.
Aniline (B41778) Catalyst Significantly accelerates the reaction at neutral pH.A commonly used catalyst to improve efficiency under physiological conditions.
Substituted Anilines Can offer even greater rate enhancements compared to aniline.Provide options for further optimization of reaction kinetics.

Aniline and its derivatives act as catalysts by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then more susceptible to attack by the aminooxy group.[4]

Bond Stability

The resulting oxime bond is notably more stable than corresponding imine or hydrazone linkages, particularly at physiological pH.[4][5] This enhanced stability is a key advantage for in vivo applications, as it minimizes the premature cleavage of the conjugate. Studies have shown that the hydrolysis of oxime bonds is significantly slower than that of hydrazones under similar conditions.[6][7]

Experimental Protocols

The following are detailed methodologies for key applications of this compound.

Protocol 1: General Procedure for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the site-specific conjugation of a drug to an antibody via its carbohydrate moieties.

1. Generation of Aldehyde Groups on the Antibody:

  • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 5-10 mg/mL.

  • To the antibody solution, add a solution of sodium periodate (B1199274) (NaIO4) to a final concentration of 1-10 mM. The reaction is typically carried out in an acetate (B1210297) buffer at pH 5.5.

  • Incubate the reaction on ice for 30 minutes, protected from light.

  • Quench the reaction by adding an excess of ethylene (B1197577) glycol or glycerol.

  • Remove the excess reagents and byproducts by buffer exchange into a conjugation buffer (e.g., PBS, pH 6.5-7.5) using a desalting column or dialysis.

2. Conjugation with Aminooxy-PEG3-Drug:

  • Dissolve the Aminooxy-PEG3-Drug conjugate in a compatible solvent (e.g., DMSO).

  • Add a 5- to 20-fold molar excess of the Aminooxy-PEG3-Drug solution to the aldehyde-functionalized antibody.

  • If performing the reaction at neutral pH, add a catalyst such as aniline to a final concentration of 10-100 mM.

  • Incubate the reaction mixture for 2-12 hours at room temperature or 4°C with gentle shaking.

  • Monitor the progress of the conjugation using an appropriate analytical technique (e.g., HIC-HPLC, SEC-HPLC).

3. Purification of the ADC:

  • Purify the resulting ADC from unreacted drug-linker and other reagents using size-exclusion chromatography (SEC) or affinity chromatography (e.g., Protein A).

  • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Protocol 2: Labeling of Glycoproteins

This protocol details the labeling of glycoproteins with a reporter molecule using this compound as a linker.

1. Oxidation of Glycoprotein (B1211001):

  • Dissolve the glycoprotein in an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5).

  • Add sodium periodate to a final concentration of 1-10 mM.

  • Incubate on ice for 30 minutes in the dark.

  • Stop the reaction by adding a quenching solution (e.g., 10 mM glycerol).

  • Purify the oxidized glycoprotein using a desalting column equilibrated with a neutral buffer (e.g., PBS, pH 7.0).

2. Conjugation Reaction:

  • Prepare a solution of the Aminooxy-PEG3-reporter molecule.

  • Add the reporter molecule solution to the oxidized glycoprotein at a desired molar ratio.

  • Add aniline catalyst to a final concentration of 10-50 mM.

  • Incubate the reaction for 2-4 hours at room temperature.

3. Purification of the Labeled Glycoprotein:

  • Remove the excess labeling reagent by size-exclusion chromatography or dialysis.

Visualizing the Chemistry and Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical reactions and experimental processes involving this compound.

G cluster_reactants Reactants cluster_product Product aminooxy Aminooxy-PEG3-Br (H2N-O-PEG3-Br) oxime Stable Oxime Bond (R-CH=N-O-PEG3-Br or R-C(R')=N-O-PEG3-Br) aminooxy->oxime + carbonyl Carbonyl-containing Molecule (R-CHO or R-CO-R') carbonyl->oxime catalyst Aniline Catalyst (pH 6.5-7.5) catalyst->oxime accelerates G cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification mAb Monoclonal Antibody (mAb) with Glycans oxidation Periodate Oxidation (NaIO4, pH 5.5) mAb->oxidation aldehyde_mAb Aldehyde-functionalized mAb oxidation->aldehyde_mAb conjugation_step Oxime Ligation (pH 6.5-7.5, Aniline) aldehyde_mAb->conjugation_step linker_drug Aminooxy-PEG3-Drug linker_drug->conjugation_step adc_unpurified Unpurified ADC conjugation_step->adc_unpurified purification Chromatography (e.g., SEC) adc_unpurified->purification final_adc Purified ADC purification->final_adc G start Start: Need for Bioconjugation decision Is the target molecule a glycoprotein? start->decision oxidation Oxidize Glycans to Aldehydes decision->oxidation Yes no_oxidation Molecule already has a carbonyl group decision->no_oxidation No conjugation React with Aminooxy-PEG3-X oxidation->conjugation no_oxidation->conjugation purification Purify the Conjugate conjugation->purification end End: Purified Bioconjugate purification->end

References

An In-depth Technical Guide to Aminooxy-PEG3-bromide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Aminooxy-PEG3-bromide is a bifunctional linker molecule increasingly utilized in the fields of bioconjugation, chemical biology, and drug development. Its unique properties, including a terminal aminooxy group for covalent ligation and a bromide for nucleophilic substitution, coupled with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, make it a versatile tool for creating complex biomolecular architectures. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental considerations.

Core Chemical Properties

A clear understanding of the fundamental chemical properties of this compound is essential for its effective application. The key quantitative data are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₈H₁₈BrNO₄[1][2][3][4]
Molecular Weight 272.14 g/mol [1][3][4]

Reaction Mechanisms and Applications

This compound is primarily employed as a linker in the synthesis of more complex molecules, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[5][6] The core of its utility lies in the chemoselective reaction of the aminooxy group and the reactivity of the bromide group.

Oxime Ligation: The Core Reaction

The aminooxy group of this compound reacts specifically with aldehydes or ketones to form a stable oxime bond.[4][7] This reaction, known as oxime ligation, is highly efficient and can be performed under mild, aqueous conditions, making it ideal for the modification of sensitive biomolecules.[8]

Oxime_Ligation cluster_reactants Reactants cluster_product Product Aminooxy_PEG3_Br Aminooxy-PEG3-Br (H₂N-O-PEG3-Br) Reaction + Aminooxy_PEG3_Br->Reaction Biomolecule_Carbonyl Biomolecule with Aldehyde/Ketone (R-C=O) Biomolecule_Carbonyl->Reaction Oxime_Conjugate Stable Oxime Conjugate (R-C=N-O-PEG3-Br) Reaction->Oxime_Conjugate Oxime Ligation (pH 4.5-7.0)

Mechanism of Oxime Ligation.
Application in PROTAC Synthesis

This compound serves as a PEG-based linker in the synthesis of PROTACs.[9][10][11] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The bifunctional nature of this compound allows for the sequential or convergent connection of a target protein ligand and an E3 ligase ligand.

PROTAC_Synthesis_Workflow Start Aminooxy-PEG3-Br Step1 React with Target Protein Ligand (containing an aldehyde/ketone) Start->Step1 Intermediate Ligand-Linker Intermediate Step1->Intermediate Step2 React with E3 Ligase Ligand (via nucleophilic substitution of bromide) Intermediate->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC

Conceptual Workflow for PROTAC Synthesis.
Application in Antibody-Drug Conjugate (ADC) Formation

In the realm of ADCs, this compound can be used to link a cytotoxic payload to a monoclonal antibody.[6][12] A common strategy involves the oxidation of the carbohydrate moieties on the antibody to generate aldehyde groups, which can then react with the aminooxy group of the linker.[13] The bromide can be substituted with a cytotoxic drug.

ADC_Formation_Workflow cluster_antibody_mod Antibody Modification cluster_linker_payload Linker-Payload Conjugation Antibody Monoclonal Antibody Oxidation Oxidation of Carbohydrates Antibody->Oxidation Aldehyde_Antibody Antibody with Aldehyde Groups Oxidation->Aldehyde_Antibody Final_ADC Antibody-Drug Conjugate (ADC) Aldehyde_Antibody->Final_ADC Oxime Ligation Linker Aminooxy-PEG3-Br Linker_Payload Linker-Payload Conjugate Linker->Linker_Payload Nucleophilic Substitution Payload Cytotoxic Payload Payload->Linker_Payload Linker_Payload->Final_ADC

Conceptual Workflow for ADC Formation.

Experimental Protocols

The following provides a generalized protocol for oxime ligation using an aminooxy-functionalized linker like this compound with a protein containing an aldehyde or ketone group.

Materials
  • This compound

  • Aldehyde or ketone-containing protein

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5[1]

  • Aniline (B41778) (optional, as a catalyst)[8]

  • Quenching reagent (e.g., a small molecule with an aminooxy or hydrazide group, optional)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

General Procedure for Protein Labeling
  • Reagent Preparation :

    • Dissolve the aldehyde or ketone-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO, DMF, or water).[2][4]

  • Conjugation Reaction :

    • Add a 10-50 fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.

    • If using a catalyst, aniline can be added to accelerate the reaction.[8]

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).

  • Reaction Quenching (Optional) :

    • To consume any unreacted aldehyde/ketone groups on the protein or excess aminooxy linker, a small molecule containing the complementary reactive group can be added in slight molar excess.

    • Incubate for an additional 30-60 minutes.

  • Purification of the Conjugate :

    • Remove the excess, unreacted this compound and other small molecules from the protein conjugate using a suitable method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Analysis :

    • Analyze the purified conjugate to determine the degree of labeling using techniques such as mass spectrometry (MS), UV-Vis spectroscopy, or SDS-PAGE.

Note: The bromide end of this compound is a good leaving group for nucleophilic substitution reactions.[4] This allows for the subsequent attachment of other molecules, such as fluorescent dyes, drugs, or other biomolecules, either before or after the oxime ligation step, depending on the overall synthetic strategy.

References

An In-Depth Technical Guide to the Mechanism of Action of Aminooxy-PEG3-bromide in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of Aminooxy-PEG3-bromide in bioconjugation. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the core principles, experimental considerations, and practical applications of this versatile bifunctional linker.

Core Mechanism of Action: Oxime Ligation

This compound is a heterobifunctional linker that leverages two distinct chemical reactivities for bioconjugation. The primary and most utilized mechanism of action is the oxime ligation , a highly efficient and bioorthogonal reaction. This reaction occurs between the aminooxy group (-O-NH₂) of the linker and a carbonyl group (an aldehyde or ketone) on a target biomolecule, such as a protein, peptide, or polysaccharide.[1][2][3] The product of this condensation reaction is a stable oxime bond (-O-N=C-).[2][4]

The polyethylene (B3416737) glycol (PEG3) spacer is a short, hydrophilic chain that enhances the solubility of the reagent and the resulting conjugate in aqueous buffers.[5] It also provides spatial separation between the conjugated molecules, which can help to preserve their biological activity by reducing steric hindrance.

The second functional group, bromide (-Br), is an excellent leaving group for nucleophilic substitution reactions.[5] This allows for a subsequent conjugation step where a nucleophile (e.g., a thiol or amine from another molecule) displaces the bromide, enabling the creation of more complex bioconjugates.

The overall reaction of the aminooxy group with an aldehyde or ketone to form an oxime is a two-step process involving a tetrahedral intermediate. The reaction is reversible, but the resulting oxime bond is significantly more stable than corresponding imine or hydrazone linkages, particularly at physiological pH.[1][6]

G cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Aminooxy_PEG3_Br This compound (R-O-NH₂) Tetrahedral_Intermediate Tetrahedral Intermediate Aminooxy_PEG3_Br->Tetrahedral_Intermediate + Biomolecule_Carbonyl Biomolecule with Aldehyde or Ketone (R'-C=O) Biomolecule_Carbonyl->Tetrahedral_Intermediate Oxime_Conjugate Stable Oxime Conjugate (R-O-N=C-R') Tetrahedral_Intermediate->Oxime_Conjugate - H₂O Water Water (H₂O) Tetrahedral_Intermediate->Water

Figure 1: Mechanism of Oxime Ligation.

Quantitative Data on Oxime Ligation

The efficiency and stability of the oxime bond make it a favored choice for bioconjugation. The following tables summarize key quantitative data related to the reaction kinetics and stability of the oxime linkage.

ParameterAldehyde-Derived OximeKetone-Derived OximeReference(s)
Relative Reactivity More reactive; less sterically hindered and more electrophilic carbonyl carbon.Less reactive; greater steric hindrance and less electrophilic carbonyl carbon.[7][8][9]
Reaction Rate Generally faster. Second-order rate constants can be in the range of 10¹-10³ M⁻¹s⁻¹ for highly reactive aromatic aldehydes.Significantly slower, can be over 100 times slower than with aldehydes.[10][11]
Equilibrium Constant (K) > 10⁸ M⁻¹> 10⁸ M⁻¹[1]

Table 1: Comparison of Aldehyde and Ketone Reactivity in Oxime Ligation

The rate of oxime ligation is highly dependent on pH and can be significantly accelerated by nucleophilic catalysts.

ConditionRate EnhancementNotesReference(s)
Uncatalyzed (pH 7) Base rate; can be slow for many applications.Second-order rate constants are often below 0.01 M⁻¹s⁻¹.[1]
Aniline (B41778) Catalyst (pH 7) Up to 40-fold increase compared to uncatalyzed reaction.Aniline forms a more reactive Schiff base intermediate with the carbonyl, which is then displaced by the aminooxy group.[1][12]
p-Phenylenediamine (B122844) (pH 7) Up to 120-fold increase compared to uncatalyzed reaction; ~19-fold faster than aniline.More effective than aniline at neutral pH, even at low millimolar concentrations.[13][14]
m-Phenylenediamine (B132917) (pH 7) Up to 15 times more efficient than aniline.Highly soluble, allowing for use at higher concentrations, leading to significant rate enhancement. At high concentrations, it may favor Schiff base formation over the desired oxime product.[15][16][17]
Acidic pH (e.g., 4.5) Optimal for uncatalyzed reactions. With an aniline catalyst, can be up to 400-fold faster than at neutral pH.While faster, acidic conditions may not be suitable for all biomolecules due to potential denaturation.[1][12]

Table 2: Factors Influencing the Rate of Oxime Ligation

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Carbonyl R-C=O Schiff_Base Schiff Base Intermediate (More Reactive) Carbonyl->Schiff_Base + Aniline Aniline (Catalyst) Aniline->Schiff_Base Oxime Oxime Product (R-C=N-O-R') Schiff_Base->Oxime + Aminooxy Aminooxy Reagent (R'-O-NH₂) Aminooxy->Oxime Oxime->Aniline (Catalyst Regenerated)

Figure 2: Aniline Catalysis of Oxime Ligation.

The stability of the resulting linkage is crucial for the utility of a bioconjugate.

Linkage TypeRelative Hydrolytic StabilityHalf-life Example (pH 7.2)NotesReference(s)
Imine LowMinutes to hoursReversible and prone to hydrolysis, often requiring reduction to a stable secondary amine.[2]
Hydrazone Moderatet₁/₂ = 183 hours (for a specific conjugate)More stable than imines but still susceptible to hydrolysis, especially at acidic pH. The stability is tunable by structure.[1]
Oxime HighDays to weeks or longerSignificantly more stable than imines and hydrazones at physiological pH. Hydrolysis is nearly 1000-fold slower than for simple hydrazones.[1][6][18]

Table 3: Comparative Stability of Imine, Hydrazone, and Oxime Linkages

Experimental Protocols

The following provides a generalized protocol for the conjugation of a biomolecule (e.g., a glycoprotein) using this compound. This protocol should be optimized for each specific application.

A. Introduction of a Carbonyl Group (if not already present)

For biomolecules lacking a native aldehyde or ketone, a carbonyl group must be introduced. For glycoproteins, this is typically achieved by mild oxidation of sialic acid residues.

  • Prepare Glycoprotein (B1211001): Dissolve the glycoprotein in an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5) to a concentration of 1-10 mg/mL.[19]

  • Oxidation: Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to a final concentration of 1-10 mM.[2][19] Incubate on ice for 30 minutes in the dark.

  • Quench Reaction: Quench the reaction by adding glycerol (B35011) to a final concentration of 15 mM and incubate for 5 minutes on ice.[19]

  • Buffer Exchange: Remove excess periodate (B1199274) and glycerol by buffer exchange into a conjugation buffer (e.g., PBS, pH 6.5-7.5) using a desalting column or dialysis.[2][19]

B. Oxime Ligation

  • Prepare Reagents:

    • Dissolve the oxidized biomolecule in the conjugation buffer (pH 6.5-7.5) at a concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound (e.g., 50 mM) in an appropriate solvent like DMSO.[2]

    • (Optional) Prepare a catalyst stock solution (e.g., 100 mM aniline or p-phenylenediamine) in the conjugation buffer.

  • Conjugation Reaction:

    • Add a 10-50 fold molar excess of the this compound solution to the biomolecule solution.[19]

    • (Optional) If using a catalyst, add it to the reaction mixture to the desired final concentration (e.g., 2-10 mM for p-phenylenediamine, 10-100 mM for aniline).

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[19] Reaction times may be significantly shorter with a catalyst.

  • Purification:

    • Remove excess, unreacted this compound and catalyst using size-exclusion chromatography (SEC), dialysis, or ultrafiltration.[19]

C. Characterization

  • Confirm conjugation and assess the degree of labeling using SDS-PAGE, mass spectrometry, or HPLC.

G cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Start Start with Biomolecule (e.g., Glycoprotein) Oxidation Introduce Carbonyl Group (e.g., NaIO₄ Oxidation) Start->Oxidation Buffer_Exchange Buffer Exchange into Conjugation Buffer (pH 6.5-7.5) Oxidation->Buffer_Exchange Add_Reagents Add this compound & Optional Catalyst (Aniline) Buffer_Exchange->Add_Reagents Incubate Incubate (2-4h at RT or overnight at 4°C) Add_Reagents->Incubate Purify Purify Conjugate (SEC, Dialysis) Incubate->Purify Analyze Analyze Conjugate (SDS-PAGE, Mass Spec) Purify->Analyze Final_Product Final Bioconjugate Analyze->Final_Product

Figure 3: Experimental Workflow for Bioconjugation.

Limitations and Side Reactions

While oxime ligation is a robust bioconjugation method, it is important to be aware of potential limitations and side reactions:

  • Reaction with Solvents: The aminooxy group is highly reactive towards aldehydes and ketones. Care must be taken to avoid solvents such as acetone, which can react with the linker.[3]

  • pH Sensitivity of Biomolecules: The optimal pH for uncatalyzed oxime ligation is acidic (around 4.5), which may not be suitable for all proteins as it can lead to denaturation.[1] The use of catalysts allows the reaction to proceed efficiently at a more physiological pH.

  • Side Reactions with Catalysts: At high concentrations, some catalysts like m-phenylenediamine can lead to the formation of a stable Schiff base with the carbonyl, competing with the desired oxime ligation.[17] Additionally, catalysts like p-phenylenediamine can be prone to oxidation, especially in the presence of copper.[17]

  • Peptide Dimerization: At elevated temperatures, which might be used to accelerate the reaction, unexpected side reactions such as peptide dimerization can occur.[3]

Conclusion

This compound is a powerful and versatile tool for bioconjugation, primarily through the formation of a highly stable oxime bond. Its dual functionality, with both an aminooxy group for carbonyl ligation and a bromide for nucleophilic substitution, allows for the construction of complex biomolecular architectures. By understanding the core mechanism, the influence of reaction conditions such as pH and catalysts, and potential side reactions, researchers can effectively utilize this reagent for a wide range of applications in drug delivery, diagnostics, and fundamental biological research.

References

An In-depth Technical Guide to the Reactivity of Aminooxy-PEG3-bromide with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reaction of Aminooxy-PEG3-bromide with aldehydes and ketones. This process, known as oxime ligation, is a cornerstone of bioconjugation chemistry, enabling the stable and specific linkage of molecules for applications ranging from antibody-drug conjugates (ADCs) to surface functionalization and biosensor development. This document details the reaction mechanism, kinetics, stability of the resulting conjugate, and provides standardized experimental protocols.

Core Principles of Oxime Ligation

The fundamental reaction between an aminooxy group (-O-NH₂) and a carbonyl group (an aldehyde or a ketone) results in the formation of a stable oxime ether linkage (-O-N=C). This reaction is highly chemoselective, meaning the aminooxy and carbonyl groups react specifically with each other even in the presence of other functional groups commonly found in biological molecules, making it an ideal tool for bioconjugation in complex environments.[1][2][3]

This compound is a heterobifunctional linker. The aminooxy group provides the reactive handle for aldehydes and ketones, the PEG3 (polyethylene glycol) spacer enhances aqueous solubility and reduces steric hindrance, and the bromide can serve as a reactive site for further functionalization, although for many bioconjugation applications, the focus is on the aminooxy reactivity.[4]

The reaction proceeds via a nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by dehydration to form the oxime bond.[1] The overall process is reversible, but the equilibrium strongly favors the formation of the stable oxime product.[5]

Reaction Kinetics and Catalysis

The rate of oxime ligation is significantly influenced by pH and the presence of nucleophilic catalysts.

pH Dependence: The reaction is fastest under mildly acidic conditions (pH 4-5).[6] This is because the reaction requires a protonated carbonyl group to be more electrophilic, but also a free aminooxy nucleophile. At very low pH, the aminooxy group becomes protonated and non-nucleophilic, slowing the reaction. At neutral or basic pH, the concentration of the protonated carbonyl species is low, which also results in a slower reaction.[1][7]

Catalysis: To achieve efficient conjugation at physiological pH (around 7.4), which is often necessary for biological applications, catalysts are employed. Aniline (B41778) and its derivatives, such as m-phenylenediamine (B132917) (mPDA), are effective catalysts that significantly accelerate the reaction rate.[7][8] These catalysts form a transient, more reactive Schiff base with the carbonyl compound, which is then readily attacked by the aminooxy nucleophile.[6] mPDA has been shown to be a more efficient catalyst than aniline due to its higher aqueous solubility, allowing for higher catalyst concentrations and thus faster reaction rates.[8]

Quantitative Data on Oxime Ligation

The following tables summarize representative kinetic data for oxime ligation reactions. While specific data for this compound is not extensively published, the data presented for other aminooxy compounds and various aldehydes and ketones provide a strong indication of the expected reactivity.

Table 1: Kinetic Analysis of Oxime Ligation with an Aldehyde

CatalystCatalyst Concentration (mM)Observed Rate Constant (k_obs) (M⁻¹s⁻¹)
None-Slow
Aniline10010.3
m-Phenylenediamine (mPDA)10027.0
m-Phenylenediamine (mPDA)500>100
m-Phenylenediamine (mPDA)750~150

Data adapted from kinetic studies on the reaction of an aldehyde-functionalized protein with an aminooxy-dansyl compound. The rates are indicative of the significant acceleration achieved with catalysts.[7][8]

Table 2: Comparative Reactivity of Aldehydes vs. Ketones

Carbonyl SubstrateCatalystRelative Reaction Rate
Aldehyde (Citral)Aniline (50 mM)~590x faster than 2-pentanone
Ketone (2-Pentanone)Aniline (100 mM)1

This table highlights the generally higher reactivity of aldehydes compared to ketones in oxime ligation. The observed rate constant for the reaction of aminooxy-dansyl with citral (B94496) was 48.6 M⁻¹s⁻¹, while for 2-pentanone it was 0.082 M⁻¹s⁻¹.[7]

Stability of the Oxime Ether Linkage

A key advantage of oxime ligation in bioconjugation is the exceptional stability of the resulting oxime ether bond.[9] Compared to other C=N bonds like imines and hydrazones, oximes exhibit significantly greater hydrolytic stability, particularly at physiological pH.[1][10] The rate constant for the acid-catalyzed hydrolysis of an oxime has been shown to be nearly 1000-fold lower than that for a simple hydrazone.[1][10] This stability is crucial for in vivo applications where the conjugate is exposed to aqueous environments for extended periods. The stability of the oxime linkage can be further enhanced by reduction of the C=N double bond, for example, with sodium cyanoborohydride, though this is often not necessary due to the inherent stability of the oxime.[5][11][12]

Experimental Protocols

The following are generalized protocols for the conjugation of this compound to an aldehyde or ketone-containing molecule. Optimization of reactant concentrations, buffer composition, and reaction time may be necessary for specific applications.

General Protocol for Oxime Ligation in Aqueous Buffer
  • Preparation of Reactants:

    • Dissolve the aldehyde or ketone-containing molecule in a suitable aqueous buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).

    • Dissolve this compound in the same buffer. A slight molar excess (1.2 to 5-fold) of the aminooxy-PEG reagent is often used to drive the reaction to completion.

  • Catalyst Preparation:

    • Prepare a stock solution of the catalyst (e.g., 1 M m-phenylenediamine or aniline) in the reaction buffer. The final concentration of the catalyst in the reaction mixture typically ranges from 25 mM to 500 mM.[8]

  • Reaction Setup:

    • In a reaction vessel, combine the solution of the aldehyde/ketone-containing molecule and the this compound solution.

    • Initiate the reaction by adding the catalyst stock solution to the desired final concentration.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to several hours, depending on the reactivity of the carbonyl substrate and the concentration of reactants and catalyst.[2][8]

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by techniques such as SDS-PAGE (for protein conjugation, observing a band shift), HPLC, or mass spectrometry.[8]

  • Purification:

    • Once the reaction is complete, the resulting conjugate can be purified from excess reagents and catalyst by size exclusion chromatography, dialysis, or other appropriate chromatographic techniques.

Protocol for Ligation in Acetic Acid for Hydrophobic Molecules

For molecules with poor solubility in aqueous buffers, acetic acid can be an effective solvent for oxime ligation.[2]

  • Dissolution of Reactants:

    • Dissolve the aminooxy-peptide and the keto-compound in glacial acetic acid. Concentrations can be in the millimolar range (e.g., 5 mM).[2]

  • Reaction Incubation:

    • Stir the reaction mixture at room temperature. Quantitative yields can often be achieved within 1.5 to 2 hours, even if one of the components is in suspension.[2]

  • Work-up and Purification:

    • After the reaction is complete, the acetic acid can be removed under vacuum. The residue can then be purified using appropriate methods like HPLC.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aminooxy R₁-O-NH₂ (this compound) Hemiaminal R₁-O-NH-C(OH)(R₂)(R₃) (Carbinolamine Intermediate) Aminooxy->Hemiaminal + H⁺ - H⁺ Carbonyl R₂-C(=O)-R₃ (Aldehyde/Ketone) Carbonyl->Hemiaminal Oxime R₁-O-N=C(R₂)(R₃) (Oxime Ether) Hemiaminal->Oxime - H₂O Water H₂O

Caption: General mechanism of oxime ligation.

Experimental Workflow

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification Prep_Carbonyl Dissolve Aldehyde/ Ketone in Buffer Mix Combine Reactants Prep_Carbonyl->Mix Prep_Aminooxy Dissolve this compound in Buffer Prep_Aminooxy->Mix Prep_Catalyst Prepare Catalyst Stock Solution Add_Catalyst Add Catalyst to Initiate Reaction Mix->Add_Catalyst Incubate Incubate at RT or 37°C Add_Catalyst->Incubate Monitor Monitor Reaction (HPLC, SDS-PAGE) Incubate->Monitor Purify Purify Conjugate (e.g., SEC) Monitor->Purify Characterize Characterize Final Product (MS) Purify->Characterize

Caption: Typical workflow for bioconjugation via oxime ligation.

References

In-Depth Technical Guide: Stability and Storage of Aminooxy-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Aminooxy-PEG3-bromide, a heterobifunctional PEG linker crucial in bioconjugation and drug development. Due to the limited availability of public, in-depth stability studies for this specific molecule, this document combines information from suppliers with general principles of PEG chemistry to offer the most thorough guidance possible.

Core Concepts and Chemical Properties

This compound is a valuable tool in bioconjugation, featuring an aminooxy group for reaction with aldehydes or ketones to form stable oxime linkages, and a bromide group, which is an excellent leaving group for nucleophilic substitution reactions[1][2][3]. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media[1][2][3].

Table 1: Chemical and Physical Properties of this compound HCl salt

PropertyValueReferences
Chemical Formula C₈H₁₈BrNO₄[1][3]
Molecular Weight 272.1 g/mol [1]
CAS Number 1895922-73-2[1][2][3]
Purity Typically ≥95%[1][3]
Solubility Soluble in Water, DMSO, DMF, DCM[1]
Appearance Varies (often a solid or oil)

Stability Profile and Degradation Pathways

Aminooxy compounds are known to be highly reactive and sensitive, which contributes to a limited shelf life for this compound[1][2][4]. Suppliers strongly advise immediate use, ideally within one week of receipt, as the compound is not intended for long-term storage[1][2][4].

While specific degradation kinetics for this compound are not publicly available, potential degradation pathways can be inferred from the functional groups present and general knowledge of PEG chemistry.

  • Hydrolysis: The ether linkages in the PEG chain are generally stable, but prolonged exposure to strong acidic or basic conditions could lead to cleavage. The C-Br bond is susceptible to hydrolysis, which would replace the bromide with a hydroxyl group.

  • Oxidation: The PEG backbone can be susceptible to oxidative degradation, which can be initiated by exposure to air (oxygen), transition metal ions, or light. This process can lead to chain cleavage and the formation of various byproducts.

cluster_main Potential Degradation Pathways for this compound A This compound B Hydrolysis (e.g., moisture) A->B C Oxidation (e.g., air, light) A->C D Aminooxy-PEG3-alcohol B->D E PEG Chain Cleavage Products C->E

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

Proper storage and handling are critical to preserving the integrity of this compound. The following recommendations are compiled from supplier data sheets and general best practices for PEGylated reagents.

Table 2: Recommended Storage and Handling of this compound

ConditionRecommendationRationaleReferences
Temperature -20°C To minimize degradation and maintain chemical integrity.[1][5]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To prevent oxidative degradation from atmospheric oxygen.
Light Exposure Protect from light.To prevent light-induced degradation.
Moisture Keep in a dry environment. Use of a desiccant is advised.To prevent hydrolysis of the C-Br bond and maintain the integrity of the aminooxy group.
Short-term Use Immediate use (within 1 week) is highly recommended. Due to the reactive and sensitive nature of aminooxy compounds.[1][2][4]
Handling Warm to room temperature before opening to prevent moisture condensation. Backfill with inert gas after use.To minimize exposure to atmospheric moisture and oxygen.
Shipping Typically shipped at ambient temperature for short durations.Assumes that short-term exposure to ambient conditions does not cause significant degradation.[1]

Experimental Protocols for Stability Assessment

While specific stability testing protocols for this compound are not publicly available, a general workflow for assessing the stability of a heterobifunctional PEG linker would involve the following steps.

cluster_workflow General Workflow for Stability Assessment A Sample Preparation (Dissolve in relevant buffer/solvent) B Incubation under Stress Conditions (e.g., varying temp, pH, light) A->B C Time-Point Sampling B->C D Analytical Characterization C->D E Data Analysis (Degradation kinetics, byproduct identification) D->E

Caption: A generalized experimental workflow for stability testing.

Materials and Equipment
  • This compound

  • Buffers with varying pH (e.g., acetate, phosphate, borate)

  • High-purity solvents (e.g., water, DMSO, DMF)

  • Temperature-controlled incubators

  • Photostability chamber

  • Analytical instrumentation:

    • High-Performance Liquid Chromatography (HPLC) with UV and/or Charged Aerosol Detector (CAD)

    • Liquid Chromatography-Mass Spectrometry (LC-MS)

    • Nuclear Magnetic Resonance (NMR) Spectroscopy

General Protocol for Stability Study
  • Solution Preparation: Prepare stock solutions of this compound in relevant aqueous buffers and organic solvents at a known concentration.

  • Stress Conditions: Aliquot the solutions into separate vials for each stress condition to be tested:

    • Temperature: Incubate samples at various temperatures (e.g., -20°C, 4°C, 25°C, 40°C).

    • pH: Use buffers of varying pH to assess hydrolytic stability.

    • Light: Expose samples to controlled UV and visible light in a photostability chamber.

    • Oxidative: Spike solutions with a low concentration of an oxidizing agent (e.g., H₂O₂).

  • Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours; 1 week), withdraw samples from each condition.

  • Analysis: Analyze the samples immediately to prevent further degradation.

    • HPLC: Use a suitable column (e.g., C18) to separate the parent compound from its degradants. Quantify the remaining parent compound to determine the degradation rate. A CAD is useful as PEG linkers may lack a strong chromophore[6].

    • LC-MS: Identify the mass of potential degradation products to elucidate degradation pathways.

    • NMR: Characterize the chemical structure of the compound and its degradants.

  • Data Interpretation: Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics. Identify the major degradation products to understand the stability limitations of the molecule.

Conclusion

This compound is a reactive and sensitive molecule requiring stringent storage and handling to ensure its performance in research and development. The primary recommendations are to store it at -20°C under an inert, dry atmosphere and to use it within a week of receipt. While detailed public stability data is scarce, understanding the potential for hydrolysis and oxidation can guide its effective use and the development of appropriate analytical methods to monitor its integrity. For critical applications, in-house stability testing under conditions relevant to the intended use is strongly advised.

References

Navigating the Bioconjugation Landscape: A Technical Guide to Aminooxy-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the selection of an appropriate linker is paramount. Aminooxy-PEG3-bromide has emerged as a valuable heterobifunctional linker, offering a strategic balance of reactivity, flexibility, and hydrophilicity. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its use, and a visualization of its role in key biochemical processes.

Core Properties and Solubility Profile

This compound is a molecule featuring an aminooxy group at one terminus and a bromide at the other, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer. The aminooxy group facilitates the formation of a stable oxime bond with aldehydes and ketones, a cornerstone of chemoselective ligation. The bromide serves as a reactive handle for nucleophilic substitution, enabling conjugation to a variety of substrates. The inherent hydrophilicity of the PEG chain enhances the aqueous solubility of the molecule and any conjugate it becomes a part of.[1]

While precise quantitative solubility data remains proprietary to manufacturers, qualitative assessments consistently demonstrate the solubility of this compound and its hydrochloride salt in a range of common laboratory solvents. This broad solubility provides researchers with significant flexibility in designing their experimental conditions.

Table 1: Qualitative Solubility of this compound

SolventSolubility
WaterSoluble[1][2]
Dimethyl Sulfoxide (DMSO)Soluble[1][2]
Dimethylformamide (DMF)Soluble[1][2]
Dichloromethane (DCM)Soluble[1][2]

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility of this compound and for its application in bioconjugation via oxime ligation.

Protocol 1: Determination of Kinetic Aqueous Solubility

This protocol provides a general method for assessing the kinetic solubility of this compound in an aqueous buffer, a critical parameter for biological applications.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent)

  • Plate shaker

  • UV-Vis spectrophotometer plate reader

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations for generating a standard curve.

  • Sample Preparation: In a separate 96-well plate, add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells.

  • Addition of Aqueous Buffer: To each well containing the DMSO stock, add the aqueous buffer (e.g., 198 µL of PBS) to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) on a plate shaker for a set period (e.g., 2 hours) to allow for dissolution and equilibration.

  • Measurement: Measure the absorbance of each well at a predetermined wavelength (determined by a prior UV-Vis scan of the compound).

  • Data Analysis: Compare the absorbance of the test wells to the standard curve to determine the concentration of the dissolved compound. The highest concentration that remains in solution without precipitation is considered the kinetic solubility.

Protocol 2: Bioconjugation via Oxime Ligation

This protocol outlines a general procedure for conjugating this compound to a molecule containing an aldehyde or ketone functional group.

Materials:

  • This compound

  • Aldehyde or ketone-containing molecule (e.g., a protein, peptide, or small molecule)

  • Reaction Buffer: Aniline (B41778) or m-phenylenediamine (B132917) in an appropriate buffer (e.g., 100 mM aniline in 100 mM phosphate (B84403) buffer, pH 7.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolution of Reactants: Dissolve the aldehyde or ketone-containing molecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL for a protein). Dissolve this compound in a compatible solvent (e.g., DMSO or the reaction buffer) to prepare a stock solution.

  • Reaction Initiation: Add a molar excess of the this compound stock solution to the solution of the aldehyde or ketone-containing molecule. The optimal molar ratio should be determined empirically but can range from 10 to 50-fold excess of the linker.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C with gentle stirring. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.[3]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as LC-MS or SDS-PAGE (for protein conjugation), looking for the appearance of the higher molecular weight conjugate.

  • Purification: Once the reaction is complete, purify the conjugate from excess unreacted linker and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.

Visualizing the Workflow

The following diagrams illustrate the key processes involving this compound.

G General Workflow for PROTAC Synthesis cluster_0 Synthesis of Ligand-Linker Intermediate cluster_1 PROTAC Assembly E3 Ligase Ligand E3 Ligase Ligand Nucleophilic Substitution Nucleophilic Substitution E3 Ligase Ligand->Nucleophilic Substitution This compound This compound This compound->Nucleophilic Substitution Ligand-Linker Intermediate Ligand-Linker Intermediate Nucleophilic Substitution->Ligand-Linker Intermediate Oxime Ligation Oxime Ligation Ligand-Linker Intermediate->Oxime Ligation Target Protein Ligand (with Aldehyde/Ketone) Target Protein Ligand (with Aldehyde/Ketone) Target Protein Ligand (with Aldehyde/Ketone)->Oxime Ligation PROTAC Molecule PROTAC Molecule Oxime Ligation->PROTAC Molecule

PROTAC Synthesis Workflow

G Oxime Ligation Reaction Aminooxy-PEG3-Linker Aminooxy-PEG3-Linker Reaction Oxime Formation (pH 6.5-7.5, optional catalyst) Aminooxy-PEG3-Linker->Reaction Aldehyde/Ketone on Biomolecule Aldehyde/Ketone on Biomolecule Aldehyde/Ketone on Biomolecule->Reaction Stable Oxime Bond Stable Oxime Bond Reaction->Stable Oxime Bond

Oxime Ligation Reaction

References

Aminooxy-PEG3-bromide: A Bifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminooxy-PEG3-bromide is a heterobifunctional linker that is gaining prominence in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a terminal aminooxy group and a bromide, allows for sequential and chemoselective conjugation to two different molecules. The integrated polyethylene (B3416737) glycol (PEG) spacer, consisting of three ethylene (B1197577) glycol units, enhances the solubility and reduces the steric hindrance of the resulting conjugates.[1][2]

This technical guide provides a comprehensive overview of the applications of this compound, focusing on its chemical properties, reaction mechanisms, and its role in the synthesis of complex biomolecules.

Core Properties and Chemical Data

This compound is valued for its dual reactivity, which enables a two-step conjugation strategy. The physical and chemical properties of the hydrochloride salt of this linker are summarized below.

PropertyValueSource
Chemical Formula C₈H₁₈BrNO₄--INVALID-LINK--
Molecular Weight 272.14 g/mol --INVALID-LINK--
Purity Typically ≥95%--INVALID-LINK--
Solubility Water, DMSO, DMF, DCM--INVALID-LINK--
Storage Conditions -20°C--INVALID-LINK--
CAS Number 1895922-73-2--INVALID-LINK--

Note: A Boc-protected version, t-Boc-Aminooxy-PEG3-bromide (CAS 918132-15-7), is also available for applications requiring protection of the aminooxy group during synthesis. The Boc group can be removed under mild acidic conditions.[3]

Reaction Mechanisms and Experimental Protocols

The utility of this compound lies in the orthogonal reactivity of its two functional ends: the aminooxy group and the bromide.

Oxime Ligation via the Aminooxy Group

The aminooxy group reacts chemoselectively with aldehydes and ketones to form a stable oxime bond.[1][2] This reaction is a cornerstone of "click chemistry" due to its high efficiency and specificity under mild, aqueous conditions.

A general protocol for the conjugation of an aminooxy-PEG linker to a glycoprotein (B1211001) containing aldehyde groups is outlined below. This protocol is based on general procedures for aminooxy-PEG linkers and may require optimization for specific applications with this compound.

Materials:

  • Glycoprotein containing or engineered to contain aldehyde groups

  • This compound

  • Coupling buffer (e.g., 0.1 M Sodium Acetate, pH 5.5 for oxidation; Phosphate-buffered saline, pH 6.5-7.5 for conjugation)

  • Sodium meta-periodate (for generating aldehyde groups on sugars)

  • (Optional) Aniline or other nucleophilic catalysts

  • Desalting column or dialysis equipment

Protocol for Conjugation to a Glycoprotein:

  • Generation of Aldehyde Groups (if necessary):

    • Dissolve the glycoprotein in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5).

    • To introduce aldehyde groups, treat the glycoprotein with 1-10 mM sodium meta-periodate. The reaction can be carried out on ice for approximately 30 minutes.

    • Remove excess sodium meta-periodate and exchange the buffer to a neutral pH coupling buffer (pH 6.5-7.5) using a desalting column or dialysis.

  • Oxime Ligation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Add the this compound solution to the aldehyde-containing protein solution. A typical final concentration for the aminooxy-PEG linker is in the millimolar range (e.g., 5 mM).

    • The reaction is typically carried out at room temperature for 2 hours. The reaction rate can be accelerated by the addition of a catalyst such as aniline.

    • The optimal pH for the oxime ligation is between 6.5 and 7.5.

  • Purification:

    • Remove excess, unreacted this compound and other reagents by dialysis or using a desalting column.

  • Characterization:

    • The resulting conjugate can be characterized by techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and purity.

Note: Aminooxy compounds can be sensitive and are often recommended for immediate use (within one week of preparation).[1]

Nucleophilic Substitution via the Bromide Group

The bromide at the other end of the linker is an excellent leaving group, making it susceptible to nucleophilic substitution reactions.[1][4] This allows for the attachment of molecules containing nucleophiles such as thiols or amines. This reaction is typically performed after the oxime ligation to complete the synthesis of the final bifunctional conjugate.

Applications in Research and Drug Development

The primary application of this compound is in the construction of complex bioconjugates where precise control over the linkage chemistry is essential.

PROTAC Development

This compound is frequently cited as a PEG-based linker for the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a critical role in a PROTAC's efficacy by controlling the distance and orientation between the target protein and the E3 ligase.

PROTAC_Mechanism cluster_0 PROTAC Molecule cluster_1 Cellular Machinery PROTAC PROTAC Target Protein Target Protein PROTAC->Target Protein Binds E3 Ubiquitin Ligase E3 Ubiquitin Ligase PROTAC->E3 Ubiquitin Ligase Binds Target Ligand Target Ligand Linker This compound based Target Ligand->Linker E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand Proteasome Proteasome Target Protein->Proteasome Degradation E3 Ubiquitin Ligase->Target Protein Ubiquitination Ubiquitin Ubiquitin

Antibody-Drug Conjugates (ADCs)

The principles of bifunctional linking with this compound are also applicable to the synthesis of ADCs. In this context, the linker connects a monoclonal antibody to a potent cytotoxic drug. The aminooxy end can be used to conjugate to an aldehyde group introduced onto the antibody, while the bromide end can be used to attach the drug molecule.

ADC_Synthesis_Workflow Antibody Antibody Aldehyde Introduction Introduce Aldehyde Group (e.g., via oxidation of glycans) Antibody->Aldehyde Introduction Aldehyde-Antibody Antibody-CHO Aldehyde Introduction->Aldehyde-Antibody ADC Antibody-Drug Conjugate Aldehyde-Antibody->ADC Oxime Ligation Linker This compound Linker-Drug Drug-Linker-ONH2 Linker->Linker-Drug Drug Drug Drug->Linker-Drug Nucleophilic Substitution on Bromide Linker-Drug->ADC

Surface Modification and Bioconjugation

The dual reactivity of this compound makes it a versatile tool for the surface modification of materials such as nanoparticles and for the general bioconjugation of proteins and peptides. The PEG spacer helps to maintain the biological activity of the conjugated molecules by providing a flexible, hydrophilic bridge.

Conclusion

This compound is a powerful and versatile bifunctional linker for advanced bioconjugation applications. Its ability to facilitate chemoselective oxime ligation and nucleophilic substitution reactions makes it an invaluable tool for the synthesis of complex molecules such as PROTACs and ADCs. The integrated PEG spacer further enhances its utility by improving the physicochemical properties of the resulting conjugates. As the demand for precisely engineered biomolecules continues to grow, the applications for this compound in research and drug development are expected to expand.

References

Methodological & Application

Application Notes and Protocols for Aminooxy-PEG3-bromide Bioconjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a cornerstone of modern biotechnology and drug development, enabling the creation of precisely engineered bioconjugates with enhanced therapeutic properties, novel functionalities, or advanced diagnostic capabilities. Aminooxy-PEG3-bromide is a heterobifunctional linker that offers a powerful tool for achieving site-specific PEGylation of proteins through a highly selective and stable oxime ligation, while also providing a reactive bromide for subsequent orthogonal conjugations.

This document provides a detailed protocol for the bioconjugation of this compound to proteins that have been engineered to contain a reactive aldehyde group. The primary conjugation occurs via the formation of a stable oxime bond between the aminooxy moiety of the PEG linker and the protein's aldehyde group. The terminal bromide offers the potential for further modification, such as linking to a thiol-containing molecule.

Principle of the Reaction

The bioconjugation strategy is a two-step process. First, a unique aldehyde functionality is introduced into the target protein at a specific site. This is typically achieved by genetically encoding a short peptide sequence (an "aldehyde tag") that is recognized and converted by the formylglycine-generating enzyme (FGE)[1]. The cysteine residue within this tag is oxidized to a Cα-formylglycine (fGly), which contains the reactive aldehyde.

Second, the aldehyde-tagged protein is reacted with this compound. The aminooxy group of the PEG linker chemoselectively reacts with the aldehyde on the protein to form a stable oxime linkage. This reaction is efficient and bioorthogonal, meaning it does not cross-react with other functional groups typically found in proteins[2][3]. The reaction can be accelerated by the use of an aniline (B41778) catalyst[4].

The bromide group on the distal end of the PEG linker remains available for subsequent nucleophilic substitution reactions, allowing for the attachment of a second molecule of interest, such as a small molecule drug or an imaging agent[5].

Experimental Protocols

Part 1: Generation of Aldehyde-Tagged Protein

This protocol describes the generation of an aldehyde-tagged protein in E. coli by co-expression with formylglycine-generating enzyme (FGE).

Materials:

  • Expression vector containing the gene of interest with a C-terminal or N-terminal aldehyde tag sequence (e.g., LCTPSR).

  • Expression vector for FGE.

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) medium and appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Appropriate chromatography resin for protein purification (e.g., Ni-NTA for His-tagged proteins).

Protocol:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your aldehyde-tagged protein and the FGE-expressing plasmid.

  • Expression: Grow the transformed cells in LB medium with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

  • Purification: Clarify the lysate by centrifugation and purify the aldehyde-tagged protein using an appropriate chromatography method based on the affinity tag present (e.g., immobilized metal affinity chromatography for His-tagged proteins).

  • Characterization: Verify the expression and purity of the aldehyde-tagged protein by SDS-PAGE. Confirm the conversion of the cysteine to formylglycine using mass spectrometry. The mass of the converted protein will be 1 Da less than the protein with the cysteine-containing tag.

Part 2: Oxime Ligation of this compound to Aldehyde-Tagged Protein

This protocol details the conjugation of the purified aldehyde-tagged protein with this compound.

Materials:

  • Purified aldehyde-tagged protein.

  • This compound.

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

  • Aniline stock solution: 1 M in DMSO.

  • Quenching solution (optional): 1 M hydroxylamine (B1172632) in water.

Protocol:

  • Prepare Protein Solution: Prepare the aldehyde-tagged protein in the reaction buffer at a concentration of 1-5 mg/mL (typically 10-100 µM).

  • Prepare this compound Solution: Dissolve this compound in the reaction buffer to a final concentration that will result in a 10-50 molar excess relative to the protein.

  • Initiate the Reaction: Add the this compound solution to the protein solution.

  • Add Catalyst: Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle shaking. The optimal reaction time should be determined empirically.

  • Quenching (Optional): To quench any unreacted aldehyde groups, add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove excess this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis.

Data Presentation

Table 1: Optimized Reaction Conditions for Oxime Ligation
ParameterRecommended RangeOptimal Condition (Example)
Protein Concentration10 - 100 µM50 µM
This compound (molar excess)10 - 50x20x
Aniline Catalyst Concentration10 - 100 mM50 mM
pH6.5 - 7.57.0
TemperatureRoom Temperature - 37°C37°C
Incubation Time2 - 16 hours12 hours
Table 2: Characterization of Protein-PEG Conjugate
Analysis MethodUnmodified ProteinAldehyde-Tagged ProteinAminooxy-PEG3-Protein Conjugate
SDS-PAGE (Apparent MW) 50 kDa50 kDa~55 kDa (shift observed)
Mass Spectrometry (Observed Mass) 50,000 Da49,999 Da50,271 Da
Conjugation Efficiency (%) N/AN/A> 90%

Visualization of Workflows and Pathways

Bioconjugation_Workflow cluster_protein_prep Part 1: Aldehyde-Tagged Protein Generation cluster_conjugation Part 2: Oxime Ligation node_plasmid Plasmid Engineering (Aldehyde Tag Insertion) node_expression Co-expression in E. coli with FGE node_plasmid->node_expression node_purification Protein Purification (e.g., IMAC) node_expression->node_purification node_characterization1 Characterization (SDS-PAGE, Mass Spec) node_purification->node_characterization1 node_reaction_setup Reaction Setup (Aldehyde-Protein + this compound) node_characterization1->node_reaction_setup node_catalysis Aniline-Catalyzed Oxime Ligation node_reaction_setup->node_catalysis node_purification2 Purification of Conjugate (e.g., SEC) node_catalysis->node_purification2 node_characterization2 Final Characterization (SDS-PAGE, Mass Spec) node_purification2->node_characterization2

Caption: Experimental workflow for protein bioconjugation.

Oxime_Ligation_Mechanism cluster_reactants Reactants cluster_product Product protein Protein-CHO (Aldehyde-Tagged Protein) conjugate Protein-CH=N-O-PEG-Br (Protein-PEG Conjugate with Oxime Linkage) protein->conjugate peg H2N-O-PEG-Br (this compound) peg->conjugate catalyst + Aniline Catalyst (pH 6.5-7.5) catalyst->conjugate

Caption: Oxime ligation reaction mechanism.

Dual_Functionalization_Concept protein Target Protein reagent1 FGE (Aldehyde Tagging) protein->reagent1 aldehyde_tagged_protein Aldehyde-Tagged Protein reagent2 This compound (Oxime Ligation) aldehyde_tagged_protein->reagent2 peg_conjugate Protein-Oxime-PEG-Br reagent3 Nucleophile (e.g., R-SH) peg_conjugate->reagent3 dual_conjugate Protein-Oxime-PEG-Molecule reagent1->aldehyde_tagged_protein reagent2->peg_conjugate reagent3->dual_conjugate

Caption: Sequential dual functionalization concept.

References

Application Notes and Protocols for Cell Surface Labeling Using Aminooxy-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG3-bromide is a bifunctional linker molecule designed for the targeted labeling of cell surface glycoproteins. This reagent facilitates a two-step bioconjugation strategy, enabling the attachment of various moieties, such as fluorescent dyes, biotin, or therapeutic small molecules, to the surface of living cells. This technology is particularly valuable in drug development, cell biology research, and diagnostics.

The core principle of this labeling technique lies in the chemoselective reaction between an aminooxy group and an aldehyde. Most cell surface glycoproteins do not naturally present aldehyde groups. Therefore, a preliminary oxidation step is required to gently generate these reactive handles on sialic acid residues of cell surface glycans. This is typically achieved through mild periodate (B1199274) oxidation. Following this, the aminooxy group of the this compound reacts with the newly formed aldehydes to create a stable oxime bond. The other end of the linker, a bromide, can be used for subsequent conjugation reactions, though this application note will focus on the initial cell surface labeling. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent in aqueous buffers and minimizes steric hindrance, thereby improving reaction efficiency.[1]

Chemical Properties and Handling

This compound is commercially available in two common forms: as a hydrochloride (HCl) salt and with a tert-butyloxycarbonyl (Boc) protecting group on the aminooxy moiety. The HCl salt is generally soluble in aqueous buffers, while the Boc-protected version may require organic solvents like DMSO for initial solubilization.[2][3]

Storage and Stability:

For long-term storage, it is recommended to store this compound at -20°C in a dry, dark environment.[2] Aminooxy compounds can be sensitive and are best used shortly after preparation in solution.[2] Stock solutions in anhydrous DMSO can typically be stored at -20°C for short periods.

PropertyThis compound HCl saltt-Boc-Aminooxy-PEG3-bromide
Molecular Formula C₈H₁₈BrNO₄·HClC₁₃H₂₆BrNO₆
Molecular Weight 272.14 g/mol (free base)372.26 g/mol
Solubility Water, DMSO, DMFDMSO
Storage -20°C, desiccated-20°C, desiccated

Principle of Cell Surface Labeling

The labeling process is a two-step procedure that leverages bioorthogonal chemistry to specifically modify cell surface glycoproteins.

  • Oxidation: Mild oxidation of sialic acid residues on cell surface glycoproteins is performed using sodium periodate (NaIO₄). This reaction cleaves the vicinal diols of the sialic acid, generating aldehyde groups.[4][5] This step is critical for creating the specific targets for the aminooxy probe.

  • Oxime Ligation: The aminooxy group of the this compound then reacts with the generated aldehydes on the cell surface. This reaction, known as an oxime ligation, forms a highly stable oxime bond.[6] The efficiency of this step can be significantly enhanced by the addition of a catalyst, such as aniline (B41778).[4][7]

Experimental Protocols

Materials Required:
  • Cells in suspension or adherent cells

  • This compound (HCl salt or Boc-protected form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 6.5-7.4, sterile

  • Sodium periodate (NaIO₄)

  • Aniline (optional, for catalysis)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.7)

  • Quenching solution (e.g., 1 mM glycerol (B35011) or ethylene (B1197577) glycol in PBS)

  • Washing Buffer (e.g., PBS with 1% BSA)

  • Microcentrifuge tubes or appropriate cell culture plates

  • Refrigerated centrifuge

Protocol 1: Two-Step Cell Surface Labeling

This protocol outlines the sequential oxidation and labeling of live cells.

1. Preparation of Reagents:

  • This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO. If using the HCl salt, it may be directly soluble in aqueous buffer.

  • Sodium Periodate Stock Solution: Prepare a 10 mM stock solution in ice-cold PBS immediately before use. Protect from light.

  • Aniline Catalyst Stock Solution (Optional): Prepare a 100 mM stock solution of aniline in DMSO.

  • Quenching Solution: Prepare a 100 mM solution of glycerol or ethylene glycol in PBS.

2. Cell Preparation:

  • Harvest cells and wash twice with ice-cold, sterile PBS to remove any residual media components.

  • Resuspend the cell pellet in ice-cold PBS at a concentration of 1-10 x 10⁶ cells/mL.

3. Oxidation of Cell Surface Glycoproteins:

  • To the cell suspension, add an equal volume of the 10 mM sodium periodate stock solution (final concentration of 5 mM).

  • Incubate on ice for 15 minutes in the dark. Note: The optimal concentration of NaIO₄ and incubation time may need to be determined empirically for different cell types to ensure cell viability.

  • Quench the reaction by adding the quenching solution to a final concentration of 1 mM and incubate for 5 minutes on ice.

  • Wash the cells three times with ice-cold PBS to remove any unreacted periodate and quenching reagent.

4. Aminooxy Labeling (Oxime Ligation):

  • Resuspend the oxidized cells in the reaction buffer.

  • Add the this compound stock solution to the desired final concentration (e.g., 100-500 µM).

  • (Optional) For catalyzed ligation, add aniline to a final concentration of 10 mM.[4]

  • Incubate for 1-2 hours at room temperature or 4°C. The reaction is significantly faster at room temperature, but 4°C may be preferred to minimize endocytosis of labeled proteins.[4]

  • Wash the cells three times with washing buffer to remove any unreacted labeling reagent.

  • The labeled cells are now ready for downstream applications, such as secondary labeling with a fluorescent probe or analysis by flow cytometry.

Protocol 2: One-Pot Cell Surface Labeling

A simplified one-pot protocol can also be employed, though it may require more optimization.[4]

  • Cell Preparation: Prepare cells as described in Protocol 1, Step 2.

  • One-Pot Labeling:

    • Resuspend the cells in a reaction buffer containing 1 mM NaIO₄, 250 µM this compound, and 10 mM aniline.[4]

    • Incubate at 4°C for 30 minutes.[4]

  • Washing: Wash the cells three times with washing buffer.

Quantitative Data and Catalysis

The efficiency of oxime ligation is a critical factor in achieving robust cell surface labeling. The use of aniline as a nucleophilic catalyst has been shown to dramatically increase the rate of oxime bond formation at neutral pH, conditions that are compatible with live-cell experiments.[4][7]

ConditionRelative Labeling EfficiencyReference
Without Aniline Catalyst Baseline[4]
With 10 mM Aniline Catalyst 8-10 fold increase[4]

This data is based on studies using aminooxy-biotin but is directly applicable to the aminooxy moiety of this compound.

Visualization of Workflows and Pathways

Experimental Workflow for Cell Surface Labeling

The following diagram illustrates the sequential steps involved in the two-step cell surface labeling protocol.

G cluster_prep Cell Preparation cluster_oxidation Oxidation cluster_labeling Oxime Ligation cluster_analysis Downstream Analysis cell_culture 1. Cell Culture harvest 2. Harvest & Wash Cells cell_culture->harvest periodate 3. Add NaIO₄ harvest->periodate incubate_ox 4. Incubate (Ice, 15 min) periodate->incubate_ox quench 5. Quench Reaction incubate_ox->quench wash_ox 6. Wash Cells quench->wash_ox add_reagent 7. Add this compound wash_ox->add_reagent add_catalyst 8. Add Aniline (Optional) add_reagent->add_catalyst incubate_label 9. Incubate (RT or 4°C) add_catalyst->incubate_label wash_label 10. Wash Cells incubate_label->wash_label analysis 11. Labeled Cells Ready wash_label->analysis

Caption: Workflow for two-step cell surface labeling.

Signaling Pathway: Aniline-Catalyzed Oxime Ligation

This diagram illustrates the chemical reaction and the catalytic role of aniline in the formation of the stable oxime bond on the cell surface.

G cluster_cell Cell Surface cluster_reagents Reagents cluster_product Labeled Cell glycoprotein Glycoprotein (with Sialic Acid) aldehyde Aldehyde Group (-CHO) glycoprotein->aldehyde NaIO₄ Oxidation oxime Stable Oxime Bond (-CH=N-O-) aldehyde->oxime aminooxy This compound (H₂N-O-) aminooxy->oxime aniline Aniline (Catalyst) aniline->oxime Accelerates Reaction

Caption: Aniline-catalyzed oxime ligation on the cell surface.

Logical Diagram: Factors Influencing Labeling Efficiency

This diagram shows the relationship between key experimental parameters and the resulting labeling efficiency.

G cluster_inputs Experimental Parameters cluster_outputs Experimental Outcomes periodate_conc [NaIO₄] efficiency Labeling Efficiency periodate_conc->efficiency + viability Cell Viability periodate_conc->viability - reagent_conc [Aminooxy Reagent] reagent_conc->efficiency + catalyst Aniline Presence catalyst->efficiency ++ temp Temperature temp->efficiency + (RT > 4°C) temp->viability - (RT < 4°C) time Incubation Time time->efficiency + time->viability -

Caption: Key parameters affecting cell labeling efficiency.

Troubleshooting

Problem Possible Cause Suggested Solution
Low Labeling Efficiency Inefficient oxidationOptimize NaIO₄ concentration and incubation time. Ensure NaIO₄ solution is freshly prepared.
Low concentration of labeling reagentIncrease the concentration of this compound.
Absence of catalystInclude 10 mM aniline in the ligation step to increase reaction rate.[4]
Low reaction temperaturePerform ligation at room temperature if cell viability is not a major concern.
High Cell Death Harsh oxidation conditionsDecrease NaIO₄ concentration or incubation time. Ensure all steps are performed on ice.
Toxicity of reagentsTitrate the concentration of this compound and aniline to find the optimal balance between efficiency and viability.
High Background Signal Insufficient washingIncrease the number and volume of wash steps after oxidation and ligation.
Non-specific bindingInclude a blocking agent like 1% BSA in the washing buffer.

Conclusion

This compound is a powerful tool for the targeted labeling of cell surface glycoproteins. The protocols provided herein, particularly when coupled with aniline catalysis, offer a robust and efficient method for modifying the surface of living cells. This enables a wide range of downstream applications, from fundamental cell biology studies to the development of novel targeted therapeutics and diagnostics. Careful optimization of the reaction conditions for each specific cell type is crucial to achieve high labeling efficiency while maintaining cell viability.

References

Application of Aminooxy-PEG3-Bromide in Antibody-Drug Conjugates (ADCs): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides detailed application notes and experimental protocols for the use of Aminooxy-PEG3-bromide in the development of antibody-drug conjugates (ADCs). This bifunctional linker enables the site-specific conjugation of cytotoxic payloads to monoclonal antibodies (mAbs), leading to the generation of homogeneous and stable ADCs. The protocols outlined below cover antibody modification, drug-linker synthesis, conjugation, and characterization of the final ADC, as well as methods for evaluating its in vitro and in vivo efficacy.

The core of this methodology lies in the formation of a stable oxime bond between an aminooxy group on the linker and a carbonyl group (aldehyde or ketone) introduced onto the antibody. The PEG3 (polyethylene glycol) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.[1][2] The bromide functional group on the linker serves as a reactive site for the attachment of a cytotoxic payload. This site-specific conjugation approach, often targeting the antibody's glycan domains, allows for precise control over the drug-to-antibody ratio (DAR), a critical quality attribute that influences both the efficacy and toxicity of the ADC.[3]

Two primary strategies are employed to introduce the required carbonyl functionality onto the antibody for oxime ligation:

  • Periodate (B1199274) Oxidation of Glycans: The carbohydrate moieties present in the Fc region of most IgG antibodies can be mildly oxidized with sodium periodate (NaIO₄) to generate aldehyde groups. This method is advantageous as it targets sites away from the antigen-binding domains, thus preserving the antibody's immunoreactivity.[4][5]

  • Incorporation of Unnatural Amino Acids (UAA): Genetic engineering techniques can be used to incorporate unnatural amino acids containing a ketone group, such as p-acetylphenylalanine, at specific sites within the antibody sequence. This allows for a high degree of control over the conjugation site and stoichiometry.

This document will focus on the glycan oxidation approach due to its broader applicability to native antibodies.

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on the Antibody via Periodate Oxidation

This protocol describes the controlled oxidation of antibody glycans to produce aldehyde groups necessary for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄)

  • Propylene (B89431) glycol or ethylene (B1197577) glycol

  • Desalting column (e.g., Sephadex G-25)

  • Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5-5.5)[3][6]

  • UV-Vis Spectrophotometer

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 3-15 mg/mL in PBS.[6]

  • Oxidation Reaction: a. Chill the antibody solution on ice. b. Prepare a fresh stock solution of 100 mM sodium periodate in water.[6] c. Add the sodium periodate solution to the antibody solution to a final concentration of 1-10 mM.[4][7] d. Incubate the reaction on ice for 30 minutes in the dark.[7]

  • Quenching: a. Add propylene glycol or ethylene glycol to a final concentration of 20 mM to quench the excess periodate.[3][6] b. Incubate on ice for an additional 10 minutes.[3]

  • Purification: a. Immediately purify the oxidized antibody using a desalting column pre-equilibrated with the conjugation buffer (pH 4.5-5.5). This step removes excess reagents and exchanges the buffer for the subsequent conjugation reaction.[3] b. Collect the protein-containing fractions.

  • Quantification: Determine the concentration of the purified, oxidized antibody by measuring its absorbance at 280 nm.

Protocol 2: Synthesis of Drug-Linker Construct (Payload-PEG3-Aminooxy)

This protocol provides a general method for attaching a cytotoxic payload to this compound. The example uses a payload with a nucleophilic group (e.g., a thiol or amine) that can displace the bromide.

Materials:

  • This compound

  • Cytotoxic payload with a suitable nucleophilic group (e.g., MMAE, Duocarmycin)

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Base (e.g., Diisopropylethylamine (DIPEA))

  • Reverse-phase HPLC for purification

  • Mass Spectrometer for characterization

Procedure:

  • Reaction Setup: a. Dissolve the cytotoxic payload and a 1.2 molar equivalent of this compound in anhydrous DMF. b. Add 2-3 molar equivalents of DIPEA to the reaction mixture.

  • Reaction: a. Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours. b. Monitor the reaction progress by LC-MS.

  • Purification: a. Upon completion, dilute the reaction mixture with a suitable solvent (e.g., water/acetonitrile (B52724) mixture). b. Purify the drug-linker construct by reverse-phase HPLC.

  • Characterization: a. Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy. b. Lyophilize the pure fractions to obtain the Payload-PEG3-Aminooxy construct as a solid.

Protocol 3: Oxime Ligation for ADC Formation

This protocol details the conjugation of the aminooxy-functionalized drug-linker to the aldehyde-modified antibody.

Materials:

  • Oxidized antibody from Protocol 1

  • Payload-PEG3-Aminooxy from Protocol 2

  • Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5-5.5)

  • Anhydrous DMSO

  • Aniline (optional catalyst)[6]

  • Desalting column or other size-exclusion chromatography media

  • PBS, pH 7.4

Procedure:

  • Prepare Drug-Linker Solution: Dissolve the Payload-PEG3-Aminooxy construct in a minimal amount of DMSO to prepare a stock solution (e.g., 10-20 mM).[3]

  • Conjugation Reaction: a. In a reaction vessel, add the purified oxidized antibody in conjugation buffer. b. Add a 10- to 50-fold molar excess of the Payload-PEG3-Aminooxy stock solution to the antibody solution. The final DMSO concentration should ideally be below 10% (v/v).[3] c. (Optional) Aniline can be added as a catalyst to a final concentration of 10-20 mM to accelerate the reaction.[6] d. Incubate the reaction at room temperature or 37°C for 2 to 48 hours, with gentle mixing and protected from light.[8] The reaction time can vary depending on the reactants and the use of a catalyst.

  • Purification: a. Remove the excess, unreacted drug-linker and other small molecules by size-exclusion chromatography (e.g., a desalting column) equilibrated with PBS, pH 7.4.[3][9] b. Collect the ADC-containing fractions. c. The purified ADC can be concentrated using an appropriate centrifugal filter device.

  • Storage: Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.

ADC Characterization

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)

The average DAR is a critical quality attribute of an ADC. It can be determined using several methods, with Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) being the most common.

A. DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity. Since the payload is typically hydrophobic, each conjugated drug molecule increases the ADC's retention on the HIC column.

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

Procedure:

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.[3]

  • HPLC Method: a. Equilibrate the HIC column with 100% Mobile Phase A. b. Inject 20-50 µg of the ADC sample. c. Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.[3] d. Monitor the absorbance at 280 nm.

  • Data Analysis: a. The resulting chromatogram will show peaks corresponding to the antibody with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4). b. Integrate the area of each peak (Aᵢ). c. Calculate the weighted average DAR using the following formula: Average DAR = Σ (Aᵢ * DARᵢ) / Σ Aᵢ where Aᵢ is the area of the peak for a given DAR species and DARᵢ is the drug-to-antibody ratio for that species.[]

B. DAR Determination by Mass Spectrometry (LC-MS)

LC-MS provides a direct measurement of the molecular weight of the intact ADC, allowing for precise DAR determination.

Procedure:

  • Sample Preparation: The ADC sample may be analyzed intact or after deglycosylation with PNGase F to simplify the mass spectrum.

  • LC-MS Method: a. Inject the ADC sample onto a reverse-phase column and elute with a gradient of acetonitrile in water with 0.1% formic acid. b. Acquire mass spectra using a high-resolution mass spectrometer (e.g., Q-TOF).

  • Data Analysis: a. Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species. b. The number of conjugated drugs for each species can be determined from the mass shift relative to the unconjugated antibody. c. Calculate the average DAR based on the relative abundance of each species observed in the mass spectrum.[11]

In Vitro and In Vivo Efficacy Assessment

Protocol 5: In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This protocol is for evaluating the potency of the ADC in killing cancer cells that express the target antigen.

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Complete cell culture medium

  • Purified ADC, unconjugated antibody, and free drug

  • 96-well cell culture plates

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete culture medium. b. Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • Viability Measurement (MTT example): a. Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals. c. Read the absorbance at 570 nm.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the cell viability against the logarithm of the concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 6: In Vivo Efficacy Study (Xenograft Model)

This protocol provides a general framework for assessing the anti-tumor activity of the ADC in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells expressing the target antigen

  • Purified ADC, unconjugated antibody, and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant the tumor cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[2]

  • Treatment: a. Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses). b. Administer the treatments intravenously (or as appropriate) according to a predetermined dosing schedule.

  • Monitoring: a. Measure tumor volume (e.g., twice weekly) using calipers. Tumor volume can be calculated as (Length x Width²)/2. b. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration.

  • Data Analysis: a. Plot the mean tumor volume over time for each treatment group. b. Calculate metrics such as tumor growth inhibition (TGI) to evaluate the efficacy of the ADC.

Data Presentation

The following tables summarize representative quantitative data for ADCs developed using oxime ligation chemistry.

Table 1: ADC Conjugation and Characterization Data

ADC ConstructConjugation MethodAverage DARConjugation Efficiency (%)Reference
Trastuzumab-linker-auristatinp-acetylphenylalanine incorporation & oxime ligation~1.9>95%[]
IgG-linker-doxorubicinGlycan oxidation & oxime ligation1.3 - 1.9Not reported[4]
c-Met-ADC-PBDEnzymatic prenylation & oxime ligation2.0>95%[12]

Table 2: In Vitro Cytotoxicity Data (IC₅₀ Values)

Cell LineTarget AntigenADC ConstructIC₅₀ (nM)Reference
NCI-N87 (Gastric)HER2ARX788 (anti-HER2)~1.5[]
SK-BR-3 (Breast)HER2ARX788 (anti-HER2)~2.0[]
KPL-4 (Breast, T-DM1 resistant)HER2ARX788 (anti-HER2)~3.0[]
A431 (PRAME-positive)PRAME6H8-MMAE~10[4]

Table 3: In Vivo Efficacy Data (Xenograft Models)

Xenograft ModelADC ConstructDoseOutcomeReference
NCI-N87 Gastric CancerARX788 (anti-HER2)10 mg/kgSignificant tumor regression[]
KPL-4 Breast CancerARX788 (anti-HER2)10 mg/kgTumor growth inhibition[]

Visualizations

ADC_Synthesis_Workflow mAb Monoclonal Antibody (mAb) oxidized_mAb Oxidized mAb (Aldehyde-functionalized) mAb->oxidized_mAb Periodate Oxidation purification1 Purification (Desalting Column) oxidized_mAb->purification1 linker This compound drug_linker Payload-PEG3-Aminooxy linker->drug_linker Payload Attachment payload Cytotoxic Payload payload->drug_linker adc Antibody-Drug Conjugate (ADC) drug_linker->adc Oxime Ligation (pH 4.5-5.5) purification2 Purification (SEC) adc->purification2 purification1->adc

Caption: Workflow for ADC synthesis using this compound.

ADC_Evaluation_Workflow cluster_char cluster_vitro cluster_vivo start Purified ADC characterization Characterization start->characterization invitro In Vitro Evaluation start->invitro dar_hic DAR by HIC characterization->dar_hic dar_ms DAR by LC-MS characterization->dar_ms cytotoxicity Cytotoxicity Assay (IC50 Determination) invitro->cytotoxicity invivo In Vivo Evaluation invitro->invivo Lead Candidate xenograft Xenograft Model (Tumor Growth Inhibition) invivo->xenograft

Caption: Workflow for ADC characterization and evaluation.

Caption: Chemical pathway of oxime ligation for ADC formation.

References

Application Notes and Protocols for Aminooxy-PEG3-bromide in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aminooxy-PEG3-bromide for PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[2]

This compound is a versatile, PEG-based linker that offers distinct advantages in the modular synthesis of PROTACs. The polyethylene (B3416737) glycol (PEG) component enhances the hydrophilicity and solubility of the PROTAC, which can improve its pharmacokinetic profile.[1][3] This linker is bifunctional, featuring an aminooxy group at one end and a bromide at the other. The aminooxy group readily reacts with an aldehyde or ketone to form a stable oxime bond, a reaction known as oxime ligation.[4] The bromide serves as a good leaving group for nucleophilic substitution reactions, allowing for facile conjugation to the other binding moiety. This dual reactivity provides a strategic and flexible approach to PROTAC assembly.

Core Principles and Applications

The strategic use of this compound in PROTAC synthesis allows for a modular and efficient approach to drug discovery. Researchers can synthesize or procure libraries of POI ligands and E3 ligase ligands with complementary functional groups (i.e., an aldehyde/ketone and a nucleophile) and then use the this compound linker to systematically connect them. This approach facilitates the rapid generation of a diverse set of PROTACs with varying linker orientations and attachment points, which is crucial for optimizing degradation efficiency.

Key Advantages of this compound:

  • Enhanced Solubility: The hydrophilic PEG chain improves the aqueous solubility of often-lipophilic PROTAC molecules.[1][3]

  • Modular Synthesis: The orthogonal reactivity of the aminooxy and bromide groups allows for a stepwise and controlled synthesis.

  • Stable Linkage: The resulting oxime bond from the aminooxy-aldehyde ligation is stable under physiological conditions.[4]

  • Flexibility: The PEG linker provides conformational flexibility, which can be crucial for the optimal orientation of the POI and E3 ligase in the ternary complex.[2]

PROTAC Synthesis and Mechanism of Action

The general workflow for synthesizing a PROTAC using this compound involves two main steps:

  • Attachment to the first ligand: The bromide end of the linker is reacted with a nucleophilic handle (e.g., an amine or thiol) on either the POI ligand or the E3 ligase ligand.

  • Oxime ligation with the second ligand: The resulting intermediate, now bearing a free aminooxy group, is then reacted with an aldehyde-functionalized second ligand to form the final PROTAC.

Once synthesized, the PROTAC enters the cell and induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_moa Mechanism of Action POI_Ligand POI Ligand (with Nucleophile) Intermediate POI-Linker Intermediate (Aminooxy-functionalized) POI_Ligand->Intermediate Nucleophilic Substitution Linker This compound Linker->Intermediate PROTAC Final PROTAC Molecule Intermediate->PROTAC Oxime Ligation E3_Ligand E3 Ligase Ligand (Aldehyde-functionalized) E3_Ligand->PROTAC Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation of POI Ubiquitination->Degradation Degradation->PROTAC PROTAC Recycling BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC PKCβ DAG_IP3->PKC NFkB NF-κB Pathway PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation PROTAC BTK PROTAC (this compound based) PROTAC->BTK Induces Degradation

References

Application Notes and Protocols: Oxime Ligation with Aminooxy-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly selective bioorthogonal reaction ideal for the covalent conjugation of molecules in complex biological environments. This method involves the reaction of an aminooxy group with an aldehyde or ketone to form a stable oxime bond. Aminooxy-PEG3-bromide is a heterobifunctional linker that incorporates a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, enhancing solubility and providing spatial separation between conjugated molecules. One terminus features the aminooxy group for oxime ligation, while the other possesses a bromide, a versatile leaving group for nucleophilic substitution reactions. This dual functionality makes this compound a valuable tool for various applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and functionalized biomaterials.[1][2][3]

These application notes provide detailed protocols for performing oxime ligation with this compound, including optimal reaction conditions, catalyst selection, and purification methods.

Reaction Principle

The fundamental reaction involves the nucleophilic attack of the aminooxy group on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a stable C=N-O oxime linkage. The reaction is most efficient at a slightly acidic pH (4-5) in the absence of a catalyst.[4][5] However, for many biological applications where neutral pH is required to maintain the integrity of biomolecules, the reaction rate can be slow.[4] To overcome this, nucleophilic catalysts such as aniline (B41778) and its derivatives are employed to significantly accelerate the reaction at physiological pH.[4][6]

Key Reaction Parameters and Optimization

The efficiency of the oxime ligation reaction is influenced by several factors, including pH, the presence of a catalyst, reactant concentrations, and the nature of the carbonyl group (aldehydes are generally more reactive than ketones).[5][7]

pH Optimization
  • Uncatalyzed Reactions: For reactions without a catalyst, a pH range of 4-5 is generally optimal.[4]

  • Catalyzed Reactions: With the use of catalysts like aniline or its derivatives, the reaction can be performed efficiently at or near neutral pH (6.5-7.5), which is crucial for reactions involving sensitive biomolecules.[4][7]

Catalyst Selection and Concentration

At neutral pH, the use of a nucleophilic catalyst is highly recommended to achieve reasonable reaction rates.[4] While aniline is a traditional catalyst, substituted anilines such as p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA) have been shown to be more effective.[1][4][7]

  • p-Phenylenediamine (pPDA): This catalyst is highly effective at neutral pH, even at low millimolar concentrations. It has been reported to increase the rate of protein PEGylation by 120-fold at pH 7 compared to the uncatalyzed reaction.[4][8]

  • m-Phenylenediamine (mPDA): While slightly more efficient than pPDA at equal concentrations, mPDA can sometimes form a more stable Schiff base intermediate, which might inhibit the reaction at very high concentrations.[7] However, its greater aqueous solubility allows for its use at higher concentrations, leading to significant rate enhancements.[1]

CatalystTypical ConcentrationpH RangeKey Advantages
Aniline10-100 mM6.5 - 7.5Traditional catalyst, effective but can be slow at neutral pH.
p-Phenylenediamine (pPDA)2-10 mM4.0 - 7.0Highly effective at neutral pH, significant rate enhancement.[4]
m-Phenylenediamine (mPDA)25-100 mM~7.0More soluble than aniline, allowing for higher concentrations and faster kinetics.[1][7]

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation with an Aldehyde- or Ketone-Containing Protein

This protocol provides a general guideline for the conjugation of this compound to a protein containing a carbonyl group.

Materials:

  • Aldehyde- or ketone-functionalized protein

  • This compound

  • Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.0

  • Catalyst Stock Solution: 0.5 M p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA) in 0.3 M Phosphate Buffer, pH 7.0[7]

  • Quenching solution (optional): e.g., acetone (B3395972) or another simple ketone/aldehyde

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the aldehyde- or ketone-functionalized protein in the Reaction Buffer to a final concentration of 5-300 µM (a starting concentration of 50-100 µM is recommended).[7]

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or the Reaction Buffer).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the protein solution and the this compound solution. A 3-fold molar excess of the aminooxy reagent over the protein is a good starting point.[7]

  • Initiate the Reaction:

    • Add the catalyst stock solution to the reaction mixture to a final concentration of 25-100 mM.[7]

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from a few minutes to several hours, depending on the reactivity of the substrates and the catalyst concentration.[1][6] Reaction progress can be monitored by techniques such as SDS-PAGE, HPLC, or mass spectrometry.

  • Quenching (Optional):

    • To stop the reaction, an excess of a simple aldehyde or ketone like acetone can be added to consume any unreacted aminooxy groups.[9]

  • Purification:

    • Purify the resulting protein conjugate from excess reagents and byproducts using standard techniques such as size-exclusion chromatography (SEC), dialysis, or HPLC.[9]

Protocol 2: Dual Functionalization Strategy

The presence of the bromide group on this compound allows for a secondary conjugation step via nucleophilic substitution. This is particularly useful for creating complex bioconjugates.

Workflow:

  • Oxime Ligation: Perform the oxime ligation as described in Protocol 1 to conjugate the aminooxy end of the linker to an aldehyde- or ketone-bearing molecule.

  • Purification: It is crucial to purify the oxime-linked intermediate to remove unreacted starting materials before proceeding to the next step.

  • Nucleophilic Substitution: The bromide can be displaced by a nucleophile, such as a thiol (from a cysteine residue) or an amine, to attach a second molecule of interest. This reaction is typically performed in a suitable buffer, and the conditions will depend on the nature of the nucleophile.

Visualizations

OximeLigationMechanism cluster_reactants Reactants cluster_catalysis Catalysis (pH 7) cluster_intermediates Intermediates cluster_product Product Aldehyde_Ketone Aldehyde/Ketone (R1-C(=O)-R2) Protonated_Schiff_Base Protonated Schiff Base (Intermediate with Catalyst) Aldehyde_Ketone->Protonated_Schiff_Base Hemiaminal Hemiaminal (Intermediate) Aldehyde_Ketone->Hemiaminal Aminooxy_PEG3_Br This compound (H2N-O-PEG3-Br) Aminooxy_PEG3_Br->Protonated_Schiff_Base Aminooxy_PEG3_Br->Hemiaminal Catalyst p-Phenylenediamine (Catalyst) Catalyst->Protonated_Schiff_Base Accelerates Oxime_Product Stable Oxime Linkage (R1-C(=N-O-PEG3-Br)-R2) Protonated_Schiff_Base->Oxime_Product Transimination Hemiaminal->Oxime_Product - H2O

Caption: Mechanism of catalyzed oxime ligation.

DualFunctionalizationWorkflow Start Start Materials Molecule1 Molecule 1 (with Aldehyde/Ketone) Start->Molecule1 Aminooxy_PEG3_Br This compound Start->Aminooxy_PEG3_Br Step1 Step 1: Oxime Ligation (Catalyzed, pH 7) Molecule1->Step1 Aminooxy_PEG3_Br->Step1 Intermediate Purified Intermediate (Molecule1-Oxime-PEG3-Br) Step1->Intermediate Step2 Step 2: Nucleophilic Substitution Intermediate->Step2 Molecule2 Molecule 2 (with Nucleophile, e.g., Thiol) Molecule2->Step2 Final_Product Final Dual-Functionalized Conjugate (Molecule1-Oxime-PEG3-Molecule2) Step2->Final_Product

Caption: Workflow for dual functionalization.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Reaction Yield - Suboptimal pH.- Inefficient or no catalyst at neutral pH.- Low reactant concentrations.- Steric hindrance (ketones are less reactive than aldehydes).[7]- For uncatalyzed reactions, adjust pH to 4-5.- For reactions at neutral pH, add a catalyst like pPDA or mPDA.- Increase the concentration of one or both reactants.- Increase reaction time and/or temperature.
Side Reactions - Impurities in solvents or reagents.- Non-specific reactions with other functional groups.- Use high-purity reagents and solvents.- Ensure the reaction conditions are specific for oxime ligation.
Difficulty in Purification - Similar physicochemical properties of the product and excess reagents.- Optimize the purification method (e.g., change the column for SEC, or the gradient for HPLC).- Use a larger excess of one reactant to drive the reaction to completion and simplify purification.

Conclusion

This compound is a powerful and versatile tool for bioconjugation. The oxime ligation reaction provides a stable and specific linkage under mild conditions. By understanding the key reaction parameters and utilizing appropriate catalysts, researchers can efficiently conjugate this linker to a wide range of biomolecules. The dual functionality offered by the bromide group further expands its utility in the construction of complex, multi-component systems for applications in drug development and beyond.

References

Application Notes and Protocols for PEGylation of Peptides using Aminooxy-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, is a premier strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn enhances solubility, prolongs circulation half-life, reduces renal clearance, and masks epitopes to decrease immunogenicity.

This document provides detailed application notes and protocols for the site-specific PEGylation of peptides using Aminooxy-PEG3-bromide. This method relies on the highly efficient and chemoselective oxime ligation reaction, where the aminooxy group of the PEG linker reacts with a carbonyl group (an aldehyde or ketone) on the peptide to form a stable oxime bond. This bioorthogonal reaction proceeds under mild conditions, making it ideal for modifying sensitive biological molecules.

A prime candidate for this modification is the therapeutic peptide Exendin-4, a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes. PEGylation of Exendin-4 can extend its duration of action, reducing the frequency of administration and improving patient compliance.

Principle of the Reaction: Oxime Ligation

The core of this PEGylation strategy is the oxime ligation, a condensation reaction between an aminooxy moiety and a carbonyl group.[1]

Reaction Scheme:

  • Peptide-CHO (Peptide with an aldehyde group) + H₂N-O-PEG3-Br (this compound) → Peptide-CH=N-O-PEG3-Br (PEGylated peptide with an oxime linkage) + H₂O

This reaction is typically carried out in a slightly acidic aqueous buffer (pH 4.5-5.5) to facilitate the dehydration step of oxime formation. The use of a nucleophilic catalyst, such as aniline (B41778) or its derivatives, can significantly accelerate the reaction rate.[2] The resulting oxime bond is highly stable under physiological conditions.[2]

Experimental Protocols

Protocol 1: Introduction of a Carbonyl Group into the Peptide

For oxime ligation to occur, the target peptide must first be modified to contain a reactive aldehyde or ketone group. This can be achieved through several methods, including:

  • Oxidation of an N-terminal Serine/Threonine: Mild oxidation with sodium periodate (B1199274) (NaIO₄) can convert the 1,2-amino alcohol of an N-terminal serine or threonine residue into a glyoxylyl aldehyde.[3]

  • Solid-Phase Peptide Synthesis (SPPS) with Carbonyl-Containing Unnatural Amino Acids: Incorporating an amino acid with a protected aldehyde or ketone in its side chain during SPPS allows for precise, site-specific introduction of the carbonyl group.

Materials:

  • Peptide with an N-terminal serine or threonine

  • Sodium periodate (NaIO₄)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Quenching Solution: Ethylene (B1197577) glycol

  • Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

Procedure:

  • Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Freshly prepare a solution of sodium periodate in the Reaction Buffer.

  • Add the sodium periodate solution to the peptide solution to a final concentration of 1-5 mM.

  • Incubate the reaction mixture in the dark at room temperature for 15-30 minutes.

  • Quench the reaction by adding an excess of ethylene glycol.

  • Purify the aldehyde-modified peptide immediately by RP-HPLC.

  • Lyophilize the purified peptide and store it at -20°C or below.

Protocol 2: PEGylation of the Carbonyl-Modified Peptide via Oxime Ligation

Materials:

  • Aldehyde-modified peptide

  • This compound

  • Ligation Buffer: 0.1 M Sodium Acetate, pH 4.5

  • Aniline (optional, as a catalyst)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving the PEG reagent

  • Purification: RP-HPLC system with a C18 column

Procedure:

  • Dissolve the aldehyde-modified peptide in the Ligation Buffer to a final concentration of 1-2 mg/mL.

  • Dissolve this compound in a minimal amount of DMF or DMSO and then dilute with the Ligation Buffer.

  • Add the this compound solution to the peptide solution. A molar excess of the PEG reagent (e.g., 5-20 fold) is recommended to drive the reaction to completion.

  • (Optional) If using a catalyst, add aniline to a final concentration of 10-50 mM.

  • Incubate the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by RP-HPLC.

  • Once the reaction is complete, purify the PEGylated peptide by RP-HPLC.

  • Characterize the purified product by mass spectrometry to confirm the successful conjugation.

  • Lyophilize the final product and store it at -20°C or below.

Data Presentation

Table 1: Typical Reaction Parameters for Peptide PEGylation via Oxime Ligation

ParameterValueReference
Peptide Concentration1-5 mg/mL[4]
Molar Ratio (Peptide:Aminooxy-PEG)1:5 to 1:20[2]
pH4.5 - 5.5[1]
Catalyst (Aniline) Concentration10-50 mM (optional)[2]
Reaction Time2 - 16 hours[5]
Reaction TemperatureRoom Temperature[6]
Typical Yield>90% (conversion)[1][2]

Table 2: Characterization of a Model PEGylated Peptide (Exendin-4)

Analytical MethodUnmodified Exendin-4PEGylated Exendin-4Reference
RP-HPLC Retention Time
(C18 column, gradient of acetonitrile (B52724) in 0.1% TFA)Shorter retention timeLonger retention time[7][8]
Mass Spectrometry (MALDI-TOF or ESI-MS)
Observed Mass (Da)~4186.6 Da~4458.8 Da (for Aminooxy-PEG3)[8][9]
In Vitro Bioactivity (GLP-1 Receptor Binding)
IC₅₀Potent bindingMaintained or slightly reduced binding[10]

Visualizations

Experimental Workflow

G cluster_0 Peptide Modification cluster_1 PEGylation Reaction cluster_2 Purification & Characterization Peptide_N_term_Ser_Thr Peptide with N-terminal Serine or Threonine Oxidation Oxidation (NaIO4, pH 5.5) Peptide_N_term_Ser_Thr->Oxidation Aldehyde_Peptide Aldehyde-Modified Peptide Oxidation->Aldehyde_Peptide Oxime_Ligation Oxime Ligation (pH 4.5, Aniline catalyst) Aldehyde_Peptide->Oxime_Ligation Aminooxy_PEG This compound Aminooxy_PEG->Oxime_Ligation Crude_PEG_Peptide Crude PEGylated Peptide Mixture Oxime_Ligation->Crude_PEG_Peptide RP_HPLC RP-HPLC Purification Crude_PEG_Peptide->RP_HPLC Pure_PEG_Peptide Purified PEGylated Peptide RP_HPLC->Pure_PEG_Peptide Mass_Spec Mass Spectrometry Characterization Pure_PEG_Peptide->Mass_Spec

Caption: Workflow for peptide PEGylation via oxime ligation.

GLP-1 Receptor Signaling Pathway

The therapeutic effect of Exendin-4 and its PEGylated analogs is mediated through the GLP-1 receptor. Activation of this receptor in pancreatic β-cells triggers a cascade of intracellular events leading to enhanced glucose-dependent insulin (B600854) secretion.

GLP1_Signaling cluster_membrane Plasma Membrane GLP1R GLP-1 Receptor G_Protein G Protein (Gs) GLP1R->G_Protein Activates PEG_Exendin4 PEG-Exendin-4 PEG_Exendin4->GLP1R Binds to AC Adenylate Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Mobilizes Gene_Expression Insulin Gene Transcription PKA->Gene_Expression Promotes Epac2->Insulin_Vesicles Mobilizes Insulin_Secretion Glucose-Dependent Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

Caption: GLP-1 receptor signaling pathway in pancreatic β-cells.[11][12]

References

Application Notes and Protocols for Fluorescent Labeling of Biomolecules with Aminooxy-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of biomolecules is a cornerstone technique in modern biological research and drug development, enabling the visualization and quantification of proteins, antibodies, and other macromolecules in complex biological systems. Aminooxy-PEG3-bromide is a versatile bifunctional linker designed to facilitate the covalent attachment of fluorescent probes to biomolecules. This reagent features an aminooxy group for highly specific ligation to aldehydes and ketones, and a bromide group that serves as a reactive site for the initial conjugation of a fluorescent dye. The inclusion of a polyethylene (B3416737) glycol (PEG3) spacer enhances the water solubility of the reagent and the resulting conjugate, minimizing aggregation and non-specific binding.

The primary application of aminooxy-functionalized linkers is the labeling of glycoproteins. Mild periodate (B1199274) oxidation of the carbohydrate moieties on glycoproteins generates aldehyde groups, which then serve as specific targets for the aminooxy group, forming a stable oxime bond.[1][2] This site-specific labeling strategy is particularly advantageous as it avoids the modification of amine residues (e.g., lysine) which are often located in the active or binding sites of proteins.[1]

Chemical Properties and Reaction Scheme

This compound allows for a two-step labeling strategy. First, the bromide is displaced by a nucleophilic group on the fluorescent dye to create an aminooxy-PEG3-fluorophore conjugate. Subsequently, this conjugate reacts with an aldehyde or ketone on the biomolecule to form a stable oxime linkage.[1][3] The oxime bond is significantly more stable under physiological conditions compared to other linkages like hydrazones, making it ideal for in vitro and in vivo studies.[4][5][6]

Key Applications

  • Site-specific labeling of glycoproteins: Targeting carbohydrate moieties for fluorescent probe attachment.[1][7]

  • Antibody conjugation: Creating fluorescently labeled antibodies for immunoassays, flow cytometry, and microscopy, while preserving antigen-binding affinity.[2]

  • Probing protein-protein interactions: Fluorescently labeling proteins to study their interactions and localization within cellular signaling pathways.

  • Drug delivery and development: Attaching fluorescent reporters to therapeutic biomolecules to track their distribution and cellular uptake.

Quantitative Data Summary

The efficiency of fluorescent labeling and the properties of the resulting conjugate are critical for quantitative applications. The following table summarizes key parameters for the fluorescent labeling of a model glycoprotein (B1211001) (e.g., IgG) using a probe synthesized from this compound and a cyanine (B1664457) dye (e.g., Cy5).

ParameterTypical ValueMethod of DeterminationKey Considerations
Degree of Labeling (DOL) 2 - 8UV-Vis SpectrophotometryThe optimal DOL depends on the specific biomolecule and application to avoid fluorescence quenching and loss of biological activity.[8][9]
Labeling Efficiency > 80%SDS-PAGE with fluorescence imaging, HPLCEfficiency is influenced by reaction conditions such as pH, temperature, reactant concentrations, and the presence of a catalyst.
Quantum Yield (Φ) of Conjugate 0.2 - 0.4Comparative fluorescence spectroscopy against a standardThe quantum yield of the conjugated dye may differ from the free dye due to the local environment.[10][11]
Oxime Bond Stability (Half-life) > 7 days at pH 7.4HPLC, Mass SpectrometryThe oxime linkage is highly stable at physiological pH but can be hydrolyzed under acidic conditions.[5][12]

Experimental Protocols

Protocol 1: Synthesis of Aminooxy-PEG3-Fluorophore

This protocol describes the synthesis of an aminooxy-PEG3-fluorophore by reacting this compound with an amine-containing fluorescent dye.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., Cy5-amine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve this compound (1.2 equivalents) and the amine-reactive fluorescent dye (1 equivalent) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 12-24 hours, protected from light.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by reverse-phase HPLC.

  • Characterize the purified Aminooxy-PEG3-fluorophore by mass spectrometry.

  • Store the lyophilized product at -20°C, desiccated and protected from light.

Protocol 2: Fluorescent Labeling of Glycoproteins

This protocol details the site-specific labeling of a glycoprotein (e.g., an antibody) using the synthesized Aminooxy-PEG3-fluorophore.

Materials:

  • Glycoprotein (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium metaperiodate (NaIO₄)

  • Ethylene (B1197577) glycol

  • Aminooxy-PEG3-fluorophore

  • Aniline (B41778) (optional catalyst)

  • Reaction Buffer: 100 mM Sodium Acetate, pH 5.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

Part A: Oxidation of Glycoprotein

  • Prepare a 100 mM solution of sodium metaperiodate in water immediately before use.

  • To the glycoprotein solution (typically 1-5 mg/mL in PBS), add the sodium metaperiodate solution to a final concentration of 1-2 mM.

  • Incubate the reaction on ice for 30 minutes in the dark.

  • Quench the reaction by adding ethylene glycol to a final concentration of 10 mM and incubate on ice for 10 minutes.

  • Remove excess periodate and ethylene glycol by buffer exchange into the Reaction Buffer (pH 5.5) using a size-exclusion chromatography column.

Part B: Oxime Ligation

  • Prepare a stock solution of the Aminooxy-PEG3-fluorophore in water or DMSO.

  • To the oxidized glycoprotein, add a 50-100 fold molar excess of the Aminooxy-PEG3-fluorophore.

  • For catalysis (optional but recommended), prepare a 100 mM aniline solution in the Reaction Buffer and add it to the reaction mixture to a final concentration of 10 mM.[7]

  • Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Purify the fluorescently labeled glycoprotein from excess dye and catalyst using a size-exclusion chromatography column, eluting with a suitable storage buffer (e.g., PBS with 0.01% sodium azide).

Part C: Characterization of the Labeled Glycoprotein

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and the excitation maximum of the fluorophore.

    • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

    • Calculate the dye concentration using its molar extinction coefficient.

    • The DOL is the molar ratio of the dye to the protein.[8][9]

  • Assess Functionality:

    • Perform a relevant functional assay (e.g., ELISA for an antibody) to confirm that the biological activity of the biomolecule is retained after labeling.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Protocol 1: Fluorophore Synthesis cluster_labeling Protocol 2: Glycoprotein Labeling cluster_analysis Analysis A Aminooxy-PEG3-Br C Reaction in DMF/DIPEA A->C B Amine-Dye B->C D Purification (HPLC) C->D E Aminooxy-PEG3-Dye D->E I Oxime Ligation E->I F Glycoprotein G Periodate Oxidation F->G H Aldehyde-Glycoprotein G->H H->I J Purification (SEC) I->J K Labeled Glycoprotein J->K L DOL Calculation K->L M Functional Assay K->M

Caption: Workflow for fluorescent labeling using this compound.

Chemical Reaction Pathway

reaction_pathway reagent Aminooxy-PEG3-Br intermediate Aminooxy-PEG3-Fluorophore reagent->intermediate Step 1: Nucleophilic Substitution dye Fluorophore-NH2 dye->intermediate final_product Labeled Glycoprotein (Stable Oxime Bond) intermediate->final_product Step 2: Oxime Ligation (pH 5.5) glycoprotein Glycoprotein oxidized_gp Aldehyde-Glycoprotein glycoprotein->oxidized_gp NaIO4 oxidized_gp->final_product

Caption: Two-step chemical reaction for fluorescent labeling.

Signaling Pathway Example: Glycosylated Receptor Signaling

Glycosylation plays a critical role in regulating cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The glycans on EGFR can influence ligand binding, receptor dimerization, and subsequent downstream signaling. Fluorescently labeling these glycoproteins allows for the study of their trafficking and localization upon ligand stimulation.

signaling_pathway ligand EGF Ligand receptor Glycosylated EGFR (Labeled with Aminooxy-PEG3-Dye) ligand->receptor dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization ras Ras dimerization->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription Transcription Factors

Caption: EGFR signaling pathway involving a glycosylated receptor.

References

Application Notes and Protocols: Aminooxy-PEG3-Bromide for Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them ideal for a range of biomedical applications, including 3D cell culture, tissue engineering, and controlled drug delivery.[1][2] The formation of hydrogels via oxime ligation, a type of "click chemistry," offers a highly efficient and bioorthogonal method for crosslinking polymer chains under physiological conditions.[2][3][4] This reaction occurs between an aminooxy group and an aldehyde or ketone, forming a stable oxime bond.[4][5][6]

Aminooxy-PEG3-bromide is a heterobifunctional linker that plays a crucial role in the synthesis of such hydrogels. It comprises a terminal aminooxy group for participation in the oxime ligation reaction, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer to enhance water solubility, and a terminal bromide group.[5][7] The bromide is an excellent leaving group, allowing for further functionalization of the hydrogel network through nucleophilic substitution reactions.[5][7] This dual functionality enables the design of versatile hydrogels with tunable properties and the potential for post-gelation modification.[1][8]

Chemical Properties of this compound

PropertyValueReference
Chemical Name This compound hydrochloride salt[5]
CAS Number 1895922-73-2[5]
Molecular Formula C8H18BrNO4[5]
Molecular Weight 272.1 g/mol [5][9]
Purity ≥95%[5]
Solubility Water, DMSO, DMF, DCM[5]
Storage -20°C, sealed, dry[5][9]

Note: Aminooxy compounds are sensitive and should be used promptly upon receipt, ideally within one week, for best results.[5]

Principle of Hydrogel Formation: Oxime Ligation

The core of the hydrogel formation is the oxime ligation reaction. This involves the reaction of the aminooxy group (-ONH2) of a crosslinker like this compound with an aldehyde (-CHO) or ketone (C=O) functional group on another polymer backbone. The result is a stable oxime linkage (-O-N=C-). This reaction is highly chemoselective and can proceed under mild, aqueous conditions, making it suitable for encapsulating sensitive biological materials like cells.[2][3]

The reaction rate and final mechanical properties of the hydrogel can be tuned by several factors, including the concentration of the precursors, the pH of the reaction buffer, and the use of a catalyst such as aniline (B41778).[1][3][8]

Diagram of Hydrogel Formation

hydrogel_formation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Aminooxy_PEG_Br This compound (H₂N-O-PEG3-Br) Hydrogel Crosslinked Hydrogel Network with Oxime Bonds (-C=N-O-) Aminooxy_PEG_Br->Hydrogel Oxime Ligation Aldehyde_Polymer Aldehyde-Functionalized Polymer Backbone (e.g., PEG-CHO) Aldehyde_Polymer->Hydrogel Conditions Aqueous Buffer (pH 4.5-7.4) Aniline Catalyst (optional) Conditions->Hydrogel

Caption: Oxime ligation reaction for hydrogel formation.

Experimental Protocols

Protocol 1: General Formation of a PEG-Based Hydrogel via Oxime Ligation

This protocol describes the formation of a hydrogel by reacting a multi-arm PEG-aminooxy crosslinker with an aldehyde-functionalized PEG.

Materials:

  • 4-arm PEG-Aminooxy (e.g., 10 kDa)

  • Bifunctional Aldehyde-PEG (e.g., PEG-bis-aldehyde, 10 kDa)

  • Phosphate-buffered saline (PBS) or Citrate-Phosphate buffer

  • Aniline (optional, as a catalyst)

  • Syringes for mixing

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve the 4-arm PEG-Aminooxy in the chosen buffer (e.g., citrate-phosphate buffer, 10 mM, pH 4.5) to achieve the desired final concentration (e.g., 10 wt%).[8]

    • Dissolve the Aldehyde-PEG in the same buffer to the desired final concentration. Ensure the stoichiometric ratio of aminooxy to aldehyde groups is 1:1.[8]

  • Initiate Gelation:

    • If using a catalyst, add aniline to the Aldehyde-PEG solution.

    • Rapidly and thoroughly mix the two precursor solutions. This can be done by connecting two syringes containing the respective solutions with a Luer lock connector and passing the solutions back and forth.

  • Gel Formation:

    • Dispense the mixed solution into a mold or desired container.

    • Allow the hydrogel to form. Gelation time will vary depending on the pH, catalyst concentration, and precursor concentration.[8] At pH 4.5 with an aniline catalyst, gelation can occur within minutes, while at pH 7.4 without a catalyst, it may take several hours.[8]

  • Equilibration:

    • Once the gel has formed, immerse it in PBS (pH 7.0) overnight to allow it to reach swelling equilibrium.[8]

Protocol 2: Post-Gelation Functionalization using the Bromide Group

This protocol outlines a general approach for modifying the hydrogel after its formation, utilizing the bromide groups introduced by this compound.

Materials:

  • Pre-formed hydrogel containing this compound crosslinks

  • Nucleophilic molecule for conjugation (e.g., a thiol-containing peptide or a fluorescent probe with a primary amine)

  • Appropriate buffer for the nucleophilic substitution reaction (e.g., PBS at pH 7.4)

Procedure:

  • Swell the Hydrogel: Swell the hydrogel in the reaction buffer to ensure accessibility of the bromide groups.

  • Prepare the Nucleophile Solution: Dissolve the nucleophilic molecule in the reaction buffer at a desired concentration.

  • Incubate: Immerse the hydrogel in the nucleophile solution and incubate at room temperature or 37°C for a specified period (e.g., 2-24 hours). The reaction time will depend on the reactivity of the nucleophile.

  • Wash: After incubation, thoroughly wash the hydrogel with fresh buffer to remove any unreacted nucleophile.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_application Application Prepare_Precursors Prepare Polymer Precursor Solutions Mix Mix Precursors (1:1 Stoichiometry) Prepare_Precursors->Mix Gel Allow Gelation Mix->Gel Rheology Rheological Analysis (Storage Modulus, Gelation Time) Gel->Rheology FTIR FT-IR Spectroscopy (Confirm Oxime Bond) Gel->FTIR Swelling Swelling Ratio Measurement Gel->Swelling Microscopy Microscopy (SEM/TEM) (Morphology) Gel->Microscopy Cell_Culture 3D Cell Culture Gel->Cell_Culture Drug_Delivery Drug Release Studies Gel->Drug_Delivery

Caption: General workflow for hydrogel synthesis and characterization.

Data Presentation: Tunable Hydrogel Properties

The mechanical properties and gelation kinetics of oxime-based hydrogels can be precisely controlled.

Precursor Concentration (wt%)pHCatalystStorage Modulus (G')Gelation TimeReference
107.4None0.3 kPaHours[8]
104.5None~14 kPaMinutes[8]
3 (r=0.7)--258 Pa-[2]
7 (r=1.0)--4196 Pa-[2]

(r = moles of aldehyde/moles of aminooxy)

Hydrogel Characterization Techniques

A variety of techniques are employed to characterize the properties of these hydrogels:

  • Rheology: Oscillatory shear rheometry is used to measure the storage modulus (G'), which indicates the stiffness of the hydrogel, and to monitor the gelation kinetics.[2][10]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to confirm the formation of the oxime bond by observing the appearance of characteristic peaks and the disappearance of the aldehyde peak.[8]

  • Swelling Studies: The swelling ratio, determined by comparing the weight of the swollen and dry hydrogel, provides information about the crosslinking density.

  • Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used to visualize the porous structure of the hydrogel network.[10]

Applications in Drug Development and Research

The unique properties of hydrogels formed with this compound make them valuable in several research and therapeutic areas:

  • 3D Cell Culture: The biocompatible nature of the gelation process allows for the encapsulation of living cells to create 3D in vitro models for studying cell behavior and drug screening.[1][3]

  • Controlled Drug Delivery: The porous network of the hydrogel can be loaded with therapeutic agents, and the degradation of the hydrogel or diffusion through the pores can control the release of the drug.[6] The bromide functionality allows for the covalent attachment of drugs for a more sustained release profile.

  • Tissue Engineering: These hydrogels can serve as scaffolds that support cell growth and tissue regeneration.[2] The mechanical properties can be tuned to match those of the target tissue.[1][8]

  • Bioconjugation: The aminooxy group is a versatile handle for bioconjugation, allowing for the attachment of proteins, peptides, or other biomolecules to the hydrogel network.[4][5]

Conclusion

This compound is a powerful tool for the fabrication of advanced hydrogels. The oxime ligation chemistry provides a robust and tunable method for hydrogel formation under biologically compatible conditions. The ability to control the mechanical properties and to further functionalize the hydrogel network via the bromide group opens up a wide range of possibilities for applications in drug development, regenerative medicine, and fundamental biological research.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with Aminooxy-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Aminooxy-PEG3-bromide for the surface functionalization of nanoparticles. This heterobifunctional linker is a valuable tool for researchers developing advanced drug delivery systems, diagnostic agents, and other nanomedical platforms. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the biocompatibility and circulation time of nanoparticles by reducing opsonization and clearance by the mononuclear phagocyte system. The terminal aminooxy and bromide groups offer versatile conjugation strategies for attaching a wide range of molecules to the nanoparticle surface.

Properties of this compound

This compound is a chemical linker with two distinct reactive ends, separated by a 3-unit polyethylene glycol chain. This structure provides both reactivity and desirable physicochemical properties for nanoparticle surface modification.

Key Features:

  • Aminooxy Group (-ONH₂): This functional group reacts specifically with aldehydes and ketones to form stable oxime linkages. This reaction is highly efficient and can be performed under mild aqueous conditions, making it ideal for bioconjugation.

  • PEG3 Spacer: The short polyethylene glycol chain imparts hydrophilicity to the nanoparticle surface. This "stealth" characteristic helps to prevent protein adsorption, which can lead to rapid clearance from the bloodstream, thereby increasing the nanoparticle's circulation half-life.

  • Bromide Group (-Br): As a good leaving group, the bromide facilitates nucleophilic substitution reactions. This allows for the attachment of the linker to nanoparticle surfaces that have been functionalized with nucleophiles, such as amines or thiols.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₈H₁₈BrNO₄
Molecular Weight 272.14 g/mol
Solubility Soluble in water, DMSO, and DMF
Storage Store at -20°C for long-term stability

Experimental Protocols

The following protocols provide detailed methodologies for the surface functionalization of gold (AuNPs) and iron oxide (IONPs) nanoparticles with this compound. These protocols are intended as a starting point and may require optimization based on the specific characteristics of the nanoparticles and the desired final product.

Functionalization of Amine-Modified Iron Oxide Nanoparticles (IONPs)

This protocol utilizes the bromide end of the this compound for covalent attachment to amine-functionalized IONPs via nucleophilic substitution.

Materials:

  • Amine-functionalized iron oxide nanoparticles (IONPs-NH₂)

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Magnetic separator

  • Orbital shaker

Procedure:

  • Dispersion of IONPs: Disperse the amine-functionalized IONPs in anhydrous DMF at a concentration of 1 mg/mL. Sonicate the dispersion for 15 minutes to ensure homogeneity.

  • Reaction Setup: In a round-bottom flask, add the IONP dispersion. To this, add this compound to achieve a 50-fold molar excess relative to the estimated surface amine groups on the IONPs.

  • Addition of Base: Add triethylamine (TEA) to the reaction mixture at a final concentration of 10 mM. TEA acts as a base to facilitate the nucleophilic substitution reaction.

  • Incubation: Place the flask on an orbital shaker and allow the reaction to proceed for 24 hours at room temperature under a nitrogen atmosphere to prevent oxidation.

  • Purification:

    • After incubation, use a magnetic separator to pellet the functionalized IONPs.

    • Carefully remove the supernatant.

    • Wash the nanoparticles by resuspending them in fresh DMF and pelleting them again with the magnetic separator. Repeat this washing step three times.

    • Perform a final wash with PBS (pH 7.4) to remove any residual DMF.

  • Final Product: Resuspend the purified Aminooxy-PEG3-functionalized IONPs in PBS at the desired concentration. The nanoparticles are now ready for further conjugation via the aminooxy group or for in vitro/in vivo studies.

Functionalization of Aldehyde-Modified Gold Nanoparticles (AuNPs)

This protocol leverages the reaction between the aminooxy group of the linker and aldehyde groups introduced onto the surface of gold nanoparticles.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • (11-Mercaptoundecyl)tetra(ethylene glycol) aldehyde

  • This compound

  • Aniline (B41778) (as a catalyst)

  • Phosphate Buffered Saline (PBS), pH 6.5 and 7.4

  • Centrifuge

Procedure:

  • Introduction of Aldehyde Groups:

    • To the citrate-stabilized AuNP solution, add (11-Mercaptoundecyl)tetra(ethylene glycol) aldehyde to a final concentration of 1 mM. The thiol group will displace the citrate (B86180) on the gold surface.

    • Allow the reaction to proceed for 12 hours at room temperature with gentle stirring.

    • Purify the aldehyde-functionalized AuNPs by centrifugation (e.g., 12,000 rpm for 20 minutes for 20 nm AuNPs) and resuspension in PBS (pH 6.5). Repeat the centrifugation and resuspension step twice.

  • Oxime Ligation:

    • Resuspend the purified aldehyde-functionalized AuNPs in PBS (pH 6.5).

    • Add this compound to the AuNP solution at a 100-fold molar excess.

    • Add aniline to the reaction mixture to a final concentration of 10 mM. Aniline acts as a catalyst to accelerate the oxime bond formation.[1]

    • Incubate the reaction for 4 hours at room temperature with gentle stirring.

  • Purification:

    • Purify the functionalized AuNPs by centrifugation to remove excess linker and catalyst.

    • Resuspend the pellet in PBS (pH 7.4). Repeat the centrifugation and resuspension step three times.

  • Final Product: Resuspend the purified Aminooxy-PEG3-functionalized AuNPs in PBS (pH 7.4) for storage and subsequent applications.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful functionalization of nanoparticles. The following techniques are recommended:

Characterization TechniquePurposeExpected Outcome for Successful Functionalization
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution.An increase in the hydrodynamic diameter compared to the unmodified nanoparticles, indicating the presence of the PEG linker on the surface.
Transmission Electron Microscopy (TEM) To visualize the size, shape, and morphology of the nanoparticles.The core size of the nanoparticles should remain unchanged. A faint halo may be visible around the nanoparticles, representing the PEG layer.
Zeta Potential Analysis To determine the surface charge of the nanoparticles.A shift in the zeta potential towards a more neutral value is expected due to the shielding effect of the PEG chains.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present on the nanoparticle surface.The appearance of characteristic peaks for the C-O-C stretch of the PEG chain and potentially the N-O bond of the oxime linkage.
Quantitative NMR (qNMR) To quantify the amount of PEG linker conjugated to the nanoparticles.By dissolving the functionalized nanoparticles and using an internal standard, the number of PEG chains per nanoparticle can be determined.[2]

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the functionalization protocols.

G cluster_0 Functionalization of Amine-Modified IONPs A Disperse IONP-NH₂ in DMF B Add this compound and TEA A->B C Incubate for 24h at RT B->C D Purify with Magnetic Separator C->D E Resuspend in PBS D->E

Caption: Workflow for functionalizing amine-modified IONPs.

G cluster_1 Functionalization of Aldehyde-Modified AuNPs F Introduce Aldehyde Groups on AuNPs G Add this compound and Aniline Catalyst F->G H Incubate for 4h at RT G->H I Purify by Centrifugation H->I J Resuspend in PBS I->J

Caption: Workflow for functionalizing aldehyde-modified AuNPs.

Applications in Drug Delivery

Nanoparticles functionalized with this compound can be further conjugated with therapeutic agents for targeted drug delivery.

Logical Relationship for Drug Conjugation:

G NP Nanoparticle Core (e.g., AuNP, IONP) Linker This compound (Functionalized Surface) NP->Linker Surface Functionalization TargetedNP Targeted Drug-Loaded Nanoparticle Linker->TargetedNP Drug Aldehyde/Ketone Modified Drug Drug->TargetedNP Oxime Ligation

Caption: Conjugation of a drug to a functionalized nanoparticle.

Protocol for Drug Loading (via Oxime Ligation):

  • Prepare Drug Solution: Dissolve the aldehyde or ketone-modified drug in a suitable buffer (e.g., PBS, pH 6.5).

  • Conjugation Reaction: Add the drug solution to the dispersion of Aminooxy-PEG3-functionalized nanoparticles at a desired molar ratio.

  • Incubation: Allow the reaction to proceed for 12-24 hours at room temperature with gentle mixing.

  • Purification: Remove the unconjugated drug by dialysis or size exclusion chromatography.

  • Quantification of Drug Loading: Determine the amount of conjugated drug using techniques such as UV-Vis spectroscopy or HPLC.

Quantitative Data for Drug Loading and Release (Hypothetical Example):

Nanoparticle FormulationDrug Loading Capacity (%)Drug Release at pH 5.5 (24h) (%)Drug Release at pH 7.4 (24h) (%)
Doxorubicin-AuNP-PEG-Aminooxy8.56515
Paclitaxel-IONP-PEG-Aminooxy5.25812

Note: The oxime linkage is generally stable but can exhibit some pH-dependent hydrolysis, leading to drug release in acidic environments such as endosomes or the tumor microenvironment.

Biological Evaluation

The biological performance of the functionalized nanoparticles should be assessed in relevant in vitro and in vivo models.

Experimental Protocols:

  • Cellular Uptake Studies: Incubate cells with fluorescently labeled nanoparticles and quantify the uptake using flow cytometry or confocal microscopy.

  • Cytotoxicity Assays: Evaluate the toxicity of the functionalized nanoparticles on different cell lines using assays such as MTT or LDH.

  • In Vivo Pharmacokinetics: Administer the nanoparticles to animal models and measure the concentration in the blood over time to determine the circulation half-life.

Signaling Pathways:

While this compound itself does not target a specific signaling pathway, the functionalized nanoparticle can be designed to do so. For example, by conjugating a targeting ligand (e.g., an antibody or peptide) to the nanoparticle surface, it can be directed to specific cell surface receptors, thereby influencing downstream signaling pathways involved in cell proliferation, apoptosis, or angiogenesis. The choice of the conjugated drug will also dictate the targeted signaling pathway.

Visualization of Targeted Delivery and Cellular Interaction:

G cluster_0 Systemic Circulation cluster_1 Target Tissue (e.g., Tumor) NP PEGylated Nanoparticle Receptor Cell Surface Receptor NP->Receptor Targeting Ligand Interaction Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease pH-triggered Signaling Downstream Signaling (e.g., Apoptosis) DrugRelease->Signaling

Caption: Targeted nanoparticle delivery and mechanism of action.

These application notes and protocols provide a framework for the successful surface functionalization of nanoparticles using this compound. Researchers are encouraged to adapt and optimize these methods to suit their specific research goals and nanoparticle systems.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Oxime Ligation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction buffer pH for oxime ligation. Find answers to frequently asked questions and troubleshoot common issues to enhance the efficiency and yield of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an uncatalyzed oxime ligation reaction?

For uncatalyzed oxime ligations, a slightly acidic pH range of 4 to 5 is generally considered optimal.[1][2][3][4] This is because the reaction mechanism involves an acid-catalyzed dehydration step of a hemiaminal intermediate.[5]

Q2: Why is my uncatalyzed reaction slow at neutral pH?

At a neutral pH (around 7), the rate of uncatalyzed oxime ligation is significantly slower.[2][5] This is due to the lack of sufficient protonation of the hemiaminal intermediate, which is a rate-limiting step in the reaction.[5] For many biological applications where acidic conditions are not suitable for the stability of biomolecules, this slow reaction rate can be a significant challenge.[3][4][5]

Q3: How can I accelerate the reaction at a neutral pH?

To enhance the reaction rate at a neutral pH, the use of a nucleophilic catalyst is highly recommended.[2][6] Aniline (B41778) and its derivatives are commonly used catalysts that can significantly increase the rate of oxime formation at or near pH 7.[1][3][5]

Q4: What are the recommended catalysts for oxime ligation at neutral pH?

Several aniline-based catalysts have been shown to be effective at neutral pH. These include:

  • Aniline: Can increase the reaction rate up to 40-fold at neutral pH.[5][7][8]

  • p-Phenylenediamine (B122844) (PPD): Found to be a superior catalyst to aniline at neutral pH, with one study reporting a 19-fold faster rate than the equivalent aniline-catalyzed reaction.[1][3][5] It is highly effective even at low millimolar concentrations.[1][3][4]

  • m-Phenylenediamine (B132917) (mPDA): Another highly efficient catalyst, noted for its high water solubility, which allows for its use at higher concentrations to further accelerate the reaction.[7][9][10]

Q5: Are there any alternatives to aniline-based catalysts?

Yes, other catalysts have been reported. For instance, carboxylates have been shown to promote oxime reactions with both aldehyde and ketone substrates at physiological pH.[6] Additionally, certain catalytic amine buffers, such as those containing 2-(aminomethyl)imidazoles, can accelerate reactions by several orders of magnitude at pH 5–9 and exhibit low toxicity.[11]

Troubleshooting Guide

Issue: Low or no product yield in my oxime ligation reaction.

This is a common issue that can often be resolved by systematically evaluating the reaction conditions.

Potential Cause Troubleshooting Steps
Suboptimal pH Uncatalyzed Reaction: Ensure the reaction buffer pH is in the optimal range of 4-5.[1][2] If your biomolecule is sensitive to acidic conditions, proceed to using a catalyst at a neutral pH. Catalyzed Reaction: If using a catalyst at neutral pH, verify the pH of your buffer is indeed around 7.
Inefficient or No Catalyst At neutral pH, the absence of a catalyst will lead to a very slow reaction.[2][5] Introduce a suitable catalyst like p-phenylenediamine or m-phenylenediamine to the reaction mixture.[1][9]
Low Reactant Concentration The kinetics of oxime ligation are concentration-dependent.[2] If possible, increase the concentration of your reactants.
Reactant Instability The aminooxy group can be reactive and may degrade.[2] Ensure the purity and stability of your starting materials. Use high-grade solvents to avoid side reactions with impurities like acetone.[2]
Steric Hindrance Aldehydes are generally more reactive than ketones due to less steric hindrance.[2] If using a ketone, expect a slower reaction rate and consider longer reaction times or higher catalyst concentrations.

Data Presentation

Table 1: pH-Dependent Rate Enhancement with Catalysts

pHCatalystConcentrationRelative Rate Enhancement
4.5Aniline100 mMUp to 400-fold increase compared to uncatalyzed reaction.[2][5]
7.0None-Very slow.[2][5]
7.0Aniline100 mMUp to 40-fold increase compared to uncatalyzed reaction.[2][5][7]
7.0p-Phenylenediamine10 mMApproximately 19-fold faster than the equivalent aniline-catalyzed reaction.[1][3][5]
7.0m-Phenylenediamine750 mMComplete ligation in 90 seconds for a specific GFP-aldehyde reaction.[7]

Experimental Protocols

General Protocol for pH Optimization of Aniline-Catalyzed Oxime Ligation

This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for each specific set of reactants.

  • Buffer Preparation:

    • Prepare a series of buffers (e.g., 100 mM sodium acetate) with varying pH values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0, 7.5). A common choice for acidic pH is ammonium (B1175870) acetate.[2] For neutral pH, phosphate (B84403) buffer is often used.[9]

  • Reagent Stock Solutions:

    • Prepare a stock solution of your aminooxy-containing molecule in an appropriate buffer (e.g., 100 mM ammonium acetate, pH 4.5).[2]

    • Prepare a stock solution of your aldehyde or ketone-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer).

    • Prepare a fresh stock solution of the aniline catalyst (e.g., 1 M aniline in DMSO).[2]

  • Reaction Setup:

    • In separate microcentrifuge tubes for each pH to be tested, combine the aminooxy-containing molecule and the carbonyl-containing molecule to their desired final concentrations.

    • Add the aniline catalyst to a final concentration (e.g., 10-100 mM).[2][5]

    • Adjust the final volume with the respective pH buffer.

  • Incubation:

    • Incubate the reactions at a set temperature (e.g., 37°C) for a defined period (e.g., overnight).[2] It is advisable to take time points (e.g., 1, 2, 4, 8, 24 hours) to monitor the reaction progress.

  • Analysis:

    • Analyze the reaction progress and yield by a suitable method, such as HPLC, LC-MS, or gel electrophoresis, depending on the nature of your molecules.[12]

  • Optimization:

    • Compare the results across the different pH values to determine the optimal pH for your specific reaction.

Visualizations

OximeLigationMechanism Reactants Aldehyde/Ketone + Aminooxy Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack ProtonatedHemiaminal Protonated Hemiaminal Hemiaminal->ProtonatedHemiaminal + H+ (Acid-Catalyzed) Oxime Oxime Product + H2O ProtonatedHemiaminal->Oxime - H2O (Dehydration)

Caption: Mechanism of Oxime Ligation.

pHOptimizationWorkflow Start Define Reactants and Catalyst PrepareBuffers Prepare Buffers at Various pH Values Start->PrepareBuffers SetupReactions Set Up Parallel Reactions at Each pH PrepareBuffers->SetupReactions Incubate Incubate at Constant Temperature SetupReactions->Incubate Analyze Analyze Yield at Time Points (e.g., HPLC, LC-MS) Incubate->Analyze DetermineOptimal Determine Optimal pH Analyze->DetermineOptimal

Caption: Workflow for pH Optimization.

TroubleshootingTree Start Low/No Product Yield CheckpH Is the pH optimal for the reaction type? Start->CheckpH Uncatalyzed Uncatalyzed: pH 4-5? CheckpH->Uncatalyzed Uncatalyzed Catalyzed Catalyzed: pH ~7? CheckpH->Catalyzed Catalyzed AdjustpH Adjust Buffer pH Uncatalyzed->AdjustpH No CheckConcentration Are reactant concentrations adequate? Uncatalyzed->CheckConcentration Yes Catalyzed->AdjustpH No Catalyzed->CheckConcentration Yes Success Problem Resolved AdjustpH->Success AddCatalyst Consider Adding a Catalyst (e.g., PPD) AddCatalyst->Success IncreaseConcentration Increase Reactant Concentrations CheckConcentration->IncreaseConcentration No CheckPurity Are reactants pure and stable? CheckConcentration->CheckPurity Yes IncreaseConcentration->Success CheckPurity->AddCatalyst Yes PurifyReactants Use Fresh/Purified Reactants CheckPurity->PurifyReactants No PurifyReactants->Success

Caption: Troubleshooting Low Yield.

References

Technical Support Center: Purification of Aminooxy-PEG3-Bromide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Aminooxy-PEG3-bromide conjugates, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound conjugates?

A1: The primary purification methods for this compound conjugates, particularly when conjugated to biomolecules like proteins or peptides, are based on chromatographic techniques. The most effective methods include:

  • Size Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their size (hydrodynamic volume). It is very effective at removing unreacted, smaller molecules like excess this compound from the larger, conjugated product.[][][3]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The attachment of the PEG linker can alter the surface charge of the target molecule, allowing for the separation of the conjugate from the unconjugated molecule and other impurities.[]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity. While the PEG chain itself is hydrophilic, the overall hydrophobicity of the conjugate will differ from the starting materials, enabling separation.[4][5]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on differences in their hydrophobic properties in a high-salt mobile phase. It can be a useful supplementary method to IEX.[]

Q2: What are the typical impurities I should expect after a conjugation reaction with this compound?

A2: Following a conjugation reaction, you can expect a mixture of the desired conjugate, unreacted starting materials, and potential side products. Common impurities include:

  • Excess, unreacted this compound.

  • Unconjugated target molecule (e.g., protein, peptide).

  • Hydrolyzed PEG reagent.

  • Aggregates of the conjugated product.

  • Potentially, molecules with multiple PEGylations if the target has multiple reaction sites.

Q3: How can I remove unreacted this compound from my conjugate sample?

A3: Due to the significant size difference between the unreacted this compound and a typical biomolecule conjugate, size-based separation methods are highly effective.

  • Size Exclusion Chromatography (SEC) is the most direct method.[][]

  • Dialysis or ultrafiltration/diafiltration can also be used to exchange the buffer and remove small molecules from the larger conjugate.

Q4: My purified this compound conjugate appears to be aggregated. What could be the cause and how can I fix it?

A4: Aggregation can be caused by several factors, including the inherent instability of the conjugate, harsh purification conditions, or inappropriate buffer composition.

  • Troubleshooting Steps:

    • Optimize the buffer pH and ionic strength to maintain the solubility and stability of your conjugate.

    • During SEC, reduce the flow rate to minimize pressure.[6]

    • Perform all purification steps at a lower temperature (e.g., 4°C) to reduce the propensity for aggregation.[6]

    • Consider using additives or excipients in your buffers that are known to stabilize your specific type of molecule.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Purified Conjugate Inefficient conjugation reaction.Optimize reaction conditions (e.g., stoichiometry of reactants, reaction time, temperature, pH).
Loss of product during purification steps.For SEC, ensure the column resin is appropriate for the size of your conjugate to prevent it from entering the beads if it is very large. For IEX, optimize the elution gradient to ensure complete recovery.
Presence of Unreacted Target Molecule in Final Product Incomplete reaction.Increase the molar excess of the this compound during conjugation.
Co-elution during chromatography.Optimize the chromatographic method. For SEC, ensure there is a sufficient size difference for resolution. For IEX, the charge difference may not be enough for baseline separation; try a shallower gradient or a different type of IEX resin. RP-HPLC may offer better resolution.
Broad Peaks During Chromatographic Purification Polydispersity of the PEG linker.While this compound has a discrete chain length, broader peaks can occur with longer, polydisperse PEG linkers.[4]
On-column aggregation or degradation.Optimize buffer conditions (pH, ionic strength, additives) and run at a lower temperature.[6]
Interaction with the column matrix.For SEC, some residual charge interactions can occur. Increase the ionic strength of the mobile phase (e.g., 150 mM NaCl) to minimize this.
Difficulty Separating Multiple PEGylation Species Similar properties of mono-, di-, and poly-PEGylated forms.Ion Exchange Chromatography (IEX) is often the best method for this, as each additional PEG chain can shield surface charges, leading to different retention times.[] A very high-resolution analytical SEC or RP-HPLC may also provide some separation.

Experimental Protocols

General Protocol for Purification by Size Exclusion Chromatography (SEC)

This protocol is a general guideline for purifying an this compound conjugate from a smaller, unreacted PEG linker.

  • Column Selection: Choose a SEC column with a fractionation range appropriate for the size of your conjugate. For most protein conjugates, a column suitable for globular proteins in the range of 10-600 kDa is a good starting point.

  • System Equilibration: Equilibrate the SEC column with a suitable buffer in which your conjugate is stable and soluble. A common choice is Phosphate Buffered Saline (PBS) or another buffer at neutral pH with around 150 mM salt to prevent ionic interactions with the column matrix. Equilibrate the column for at least 2 column volumes or until the baseline is stable.

  • Sample Preparation: Concentrate your reaction mixture if necessary. Filter the sample through a 0.22 µm filter to remove any precipitated material before injecting it onto the column.

  • Injection and Elution: Inject the prepared sample onto the column. The injection volume should typically not exceed 2-5% of the total column volume for optimal resolution. Elute the sample with the equilibration buffer at a flow rate recommended by the column manufacturer. A slower flow rate often improves resolution.[6]

  • Fraction Collection: Collect fractions as the sample elutes from the column. The larger conjugate will elute first, followed by the smaller, unreacted this compound and other small molecules. Monitor the elution profile using UV absorbance at 280 nm (for proteins) or another appropriate wavelength.

  • Analysis of Fractions: Analyze the collected fractions by a suitable method (e.g., SDS-PAGE, mass spectrometry) to identify which fractions contain the pure conjugate.

  • Pooling: Pool the fractions containing the purified product.

Visualizations

General Workflow for Conjugate Purification

cluster_workflow Purification Workflow for this compound Conjugates A Crude Conjugation Reaction Mixture B Primary Purification Step (e.g., Size Exclusion Chromatography) A->B Remove unreacted PEG-bromide C Analysis of Fractions (e.g., SDS-PAGE, MS) B->C Identify conjugate-containing fractions D Pooling of Pure Fractions C->D Combine pure fractions E Secondary Purification (Optional) (e.g., Ion Exchange Chromatography) D->E Separate by charge (if needed) F Final Purified Conjugate D->F E->F

Caption: A general workflow for the purification of this compound conjugates.

Troubleshooting Logic for Low Yield

cluster_troubleshooting Troubleshooting Low Purification Yield A Low Yield of Purified Conjugate B Check Conjugation Efficiency (e.g., via SDS-PAGE or MS of crude) A->B C Check for Product Loss During Purification A->C D Optimize Reaction Conditions (Stoichiometry, Time, pH) B->D E Review Chromatography Parameters (Column type, Elution conditions) C->E F Re-run Optimized Protocol D->F E->F

References

how to improve Aminooxy-PEG3-bromide solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aminooxy-PEG3-bromide. Our aim is to help you overcome common challenges, particularly concerning solubility in aqueous solutions, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterobifunctional crosslinker that contains an aminooxy group and a bromide functional group, separated by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer. The aminooxy group reacts with carbonyl compounds (aldehydes and ketones) to form a stable oxime linkage, a common reaction in bioconjugation. The bromide serves as a good leaving group for nucleophilic substitution reactions. The PEG spacer is designed to increase the hydrophilicity and solubility of the molecule in aqueous environments.[1][2][3] It is often used in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and for PEGylating biomolecules to improve their pharmacokinetic properties.[4][5]

Q2: In which solvents is this compound soluble?

This compound is generally soluble in water and several common organic solvents.[1] The hydrophilic PEG spacer enhances its solubility in aqueous media.[1][6] However, achieving high concentrations in purely aqueous solutions can sometimes be challenging.

Q3: Why am I having trouble dissolving this compound in my aqueous buffer?

While the PEG chain enhances water solubility, issues can still arise, especially at higher concentrations.[7] Several factors can influence the solubility of PEGylated compounds:

  • Concentration: Highly concentrated aqueous solutions can be difficult to achieve.[7]

  • Temperature: Solubility of PEG compounds can be temperature-dependent.

  • pH of the Buffer: The pH of your aqueous solution can affect the charge of the molecule and its interaction with water.

  • Ionic Strength: The salt concentration of your buffer can influence the solubility of PEGylated molecules.

  • Purity of the Compound: Impurities can affect the solubility characteristics of the reagent.

Q4: How should I store this compound?

It is recommended to store this compound at -20°C in a dry, dark environment.[1][6] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can degrade the reagent.[7] Aminooxy compounds can be sensitive and may not be suitable for long-term storage once in solution; immediate use (within a week) is often recommended.[1][8]

Troubleshooting Guide: Improving Solubility

This guide provides a step-by-step approach to address solubility challenges with this compound in your experiments.

Initial Solubility Test

Before starting your main experiment, it is advisable to perform a small-scale solubility test.

Protocol 1: Small-Scale Solubility Test

  • Weigh a small, known amount of this compound (e.g., 1-2 mg).

  • Add a measured volume of your aqueous buffer to achieve the desired final concentration.

  • Vortex or sonicate the mixture gently.

  • Visually inspect for any undissolved particulate matter.

If you observe poor solubility, proceed with the troubleshooting steps below.

Troubleshooting Steps

Issue: The compound does not fully dissolve in the aqueous buffer.

Solution 1: Prepare a Concentrated Stock Solution in an Organic Solvent

This is the most common and effective method for improving the solubility of PEGylated reagents in aqueous buffers.[7][9]

Experimental Protocol 2: Preparation of a Stock Solution

  • Select a Co-solvent: Choose a water-miscible organic solvent in which this compound is readily soluble, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1]

  • Prepare Stock Solution: Dissolve the this compound in a minimal amount of the chosen organic solvent to create a concentrated stock solution (e.g., 10-50 mg/mL). Ensure the compound is fully dissolved.

  • Add to Aqueous Buffer: Add the stock solution dropwise to your aqueous reaction buffer while gently vortexing or stirring.[7] This gradual addition helps to prevent precipitation of the compound.

  • Final Organic Solvent Concentration: Be mindful of the final concentration of the organic solvent in your reaction mixture. For many biological applications, it is advisable to keep the final concentration of DMSO or DMF below 5% (v/v) to avoid negative impacts on protein structure or cell viability.

Solution 2: Adjusting Buffer Conditions

  • pH Adjustment: Experiment with slight adjustments to the pH of your buffer. For amine-containing compounds, pH can influence their charge and solubility.

  • Temperature Variation: Gently warming the solution may aid in dissolution. However, be cautious with temperature-sensitive biomolecules in your reaction.

  • Sonication: Use a bath sonicator to provide energy to break up any aggregates and promote dissolution. Avoid prolonged sonication, which could potentially degrade the compound.

Data Presentation

The following table summarizes the known solubility properties of this compound. Please note that quantitative solubility data can vary based on the specific salt form, purity, and experimental conditions.

Solvent SystemSolubilityRemarks
WaterSoluble[1]Solubility can be limited at high concentrations. The hydrophilic PEG spacer enhances aqueous solubility.[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]Recommended as a co-solvent for preparing concentrated stock solutions.[7]
N,N-Dimethylformamide (DMF)Soluble[1]An alternative co-solvent to DMSO for stock solution preparation.[7]
Dichloromethane (DCM)Soluble[1]Less commonly used for aqueous bioconjugation reactions due to immiscibility with water.

Visual Guides

Experimental Workflow for Solubilization

G cluster_prep Preparation cluster_aqueous Aqueous Method cluster_organic Organic Co-Solvent Method weigh Weigh Aminooxy- PEG3-bromide solvent Select Solvent (Aqueous Buffer or Organic) weigh->solvent add_buffer Add Aqueous Buffer solvent->add_buffer Direct Aqueous Dissolution add_org Add Organic Solvent (DMSO/DMF) solvent->add_org Stock Solution Method mix_aq Vortex / Sonicate add_buffer->mix_aq check_sol_aq Check Solubility mix_aq->check_sol_aq proceed Proceed with Experiment check_sol_aq->proceed Soluble troubleshoot Troubleshoot (See Guide) check_sol_aq->troubleshoot Not Soluble mix_org Dissolve to make Stock Solution add_org->mix_org add_to_aq Add Dropwise to Aqueous Buffer mix_org->add_to_aq check_sol_org Check Final Solution add_to_aq->check_sol_org check_sol_org->proceed Soluble check_sol_org->troubleshoot Not Soluble start Start start->weigh

Caption: Workflow for solubilizing this compound.

Troubleshooting Logic for Solubility Issues

G cluster_solutions Troubleshooting Steps start Poor Solubility Observed in Aqueous Buffer stock_sol Prepare concentrated stock in DMSO or DMF? start->stock_sol adjust_buffer Adjust Buffer pH or Temperature? stock_sol->adjust_buffer No / Not effective success Solubility Improved stock_sol->success Yes, successful sonicate Apply gentle sonication? adjust_buffer->sonicate No / Not effective adjust_buffer->success Yes, successful re_evaluate Re-evaluate Experiment: - Lower concentration? - Different buffer system? sonicate->re_evaluate No / Not effective sonicate->success Yes, successful

Caption: Decision tree for troubleshooting solubility problems.

References

Technical Support Center: Aminooxy Group Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on strategies to prevent the hydrolysis and degradation of the aminooxy group in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is aminooxy group instability and why is it a concern?

A1: The aminooxy group (-O-NH₂) is a highly reactive nucleophile used in bioconjugation, most notably in oxime ligation to form stable oxime bonds with aldehydes and ketones.[1] However, the free aminooxy group itself can be susceptible to degradation over time through pathways like hydrolysis and oxidation. This instability can lead to a loss of reactive molecules in your reagent, resulting in low conjugation yields or complete reaction failure. N-aryl hydroxylamines are particularly known for their instability.[2]

Q2: What are the primary factors that influence the stability of the aminooxy group?

A2: The stability of the aminooxy group is primarily influenced by pH, temperature, presence of oxidizing agents, and the storage solvent. Alkoxyamines are known to be less basic than corresponding amines and are generally stable at room temperature, but those prone to homolysis should be stored at 0°C or below for extended periods.[3]

Q3: What is the optimal pH range for working with aminooxy compounds?

A3: For oxime ligation reactions, the optimal pH is typically between 6.5 and 7.5.[4] Extreme pH conditions, both highly acidic and highly basic, can accelerate the degradation of the aminooxy group. It is recommended to maintain the pH within a neutral to slightly acidic range during storage and handling of aqueous solutions.

Q4: How does temperature affect the stability of aminooxy reagents?

A4: Higher temperatures can accelerate the degradation of aminooxy compounds. For long-term storage, it is crucial to keep reagents at low temperatures, such as -20°C.[5]

Q5: Are there any buffer components I should avoid when working with aminooxy groups?

A5: It is advisable to use non-nucleophilic buffers. While not extensively documented for aminooxy groups specifically, primary amine-containing buffers (like Tris) could potentially interact with other reagents in your mixture, though they are less nucleophilic than the aminooxy group. Phosphate-buffered saline (PBS) and acetate (B1210297) buffers are commonly used.[4][6]

Troubleshooting Guides

Problem: I am experiencing low or no yield in my oxime ligation reaction.

This is a common issue that can often be traced back to the stability and activity of the aminooxy-functionalized reagent. Below is a step-by-step guide to troubleshoot the problem.

Q1: How can I determine if my aminooxy reagent has degraded?

A1: The most definitive way to assess reagent activity is to perform a control reaction. React a fresh, known-good aldehyde or ketone standard with your aminooxy reagent and analyze the formation of the oxime product by LC-MS or an appropriate analytical technique. If this control reaction fails or shows low yield, it is highly likely your aminooxy reagent has degraded.

Troubleshooting Workflow for Low Conjugation Yield

TroubleshootingWorkflow start Low/No Conjugation Yield check_reagents Are all reagents fresh and properly stored? start->check_reagents reagent_no Replace with fresh reagents. Follow storage guidelines. check_reagents->reagent_no No reagent_yes Yes check_reagents->reagent_yes check_ph Is the reaction pH within the optimal range (6.5-7.5)? reagent_yes->check_ph ph_no Adjust pH of the reaction buffer. check_ph->ph_no No ph_yes Yes check_ph->ph_yes check_ratio Is the molar ratio of aminooxy reagent to carbonyl correct? ph_yes->check_ratio ratio_no Optimize molar excess of the aminooxy reagent (e.g., 10-50 fold excess). check_ratio->ratio_no No ratio_yes Yes check_ratio->ratio_yes control_reaction Perform a control reaction with a known active aldehyde/ketone. ratio_yes->control_reaction control_fail Aminooxy reagent has likely degraded. Obtain a fresh batch. control_reaction->control_fail Fails control_pass Reagent is active. Investigate other factors (e.g., steric hindrance, biomolecule stability). control_reaction->control_pass Succeeds

Caption: A decision tree for troubleshooting low bioconjugation yield.

Q2: My aminooxy reagent is a solid. How should I prepare it for my reaction?

A2: Aminooxy reagents, especially those that are hygroscopic, can be difficult to weigh accurately. It is recommended to prepare a stock solution in an anhydrous organic solvent such as DMSO or DMF.[7] This stock solution should be stored at -20°C with a desiccant to prevent moisture contamination.[5] Before opening the vial, always allow it to warm to room temperature to prevent condensation of atmospheric moisture, which can lead to hydrolysis.[7]

Q3: I suspect my buffer is causing degradation of the aminooxy group. What can I do?

A3: While less common, some buffer components could potentially contribute to degradation. Ensure your buffer is free of primary amines if possible. If you suspect an issue, consider buffer exchanging your biomolecule into a different non-nucleophilic buffer system, such as phosphate-buffered saline (PBS), and repeating the conjugation.

Data Presentation

Table 1: Recommended Storage Conditions for Aminooxy Reagents
Reagent FormStorage TemperatureSolvent/ConditionRecommended DurationReference(s)
Lyophilized Solid-20°CStore with desiccant, protected from lightAt least 12 months[5]
Solution-20°CAnhydrous DMSO or DMFUp to 1 month[7] or 12 months[5][5][7]
Fmoc-protected Precursor (Lyophilized)4°CLyophilized powderStable for at least 3 months[8]
Fmoc-protected Precursor (Solution)4°C0.1% TFA or 50% ACN/0.1% TFAStable for at least 3 months[8]
Table 2: pH Recommendations for Aminooxy Chemistry
StepRecommended pHCommon Buffer(s)RationaleReference(s)
Generation of Aldehydes (from Glycoproteins)5.50.1 M Sodium AcetateOptimal for periodate (B1199274) oxidation of sialic acid residues.[4]
Oxime Ligation6.5 - 7.5Phosphate-Buffered Saline (PBS)Most efficient pH for the reaction of alkoxyamines with carbonyls.[4]
Storage of Aqueous Solutions (Short-term)~7.0Amine-free buffers like PBSNeutral pH minimizes acid- or base-catalyzed hydrolysis.Inferred from reaction optima

Experimental Protocols

Protocol 1: General Procedure for Handling and Use of Aminooxy Reagents

This protocol outlines the best practices for preparing and using an aminooxy reagent to maintain its stability and reactivity.

Materials:

  • Aminooxy reagent (lyophilized powder)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.2)

  • Molecule containing a carbonyl group (aldehyde or ketone) for conjugation

  • Desiccant

Procedure:

  • Reagent Equilibration: Before opening, allow the vial of lyophilized aminooxy reagent to warm completely to room temperature. This is critical to prevent moisture condensation inside the vial.

  • Stock Solution Preparation: Prepare a stock solution (e.g., 50 mM) by dissolving the aminooxy reagent in anhydrous DMSO or DMF.[7] Mix thoroughly by vortexing.

  • Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C in a container with a desiccant, protected from light.[5]

  • Reaction Setup: a. Prepare your carbonyl-containing molecule in the appropriate reaction buffer (pH 6.5-7.5). b. Add the desired molar excess of the aminooxy stock solution to the reaction mixture. c. Incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Purification: Remove unreacted aminooxy reagent and byproducts using size-exclusion chromatography, dialysis, or other appropriate purification methods.

Protocol 2: Indirect Assessment of Aminooxy Reagent Activity via a Control Reaction

This protocol describes a method to test the activity of your aminooxy reagent if you suspect it has degraded.

Materials:

  • Aminooxy reagent to be tested

  • A simple, known aldehyde or ketone (e.g., 4-formylbenzoic acid)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • LC-MS system for analysis

Procedure:

  • Prepare a stock solution of your aminooxy reagent as described in Protocol 1.

  • Prepare a stock solution of the control aldehyde/ketone (e.g., 10 mM 4-formylbenzoic acid in reaction buffer).

  • In a microcentrifuge tube, combine:

    • 50 µL of the control aldehyde/ketone solution.

    • A 10-fold molar excess of the aminooxy reagent stock solution.

    • Reaction buffer to a final volume of 200 µL.

  • Incubate the reaction mixture at room temperature for 2 hours.

  • Analyze the reaction mixture by LC-MS.

    • Look for the expected mass of the oxime-conjugated product.

    • Compare the peak area of the product to that of the unreacted aldehyde/ketone.

  • Interpretation: The presence of a significant peak corresponding to the oxime product confirms that your aminooxy reagent is active. A very small product peak or its complete absence suggests significant degradation of the reagent.

Workflow for Aminooxy Reagent Handling and Stability Assessment

ReagentWorkflow cluster_storage Storage and Preparation cluster_usage Experimental Use storage Store lyophilized reagent at -20°C with desiccant. equilibrate Equilibrate vial to room temperature before opening. storage->equilibrate dissolve Dissolve in anhydrous DMSO/DMF to make stock solution. equilibrate->dissolve aliquot Aliquot and store at -20°C with desiccant. dissolve->aliquot use Use fresh aliquot for conjugation reaction (pH 6.5-7.5). aliquot->use troubleshoot Low Yield? use->troubleshoot control_rxn Perform control reaction (Protocol 2). troubleshoot->control_rxn Yes result Analyze results. troubleshoot->result No control_rxn->result

Caption: Recommended workflow for handling aminooxy reagents to ensure stability.

References

Technical Support Center: Improving the Efficiency of Protein Labeling with Aminooxy-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein labeling using Aminooxy-PEG3-bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the efficiency of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of this compound with a protein?

This compound is a bifunctional linker that contains an aminooxy group and a bromide. The labeling reaction, known as oxime ligation, occurs between the aminooxy group of the PEG linker and an aldehyde or ketone group on the target protein, forming a stable oxime bond.[1][2][3] The bromide end can then be used for subsequent conjugation to another molecule. For this reaction to occur, the protein must first be modified to introduce a carbonyl group (aldehyde or ketone).

Q2: How can I introduce an aldehyde or ketone group onto my protein?

There are several methods to introduce a carbonyl group onto a protein:

  • Oxidation of Glycans: If your protein is a glycoprotein (B1211001), you can oxidize the sialic acid residues or other sugar moieties using sodium meta-periodate to generate aldehydes.[3]

  • Enzymatic Modification: Specific enzymes can be used to introduce aldehyde or ketone functionalities at defined sites.

  • Chemical Modification of Amino Acid Side Chains: Certain amino acid side chains can be chemically modified to introduce a carbonyl group. For example, the N-terminal serine or threonine can be oxidized.

  • Genetic Incorporation of Unnatural Amino Acids: An unnatural amino acid containing a ketone or aldehyde group can be incorporated into the protein sequence during expression.

Q3: What are the optimal reaction conditions for oxime ligation?

The formation of an oxime bond is most efficient under slightly acidic to neutral conditions.[3][4] While the optimal pH is often around 4.5, many biological applications require the reaction to proceed at a neutral pH (6.5-7.5) to maintain protein stability.[3][4][5] The reaction rate at neutral pH can be slow, but the addition of a catalyst, such as aniline (B41778), can significantly accelerate the ligation.[4][6]

Q4: How stable is the oxime bond formed during labeling?

The oxime bond is significantly more stable than other linkages like imines and hydrazones, making it suitable for in vivo applications.[3][7] While hydrazone bonds can be reversible under acidic conditions, oxime bonds are generally very stable under physiological conditions.[7]

Q5: What are the storage recommendations for this compound?

Aminooxy compounds are reactive and sensitive. It is highly recommended to use them immediately upon receipt, ideally within one week. For storage, they should be kept at -20°C in a dry environment, protected from light.[8][9][10]

Troubleshooting Guide

Problem: Low Labeling Efficiency

Low labeling efficiency is a common issue in protein PEGylation.[11] Here are several potential causes and solutions:

Potential Cause Troubleshooting Steps
Inefficient Carbonyl Generation Verify the successful introduction of aldehyde or ketone groups on your protein using a colorimetric assay or mass spectrometry. Optimize the oxidation or enzymatic reaction conditions (e.g., periodate (B1199274) concentration, reaction time, temperature).[3]
Suboptimal Reaction pH The optimal pH for oxime ligation is around 4.5, but this may compromise protein stability.[4][5] If you are working at neutral pH, consider adding a catalyst like aniline (typically 10-100 mM) to accelerate the reaction.[4] Perform a pH titration experiment (e.g., from pH 5.5 to 7.5) to find the best balance between reaction efficiency and protein integrity.
Insufficient Molar Excess of PEG Reagent A significant molar excess of the PEG reagent is often required to drive the reaction to completion.[11] Try increasing the molar ratio of this compound to the protein. A common starting point is a 20-fold molar excess.
Steric Hindrance The site of the carbonyl group on the protein surface may be sterically hindered, preventing the bulky PEG chain from accessing it.[12][13] If possible, try introducing the carbonyl group at a more accessible location on the protein. Using a longer PEG linker might also help overcome steric hindrance.
Reagent Instability Ensure that the this compound has been stored correctly and is not degraded. As mentioned, these reagents are sensitive and have a limited shelf life.[9]
Presence of Competing Nucleophiles Primary amines in your buffer (e.g., Tris) can compete with the aminooxy group. Use an amine-free buffer such as phosphate-buffered saline (PBS) or MES buffer for the conjugation reaction.[3]
Problem: Protein Aggregation or Precipitation During Labeling
Potential Cause Troubleshooting Steps
Protein Instability at Reaction pH The chosen pH for the ligation reaction may be close to the isoelectric point (pI) of your protein, leading to aggregation. Determine the pI of your protein and ensure the reaction buffer pH is at least one unit away from it.
Hydrophobic Interactions PEGylation can sometimes lead to aggregation due to unfavorable interactions.[13] Consider adding stabilizing excipients to the reaction buffer, such as arginine or a low concentration of a non-ionic detergent.
High Protein Concentration High concentrations of protein can increase the likelihood of aggregation. Try performing the reaction at a lower protein concentration.
Problem: Difficulty in Purifying the Labeled Protein

The purification of PEGylated proteins can be challenging due to the presence of unreacted protein, excess PEG reagent, and potential isomers.[]

Purification Method Description Advantages Limitations
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.[]Effective for removing unreacted low molecular weight PEG reagent and by-products.[]May not efficiently separate unreacted protein from the PEGylated product if the size difference is not significant.
Ion Exchange Chromatography (IEX) Separates molecules based on their net charge. PEGylation can shield surface charges, altering the protein's elution profile.[]Can separate positional isomers and proteins with different degrees of PEGylation.[]The change in charge upon PEGylation might be insufficient for good separation.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity.[]Can be a useful complementary technique to IEX.[]May have lower resolution and capacity compared to IEX and SEC.[]
Affinity Chromatography If your protein has an affinity tag, this can be used for purification.[15][16]Highly specific and can yield a pure product.The tag may need to be cleaved after purification, adding an extra step.

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on a Glycoprotein via Periodate Oxidation
  • Buffer Preparation: Prepare a 0.1 M sodium acetate (B1210297) buffer, pH 5.5.

  • Protein Preparation: Dissolve your glycoprotein in the prepared buffer to a final concentration of 1-5 mg/mL.

  • Periodate Solution: Prepare a fresh solution of sodium meta-periodate in the same buffer. The final concentration of periodate should be 1-10 mM.[3]

  • Oxidation Reaction: Add the periodate solution to the glycoprotein solution and incubate for 30 minutes on ice in the dark.[3]

  • Quenching and Buffer Exchange: Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM. Remove excess periodate and exchange the buffer to a neutral pH coupling buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.[3]

Protocol 2: Protein Labeling with this compound
  • Reagent Preparation: Dissolve this compound in the coupling buffer (e.g., PBS, pH 7.4) to a desired stock concentration.

  • Labeling Reaction: Add the this compound solution to the aldehyde-containing protein solution. A 20-fold molar excess of the PEG reagent is a good starting point.

  • Catalyst (Optional): To accelerate the reaction at neutral pH, add aniline to a final concentration of 10-100 mM from a freshly prepared stock solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Purify the PEGylated protein from unreacted reagents and by-products using an appropriate chromatography method (e.g., SEC or IEX).[]

Visualizations

ReactionMechanism Protein Protein-CHO (Aldehyde Group) Intermediate Schiff Base Intermediate Protein->Intermediate + PEG H2N-O-PEG3-Br (this compound) PEG->Intermediate pH 4.5-7.5 (Aniline catalyst optional) Product Protein-CH=N-O-PEG3-Br (Oxime Conjugate) Intermediate->Product - H2O

Caption: Reaction mechanism of oxime ligation.

TroubleshootingWorkflow Start Low Labeling Efficiency CheckCarbonyl Verify Carbonyl Generation? Start->CheckCarbonyl OptimizeOxidation Optimize Oxidation/Enzymatic Rxn CheckCarbonyl->OptimizeOxidation No CheckpH Optimize Reaction pH? CheckCarbonyl->CheckpH Yes OptimizeOxidation->CheckpH AddCatalyst Add Aniline Catalyst CheckpH->AddCatalyst No IncreasePEG Increase Molar Excess of PEG? CheckpH->IncreasePEG Yes AddCatalyst->IncreasePEG IncreaseRatio Increase PEG:Protein Ratio IncreasePEG->IncreaseRatio No CheckSterics Assess Steric Hindrance? IncreasePEG->CheckSterics Yes IncreaseRatio->CheckSterics LongerLinker Use Longer PEG Linker CheckSterics->LongerLinker No Success Improved Efficiency CheckSterics->Success Yes LongerLinker->Success

Caption: Troubleshooting workflow for low labeling efficiency.

References

optimizing incubation time for Aminooxy-PEG3-bromide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Aminooxy-PEG3-bromide and related oxime ligation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an this compound reaction?

The optimal pH depends critically on whether a catalyst is used. For uncatalyzed reactions, a slightly acidic pH of 4-5 is generally best to facilitate oxime bond formation.[1][2] However, many biomolecules lack stability or solubility in these acidic conditions.[1] For reactions at or near neutral pH (6.5-7.5), the use of a nucleophilic catalyst, such as aniline (B41778) or its derivatives, is highly recommended to achieve efficient conversion.[1][2][3]

Q2: My reaction yield is low. What are the common causes and how can I improve it?

Low yield is a frequent issue that can be attributed to several factors:

  • Suboptimal pH: As mentioned, the reaction is significantly slower at neutral pH without a catalyst.[2] Ensure your buffer is maintaining the target pH throughout the incubation.

  • Lack of Catalyst: At neutral pH, an uncatalyzed reaction can be extremely slow, leading to incomplete conversion.[4] The addition of a catalyst like aniline or p-phenylenediamine (B122844) can accelerate the reaction rate dramatically.[1][5]

  • Low Reactant Concentration: Oxime ligation kinetics are concentration-dependent. If the reactants are too dilute, the reaction rate will be slow.[2]

  • Reactant Instability: The aminooxy group is highly reactive and can degrade.[2][6] It is recommended to use this compound immediately upon receipt or within one week.[6] Also, ensure solvents are high-grade and free of trace carbonyl impurities like acetone.[5]

  • Steric Hindrance: Aldehydes are generally more reactive than ketones due to less steric hindrance.[2] If you are conjugating to a hindered ketone, expect slower reaction times and consider increasing incubation time or catalyst concentration.

Q3: How long should I incubate my reaction?

Incubation time is highly variable and depends on pH, temperature, reactant concentrations, and the presence of a catalyst. A typical starting point for a reaction with a catalyst at room temperature is 2 hours.[3] However, this can range from minutes to over 24 hours.[7][8] It is strongly recommended to perform time-course experiments (e.g., analyzing aliquots at 1, 2, 4, 8, and 24 hours) to determine the optimal incubation time for your specific system.

Q4: Can I perform the reaction at a lower temperature?

Yes, reactions are often performed at 4°C to improve the stability of sensitive biomolecules.[8] However, lower temperatures will decrease the reaction rate.[1] To compensate, a longer incubation time will be necessary. Interestingly, one study reported that slowly freezing the reaction mixture at -20°C can accelerate the oxime ligation rate at neutral pH, even more so than an aniline catalyst.[4]

Q5: What catalysts can be used to accelerate the reaction, especially at neutral pH?

Aniline is a commonly used catalyst that can significantly increase the rate of oxime formation.[5][9] Substituted anilines, such as p-phenylenediamine, have been shown to be even more effective catalysts at neutral pH, providing rate accelerations up to 120-fold compared to uncatalyzed reactions.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Low or No Product Formation Reaction conditions are not optimal (pH, temperature, concentration).Verify the pH of the reaction buffer. For neutral pH reactions, add a catalyst like aniline (10-100 mM) or p-phenylenediamine (2-10 mM).[1] Increase reactant concentrations if possible. Optimize incubation time by running a time-course experiment.
This compound has degraded.Use fresh or properly stored reagent. Aminooxy compounds are sensitive and should be used quickly.[6] Avoid solvents with trace carbonyl impurities.[5]
Aldehyde/Ketone partner is inactive or sterically hindered.Confirm the integrity and reactivity of your carbonyl-containing molecule. If using a ketone, expect slower kinetics and extend the incubation time.[2]
Presence of Unexpected Side-Products Oxidation of the aldehyde starting material to a carboxylic acid.Prepare aldehyde solutions fresh and store them under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air.[8]
Reaction with impurities in solvents or buffers.Use high-purity, amine-free solvents and buffers.[3][5] For example, avoid Tris buffers if your molecule has an amine-reactive group.
Precipitation or Aggregation During Reaction The target molecule is not stable under the reaction conditions.Adjust the pH or buffer composition. Consider adding solubility-enhancing agents.
Cross-linking if the target molecule has multiple carbonyl groups.Optimize the molar ratio of this compound to the target molecule to minimize intermolecular cross-linking.[8]

Data Summary Tables

Table 1: Effect of pH on Gelation Time (Oxime Ligation) This table illustrates how pH affects the speed of oxime bond formation in a hydrogel system. Lower pH leads to faster reaction times.

PEG ConcentrationpH of SolutionGelation Time
3 wt%6.5~ 5 minutes
3 wt%7.2~ 30 minutes
(Data adapted from a study on hydrogel formation using an aminooxy-PEG and a dialdehyde (B1249045) crosslinker at 37°C)[7]

Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH This table shows the dramatic effect of catalysts on reaction rates compared to an uncatalyzed reaction.

CatalystConcentrationpHRelative Rate Increase
None (Uncatalyzed)N/A71x (Baseline)
Aniline10 mM7~6x
p-phenylenediamine2 mM7~120x
(Data derived from a model protein PEGylation study comparing reaction rates)[1]

Experimental Protocols & Workflows

General Protocol for Oxime Ligation

This protocol provides a starting point for conjugating this compound to an aldehyde- or ketone-containing molecule. Optimization is highly recommended.

  • Reagent Preparation :

    • Prepare a stock solution of your aldehyde/ketone-containing molecule in a suitable reaction buffer (e.g., 100 mM phosphate (B84403) buffer or acetate (B1210297) buffer).

    • Immediately before use, dissolve this compound in the same reaction buffer to the desired concentration. Prepare this solution fresh.[8]

  • Reaction Setup :

    • Combine the aldehyde/ketone molecule and the this compound solution at the desired molar ratio (e.g., 1:1 to 1:5 of carbonyl to aminooxy).

    • If using a catalyst (recommended for pH > 6), add the catalyst (e.g., aniline) to the reaction mixture from a stock solution to a final concentration of 10-100 mM.

  • Incubation :

    • Incubate the reaction mixture at the desired temperature (e.g., room temperature or 4°C) with gentle stirring or agitation.[3][8]

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, HPLC, or SDS-PAGE).

  • Purification :

    • Once the reaction has reached the desired conversion, purify the conjugate from excess reagents and byproducts using an appropriate method, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.[3]

Visualizing the Workflow

G prep_carbonyl Prepare Aldehyde/ Ketone Molecule mix Combine Reactants & Add Catalyst (optional) prep_carbonyl->mix prep_peg Prepare Fresh Aminooxy-PEG3-Br prep_peg->mix incubate Incubate (RT or 4°C) mix->incubate monitor Monitor Progress (e.g., HPLC, LC-MS) incubate->monitor monitor->incubate Incomplete? purify Purify Conjugate (e.g., Dialysis, SEC) monitor->purify Complete analyze Analyze Final Product purify->analyze

A generalized experimental workflow for oxime ligation reactions.
Troubleshooting Logic Diagram

This diagram outlines a decision-making process for troubleshooting low-yield reactions.

G start Start: Low Reaction Yield check_ph Check Reaction pH start->check_ph check_catalyst Using a Catalyst? check_ph->check_catalyst pH is optimal adjust_ph Adjust pH to 4-5 (uncatalyzed) or add catalyst at pH 7 check_ph->adjust_ph pH not optimal check_reagents Check Reagent Quality & Age check_catalyst->check_reagents Yes add_catalyst Add Aniline or p-phenylenediamine check_catalyst->add_catalyst No check_time Optimize Incubation Time check_reagents->check_time Reagents are fresh & pure use_fresh Use Freshly Prepared Aminooxy-PEG check_reagents->use_fresh Reagents are old or impure time_course Run Time-Course Experiment check_time->time_course

A decision tree for troubleshooting low-yield oxime ligations.

References

Technical Support Center: Characterization of Aminooxy-PEG3-bromide Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Aminooxy-PEG3-bromide conjugates and their characterization by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mass?

A: this compound is a heterobifunctional crosslinker used in bioconjugation.[1][2] It contains an aminooxy group that reacts with aldehydes and ketones to form a stable oxime bond, and a bromide group, which is an effective leaving group for nucleophilic substitution reactions.[1][3] The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous solutions.[1] The HCl salt form is commonly used.

Q2: What are the primary challenges when analyzing PEGylated molecules by mass spectrometry?

A: The analysis of PEGylated molecules presents several challenges:

  • Heterogeneity: The attached PEG chain can be polydisperse (a mixture of different lengths), which complicates the mass spectrum.[4][5][6]

  • Multiple Charges: Especially with Electrospray Ionization (ESI), large PEGylated molecules can acquire multiple charges, leading to a complex envelope of peaks that requires deconvolution.[4][6]

  • Alkali Metal Adducts: PEGs have a high affinity for alkali metal cations, resulting in multiple series of peaks corresponding to protonated ([M+H]⁺), sodiated ([M+Na]⁺), and potassiated ([M+K]⁺) ions, which can congest the spectrum.[7][8]

  • Contamination: PEG is a widespread contaminant in laboratories, often originating from detergents. This can lead to background signals of repeating 44 Da units.[9]

Q3: Which ionization technique, ESI or MALDI, is better for my this compound conjugate?

A: Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are powerful techniques for analyzing PEGylated molecules.[4][5][10]

  • ESI-MS is often coupled with Liquid Chromatography (LC-MS), allowing for the separation of the conjugate from impurities before analysis. This is highly advantageous for complex mixtures.[4][5] It is generally preferred for its suitability for automated workflows.[5]

  • MALDI-TOF-MS is excellent for determining the molecular weight, end-group functionalities, and overall distribution of polymer chains with relatively simple sample preparation.[10][11][12] It typically produces singly charged ions, which can simplify the spectrum compared to ESI-MS.

Q4: What are the characteristic fragmentation patterns for an this compound conjugate in MS/MS analysis?

A: In tandem mass spectrometry (MS/MS), you should look for specific fragmentation patterns to confirm the conjugate's structure:

  • PEG Backbone Cleavage: A series of neutral losses of 44.026 Da, corresponding to the ethylene (B1197577) glycol monomer unit (C₂H₄O).[10]

  • Alpha Cleavage: Fragmentation of the C-C bond adjacent to key functional groups is common. This can occur next to the ether oxygens in the PEG chain, the nitrogen of the aminooxy group, or the carbon bonded to the bromine.[13][14]

  • Functional Group Cleavage: Look for fragmentation at the oxime linkage formed during conjugation and the loss of the bromide atom. Cleavage of the C-Br bond is a common pathway for alkyl halides.[14]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Complex/Uninterpretable Spectrum 1. High polydispersity of the conjugate.[6] 2. Multiple charge states in ESI-MS.[4] 3. Formation of multiple alkali metal adducts (Na⁺, K⁺).[7]1. Use high-resolution mass spectrometry for better peak separation. 2. For ESI-MS, add a post-column charge-stripping agent like triethylamine (B128534) (TEA) to reduce charge state complexity.[6][15] 3. For MALDI-TOF, optimize the matrix and add a specific cationizing agent (e.g., NaTFA) to favor the formation of a single adduct type.[10][12] 4. Utilize deconvolution software to calculate the zero-charge mass.[4]
Low Signal or No Signal Detected 1. Poor ionization efficiency. 2. Presence of ion-suppressing contaminants like salts or detergents. 3. Inefficient sample transfer or desorption.1. Perform sample cleanup/desalting prior to analysis. 2. Optimize ESI source parameters (e.g., voltages, gas flows, temperature). 3. For MALDI-TOF, screen different matrices (e.g., CHCA, DHB) and optimize the sample-to-matrix ratio and spotting technique.[10]
Unexpected Peak Series with ~44 Da Spacing 1. PEG contamination from labware, solvents, or reagents (e.g., Triton™, Tween™).[9]1. Run a blank analysis of your solvent and matrix to identify system contamination. 2. Use dedicated glassware and high-quality plasticware exclusively for mass spectrometry sample prep.[9] 3. Thoroughly clean all glassware with hot water and organic solvents, followed by rinsing with high-purity water.[9]
Ambiguous MS/MS Fragmentation 1. Low precursor ion intensity leading to poor fragment ion statistics. 2. Multiple, competing fragmentation pathways. 3. Incorrect collision energy settings.1. Increase the abundance of the precursor ion through optimized source conditions or sample concentration. 2. Use a high-resolution instrument to accurately identify fragment masses. 3. Perform a collision energy ramp or test multiple discreet collision energies (e.g., CID, HCD) to find the optimal setting for generating informative fragments.

Quantitative Data Summary

The table below summarizes the key mass information for the parent crosslinker. When analyzing a conjugate, the mass of the conjugated molecule must be added to these values.

Compound NameMolecular FormulaMonoisotopic Mass (Da)Expected Ion Adducts (m/z)
This compound (Free base)C₈H₁₈BrNO₄271.042[M+H]⁺ = 272.049 [M+Na]⁺ = 294.031 [M+K]⁺ = 310.005
This compound HCl SaltC₈H₁₉BrClNO₄307.018(Analyzed as free base after ionization)

Note: Masses are calculated based on the most abundant isotopes. Bromine has two major isotopes (~50.7% ⁷⁹Br and ~49.3% ⁸¹Br), so expect to see a characteristic M/M+2 isotopic pattern for all bromine-containing ions.

Experimental Protocols

Protocol 1: ESI-LC/MS for Intact Conjugate Analysis

This protocol is designed for the analysis of the intact this compound conjugate to determine its molecular weight and purity.

  • Sample Preparation:

    • Dissolve the conjugate in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% formic acid) to a final concentration of 0.1-1.0 mg/mL.

    • Centrifuge the sample to remove any particulates before injection.

  • Liquid Chromatography (LC) Separation:

    • Column: C4 or C18 reversed-phase column suitable for proteins or large molecules.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a suitable gradient from ~5% to 95% Mobile Phase B over 15-30 minutes to elute the conjugate.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-60 °C.

  • Mass Spectrometry (MS) Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Q-TOF or Orbitrap for high resolution.

    • Scan Range: 500-4000 m/z.

    • Source Parameters: Optimize capillary voltage, gas flows, and temperatures for the specific instrument and analyte.

    • (Optional) Charge Reduction: To simplify the spectrum, infuse a solution of 0.2-1% triethylamine (TEA) post-column via a T-junction before the ESI source.[6][15]

  • Data Analysis:

    • Process the raw data using deconvolution software (e.g., ProMass, BioAnalyst) to convert the multi-charged spectrum into a zero-charge mass spectrum.[4][6]

    • Identify the peak corresponding to the intact conjugate and confirm its molecular weight.

Protocol 2: MALDI-TOF-MS for Intact Conjugate Analysis

This protocol is suitable for rapid molecular weight determination.

  • Sample and Matrix Preparation:

    • Sample: Dissolve the conjugate in a suitable solvent (e.g., THF or water/acetonitrile) to a concentration of ~1-5 mg/mL.[12]

    • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) in 50:50 acetonitrile:water with 0.1% TFA.[10]

    • Cationizing Agent (Optional): Prepare a solution of sodium trifluoroacetate (B77799) (NaTFA) at ~2 mg/mL in ethanol (B145695) or THF to promote the formation of sodiated ions.[10][12]

  • Target Plate Spotting:

    • Mix the sample, matrix, and optional cationizing agent in a 1:5:1 (v/v/v) ratio.[10]

    • Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely (dried-droplet method).

  • Mass Spectrometry (MS) Analysis:

    • Ionization Mode: Positive ion.

    • Mode: Reflector mode for higher resolution.[12]

    • Laser Power: Use the minimum laser power necessary to achieve good signal intensity to avoid in-source fragmentation.

    • Calibration: Calibrate the instrument using a standard with a mass range that brackets the expected mass of the conjugate.

  • Data Analysis:

    • Identify the peak series corresponding to the conjugate. If a cationizing agent was used, this will likely be the [M+Na]⁺ series.

    • Confirm the mass and observe the distribution if the conjugate is polydisperse. The spacing between peaks in a polymer distribution should be 44 Da.[10]

Visualizations

Mass_Spec_Workflow cluster_prep 1. Sample Preparation cluster_method 2. Method Selection cluster_esi 3a. LC-ESI-MS Path cluster_maldi 3b. MALDI-TOF MS Path cluster_analysis 4. Data Interpretation & Confirmation prep Prepare Conjugate Sample & Unconjugated Controls method Select MS Technique prep->method lc LC Separation (e.g., Reversed-Phase) method->lc For Complex Mixtures matrix Mix Sample with Matrix & Cationizing Agent method->matrix For Rapid MW Screening esi ESI Ionization (+/- Post-Column Modifier) lc->esi ms1 High-Res MS Analysis (Full Scan) esi->ms1 decon Data Deconvolution (Zero-Charge Spectrum) ms1->decon interpret Confirm MW, Purity, & Adduct Pattern decon->interpret spot Spot on Target Plate & Dry matrix->spot maldi Laser Desorption/Ionization spot->maldi tof TOF-MS Analysis maldi->tof tof->interpret ms2 (Optional) MS/MS Fragmentation Analysis interpret->ms2

Caption: Workflow for the mass spectrometric characterization of this compound conjugates.

References

challenges in working with Aminooxy-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for Aminooxy-PEG3-bromide. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure the successful use of this versatile heterobifunctional linker.

Frequently Asked Questions (FAQs)

Here we address common challenges and questions encountered when working with this compound, from reagent handling to reaction optimization and product analysis.

Reagent Handling and Storage

Q1: What are the optimal storage conditions for this compound?

A1: this compound and its solutions are sensitive to degradation. For long-term storage (months to years), the solid reagent should be stored at -20°C, protected from light and moisture. For short-term storage (days to weeks), 0-4°C is acceptable. It is highly recommended to use the reagent as quickly as possible after purchase, ideally within a week, as aminooxy compounds are known to be highly reactive and sensitive.

Q2: How should I prepare and store stock solutions of this compound?

A2: Prepare stock solutions immediately before use. This compound is soluble in water and common organic solvents like DMSO and DMF. For aqueous reactions, use an appropriate amine-free buffer (e.g., MES, HEPES, phosphate). If using an organic solvent like DMSO to create a high-concentration stock, ensure the final concentration of the organic solvent in the aqueous reaction mixture is low enough to not affect your biomolecule's stability. Store stock solutions on ice for the duration of your experiment and discard any unused solution.

Oxime Ligation (Aminooxy Reaction)

Q3: My oxime ligation yield is low. What are the most critical factors to check?

A3: Low yield in oxime ligation is a common issue. The most critical factors to investigate are:

  • pH: The reaction pH is paramount. Uncatalyzed reactions proceed optimally at a slightly acidic pH of 4-5. If your biomolecule is unstable at this pH, you must perform the reaction at a neutral pH (6.5-7.5), which requires a catalyst.

  • Catalyst: At neutral pH, the reaction is extremely slow without a nucleophilic catalyst. Aniline (B41778) is commonly used, but more efficient catalysts like p-phenylenediamine (B122844) (pPDA) or m-phenylenediamine (B132917) (mPDA) can significantly accelerate the reaction.

  • Reactant Concentration: The reaction is concentration-dependent. If your reactants are too dilute, the reaction rate will be slow, leading to incomplete conversion.

  • Reagent Purity: Ensure your this compound has not degraded. Also, be aware that trace impurities like acetone (B3395972) in solvents can react with the aminooxy group, consuming your reagent.

Q4: Which catalyst should I use for the oxime ligation at neutral pH, and at what concentration?

A4: While aniline (10-100 mM) is a traditional catalyst, phenylenediamines are significantly more effective at neutral pH.

  • p-Phenylenediamine (pPDA): Can be up to 19-fold faster than aniline at pH 7. A typical concentration is 10 mM.

  • m-Phenylenediamine (mPDA): Can be up to 15 times more efficient than aniline. Its high water solubility allows for use at much higher concentrations (e.g., up to 500-750 mM) for extremely rapid ligations.

Always prepare catalyst solutions fresh, as they are prone to oxidation, especially pPDA.

Alkylation (Bromide Reaction)

Q5: The second step of my conjugation, the reaction with the bromide, is not working. What could be the problem?

A5: Failure in the alkylation step can be due to several factors:

  • Nucleophile Reactivity: The bromide group is an electrophile that reacts with nucleophiles. Thiol groups on cysteine residues are excellent nucleophiles for this reaction. Ensure your target biomolecule has an available and reactive nucleophile. The pKa of cysteine's thiol group is ~8, so the reaction is more efficient at a pH slightly below or at this value to have a significant population of the more nucleophilic thiolate anion.

  • Buffer Interference: Avoid buffers containing competing nucleophiles. Buffers like Tris (containing a primary amine) or any buffer with thiol-containing additives (like DTT or BME, unless it's the target) will react with the alkyl bromide. Use non-nucleophilic buffers such as HEPES, phosphate, or MOPS.

  • Steric Hindrance: The accessibility of the target nucleophile on your biomolecule can impact the reaction rate.

  • Intermediate Purity: Ensure the product from the first step (oxime ligation) was successfully purified and that no residual catalyst or other small molecules are interfering with the second reaction.

Q6: Are there any side reactions I should be aware of with the alkyl bromide?

A6: Yes. The alkyl bromide can react with other nucleophilic amino acid side chains besides cysteine. Off-target reactions can occur with the imidazole (B134444) ring of histidine and the ε-amino group of lysine, particularly at higher pH values. To improve specificity for cysteine, it is best to perform the reaction at a pH closer to 7-7.5, where the thiol is more nucleophilic than the amines.

Purification and Analysis

Q7: What is the best way to purify my final conjugate?

A7: The choice of purification method depends on the properties of your conjugate. Common chromatography techniques for PEGylated molecules include:

  • Size Exclusion Chromatography (SEC): Efficient for removing unreacted small molecules like the PEG linker and byproducts from the larger protein conjugate.[1]

  • Ion Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can shield surface charges, altering the elution profile compared to the unmodified protein, which allows for effective separation.[2]

  • Reverse Phase HPLC (RP-HPLC): Separates based on hydrophobicity. This can be used for both analytical and preparative scale purification.[1][3]

  • Hydrophobic Interaction Chromatography (HIC): Another option that separates based on hydrophobicity, often complementary to IEX.[2]

Q8: How can I confirm that both conjugation steps were successful?

A8: Mass spectrometry (LC-MS) is the most definitive method. You should observe a specific mass shift corresponding to the addition of the this compound linker after the first step, and a further mass shift corresponding to the molecule added in the second step. SDS-PAGE can also be useful, as the increase in molecular weight due to PEGylation may cause a noticeable shift in the protein's migration.

Quantitative Data Tables

Table 1: Oxime Ligation Reaction Conditions
ParameterUncatalyzed ReactionCatalyzed ReactionNotes
Optimal pH 4.0 - 5.06.5 - 7.5Catalyst is essential at neutral pH for reasonable reaction rates.
Typical Time Several hours to overnight5 minutes to 2 hoursHighly dependent on catalyst and reactant concentrations.
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)Higher temperatures can speed up the reaction but may compromise biomolecule stability.
Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH
CatalystTypical ConcentrationRelative Efficiency (vs. Aniline)Key Advantages
Aniline 10 - 100 mM1x (Baseline)Well-established catalyst.
p-Phenylenediamine (pPDA) 2 - 10 mM~19x fasterHighly effective at low concentrations.
m-Phenylenediamine (mPDA) 100 - 750 mM~15x more efficientHigh solubility allows for very high reaction rates at increased concentrations.

Efficiency data is based on model reactions and can vary depending on the specific substrates.

Experimental Protocols

This section provides a general two-step protocol for conjugating a carbonyl-containing molecule (Molecule A) to a thiol-containing molecule (Molecule B) using this compound.

Materials:

  • Molecule A (containing an aldehyde or ketone)

  • Molecule B (containing a free thiol, e.g., a cysteine residue)

  • This compound

  • Oxime Ligation Buffer: 100 mM MES or Acetate buffer, pH 4.5-5.0 (for uncatalyzed reaction) OR 100 mM Phosphate or HEPES buffer, pH 7.0 (for catalyzed reaction).

  • Catalyst Stock (for pH 7.0 reaction): 1 M m-Phenylenediamine (mPDA) in conjugation buffer. Prepare fresh.

  • Alkylation Buffer: 100 mM Phosphate or HEPES buffer, pH 7.0-7.5, degassed.

  • Purification System: SEC (e.g., G-25 desalting column) or Dialysis equipment.

  • Quenching Reagent (e.g., L-cysteine or BME).

Step 1: Oxime Ligation with Molecule A
  • Dissolve Reactants: Dissolve your carbonyl-containing Molecule A in the appropriate Oxime Ligation Buffer. Dissolve this compound in the same buffer to create a 10-20 fold molar excess stock solution relative to Molecule A.

  • Initiate Reaction:

    • For Uncatalyzed Reaction (pH 4.5-5.0): Add the this compound solution to the Molecule A solution.

    • For Catalyzed Reaction (pH 7.0): Add the this compound solution to the Molecule A solution. Then, add the mPDA catalyst stock to a final concentration of 100-500 mM.

  • Incubate: Gently mix the reaction at room temperature for 2-4 hours (catalyzed) or 12-16 hours (uncatalyzed). Protect from light.

  • Purification of Intermediate: Purify the resulting conjugate (Molecule A-Oxime-PEG3-Br) from excess PEG linker and catalyst. A desalting column (SEC) is often effective for this step. Elute with the Alkylation Buffer.

  • Confirmation (Optional): Analyze a small aliquot of the purified intermediate by LC-MS to confirm the mass addition of the linker.

Step 2: Alkylation with Molecule B
  • Prepare Thiol: Ensure your thiol-containing Molecule B is in the degassed Alkylation Buffer. If the thiols are oxidized, they may need to be reduced first (e.g., with TCEP) followed by removal of the reducing agent.

  • Initiate Reaction: Add the purified intermediate from Step 1 (Molecule A-Oxime-PEG3-Br) to the solution of Molecule B. A 2-5 fold molar excess of the intermediate relative to the thiol is a good starting point.

  • Incubate: Gently mix the reaction at room temperature for 2-4 hours, protected from light and under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent thiol oxidation.

  • Quench Reaction: Add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of ~10-20 mM to react with any remaining unreacted bromide groups. Incubate for 30 minutes.

  • Final Purification: Purify the final conjugate (Molecule A-Oxime-PEG3-S-Molecule B) from all unreacted components using an appropriate chromatography method (e.g., SEC, IEX).

  • Final Analysis: Characterize the final product by LC-MS and/or SDS-PAGE to confirm a successful two-step conjugation.

Visualizations

Logical Workflow for Two-Step Conjugation

G cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: Alkylation A Prepare Molecule A (Aldehyde/Ketone) C Mix in Buffer (pH 4.5 or pH 7.0 + Catalyst) A->C B Prepare Aminooxy-PEG3-Br (10-20x excess) B->C D Incubate (2-16h, RT) C->D E Purify Intermediate (SEC / Dialysis) D->E G Mix Intermediate with Molecule B E->G Purified Intermediate F Prepare Molecule B (Thiol) in Buffer (pH 7.0-7.5) F->G H Incubate (2-4h, RT) G->H I Quench Reaction (e.g., L-Cysteine) H->I J Final Purification (SEC / IEX) I->J K Analysis (LC-MS, SDS-PAGE) J->K Final Conjugate

Caption: Workflow for two-step bioconjugation.

Troubleshooting Flowchart for Low Final Yield

G Start Low Final Yield Check_Step1 Analyze intermediate from Step 1 by LC-MS Start->Check_Step1 Step1_OK Mass shift correct? Check_Step1->Step1_OK Troubleshoot_Step1 Troubleshoot Oxime Ligation: - Check pH - Add/Optimize Catalyst - Check Reagent Purity - Increase Concentration Step1_OK->Troubleshoot_Step1 No Troubleshoot_Step2 Troubleshoot Alkylation: - Check Buffer (No nucleophiles?) - Check pH (7.0-7.5) - Confirm free thiol on Molecule B - Check for steric hindrance Step1_OK->Troubleshoot_Step2 Yes

Caption: Troubleshooting logic for low yield reactions.

Reaction Mechanism Overview

G MolA Molecule-A-CHO Step1 Oxime Ligation MolA->Step1 Linker1 H2N-O-PEG3-Br Linker1->Step1 Intermediate Molecule-A-CH=N-O-PEG3-Br Step2 Alkylation (SN2) Intermediate->Step2 MolB Molecule-B-SH MolB->Step2 Final Molecule-A-CH=N-O-PEG3-S-Molecule-B H2O H₂O HBr HBr Step1->Intermediate Step1->H2O Step2->Final Step2->HBr

Caption: Overview of the two-step reaction pathway.

References

Validation & Comparative

A Head-to-Head Battle of Bioconjugation: Aminooxy-PEG3-bromide vs. Other PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a Polyethylene Glycol (PEG) linker is a critical decision that profoundly impacts the stability, efficacy, and performance of bioconjugates. This guide provides an objective, data-driven comparison of Aminooxy-PEG3-bromide with other prevalent PEG linkers, offering insights into their respective strengths and weaknesses in various bioconjugation strategies.

At the heart of this comparison is the unique reactivity of the aminooxy group, which forms a highly stable oxime bond with aldehydes and ketones. This contrasts with other popular chemistries that target amines, thiols, or employ click chemistry. This guide will delve into the quantitative performance of these linkers, supported by experimental data and detailed protocols to inform your selection process.

Performance Showdown: A Quantitative Comparison

The effectiveness of a PEG linker can be assessed by several key parameters: the rate and efficiency of the conjugation reaction, the stability of the resulting bond under physiological conditions, and the impact of the linker on the biological activity of the conjugated molecule. The following tables summarize the available quantitative data for this compound and its main competitors.

Linker Type Reactive Group Target Functional Group Typical Reaction pH Second-Order Rate Constant (M⁻¹s⁻¹) Bond Type Key Advantages Key Disadvantages
Aminooxy-PEG Aminooxy (-ONH₂)Aldehyde/Ketone (-CHO, -C=O)4.5 - 7.5~0.01 (uncatalyzed at neutral pH); 8.2 ± 1.0 (aniline-catalyzed)[1]OximeHigh stability of the oxime bond, bio-orthogonal reaction.Slow reaction rate at neutral pH without a catalyst.[2]
NHS Ester-PEG N-Hydroxysuccinimide EsterPrimary Amine (-NH₂)7.0 - 8.510¹ - 10⁴AmideFast and efficient reaction with readily available amines.NHS ester is prone to hydrolysis in aqueous solutions; potential for lack of site-specificity.
Maleimide-PEG MaleimideSulfhydryl/Thiol (-SH)6.5 - 7.510² - 10³ThioetherHigh specificity for thiols, which are less abundant than amines.The thioether bond can be reversible (retro-Michael addition), especially in the presence of other thiols.[3]
Azide (B81097)/Alkyne-PEG (Click Chemistry) Azide (-N₃) or AlkyneAlkyne or AzideNeutral10¹ - 10³ (CuAAC); 1 - 10 (SPAAC)TriazoleHigh efficiency, bio-orthogonal, and extremely stable linkage.Requires introduction of azide/alkyne handles; Cu(I) catalyst in CuAAC can be cytotoxic.
Linkage Stability Comparison
Linkage Formation Reaction Equilibrium Constant (Keq) Relative Stability Notes
Oxime Aminooxy + Aldehyde/Ketone>10⁸ M⁻¹[1][2]Highly stable across a wide pH range, significantly more stable than hydrazones.[4]
Amide NHS Ester + AmineVery High (essentially irreversible)Generally considered very stable under physiological conditions.
Thioether Maleimide + ThiolHighSusceptible to retro-Michael addition, leading to deconjugation. For instance, in the presence of 1 mM glutathione, maleimide-PEG conjugates showed ~70% retention after 7 days, whereas more stable alternatives like mono-sulfone-PEG retained >95%.[3]
Triazole Azide + AlkyneVery High (essentially irreversible)Considered one of the most stable chemical linkages used in bioconjugation.

The Chemistry of Connection: Reaction Pathways

The choice of PEG linker dictates the entire bioconjugation workflow. Understanding the underlying chemical reactions is crucial for optimizing conditions and achieving the desired product.

cluster_0 Aminooxy-PEG Ligation cluster_1 NHS Ester-PEG Ligation cluster_2 Maleimide-PEG Ligation cluster_3 Click Chemistry Ligation Protein-CHO Aldehyde/ Ketone-modified Protein Protein-Oxime-PEG PEGylated Protein (Oxime bond) Protein-CHO->Protein-Oxime-PEG pH 4.5-7.5 (Aniline catalyst) Aminooxy-PEG Aminooxy- PEG3-bromide Aminooxy-PEG->Protein-Oxime-PEG Protein-NH2 Protein (Lysine residue) Protein-Amide-PEG PEGylated Protein (Amide bond) Protein-NH2->Protein-Amide-PEG pH 7-8.5 NHS-PEG NHS Ester-PEG NHS-PEG->Protein-Amide-PEG Protein-SH Protein (Cysteine residue) Protein-Thioether-PEG PEGylated Protein (Thioether bond) Protein-SH->Protein-Thioether-PEG pH 6.5-7.5 Mal-PEG Maleimide-PEG Mal-PEG->Protein-Thioether-PEG Protein-N3 Azide-modified Protein Protein-Triazole-PEG PEGylated Protein (Triazole ring) Protein-N3->Protein-Triazole-PEG Cu(I) or Strain-promoted Alkyne-PEG Alkyne-PEG Alkyne-PEG->Protein-Triazole-PEG

A comparison of common bioconjugation reaction pathways.

Experimental Workflows: A Step-by-Step Overview

The practical application of these linkers involves a series of steps, from initial protein modification to final purification. The following diagram illustrates a generalized experimental workflow for a typical bioconjugation experiment.

start Start: Biomolecule of Interest modification Site-specific Modification (if necessary, e.g., adding -CHO, -SH, -N3) start->modification reaction Conjugation Reaction with PEG Linker modification->reaction purification Purification (e.g., SEC, Dialysis) reaction->purification analysis Analysis and Characterization (e.g., SDS-PAGE, Mass Spec, HPLC) purification->analysis end Final Bioconjugate analysis->end

A generalized workflow for a bioconjugation experiment.

Detailed Experimental Protocols

To facilitate the practical application of the information presented, detailed protocols for key experiments are provided below.

Protocol 1: General Procedure for Protein PEGylation with this compound

Objective: To conjugate an aldehyde-modified protein with this compound.

Materials:

  • Aldehyde-modified protein (e.g., glycoprotein (B1211001) oxidized with sodium periodate)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2

  • Aniline (B41778) catalyst solution (optional, but recommended): 1 M in DMSO

  • Quenching solution: 1 M hydroxylamine (B1172632) in reaction buffer

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation: Dissolve the aldehyde-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Dissolve this compound in the reaction buffer to a concentration that will achieve a 20-50 fold molar excess over the protein in the final reaction mixture.

  • Catalyst Addition (Optional): If using a catalyst, add the aniline solution to the protein solution to a final concentration of 20-100 mM. Incubate for 10 minutes at room temperature.

  • Conjugation Reaction: Add the this compound solution to the protein solution. Mix gently and incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to react with any unreacted aldehyde groups. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess PEG linker and other reagents by SEC or dialysis against a suitable buffer (e.g., PBS).

  • Analysis: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.

Protocol 2: Comparative Stability Assay of PEGylated Conjugates

Objective: To compare the stability of bioconjugates formed with different PEG linkers in human plasma.

Materials:

  • Purified bioconjugates (e.g., Protein-Oxime-PEG, Protein-Amide-PEG, Protein-Thioether-PEG)

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical system: HPLC with a suitable column (e.g., size-exclusion or reverse-phase)

Procedure:

  • Sample Preparation: Dilute each bioconjugate to a final concentration of 1 mg/mL in human plasma. As a control, prepare a parallel set of samples diluted in PBS.

  • Incubation: Incubate all samples at 37°C.

  • Time Points: At various time points (e.g., 0, 6, 12, 24, 48, and 72 hours), take an aliquot of each sample and immediately freeze it at -80°C to stop any degradation.

  • Analysis:

    • Thaw the samples and clarify by centrifugation.

    • Analyze the supernatant by HPLC to quantify the amount of intact conjugate remaining.

    • The appearance of a peak corresponding to the unconjugated protein indicates linker instability.

  • Data Interpretation: Plot the percentage of intact conjugate remaining over time for each linker type to determine their respective half-lives in plasma.

Conclusion

The selection of a PEG linker is a multifaceted decision that requires careful consideration of the specific biomolecule, the desired properties of the final conjugate, and the intended application.

  • This compound , forming a highly stable oxime linkage, is an excellent choice for applications demanding high stability, especially when site-specific introduction of an aldehyde or ketone is feasible. While its uncatalyzed reaction rate at neutral pH is a consideration, the use of catalysts like aniline can significantly enhance its efficiency.[1][4]

  • NHS Ester-PEG linkers offer a rapid and straightforward approach for modifying abundant amine groups, making them suitable for applications where high reaction speed is paramount and some heterogeneity is acceptable.

  • Maleimide-PEG linkers provide high specificity for less common thiol groups, enabling more controlled conjugation. However, the potential for the reversibility of the thioether bond should be carefully evaluated, particularly for in vivo applications requiring long-term stability.[3]

  • Click chemistry-based PEG linkers represent a robust and highly efficient method for creating exceptionally stable bioconjugates, provided that the necessary azide or alkyne functionalities can be introduced into the biomolecule.

Ultimately, the optimal linker is the one that provides the best balance of reaction efficiency, stability, and preservation of biological function for your specific research or therapeutic goal. The data and protocols presented in this guide are intended to provide a solid foundation for making that informed decision.

References

A Head-to-Head Comparison: Oxime Ligation vs. Click Chemistry for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of protein labeling, the choice of conjugation chemistry is critical. Two of the most powerful and widely adopted bioorthogonal techniques are oxime ligation and click chemistry. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal method for your specific application.

This comparison will delve into the key aspects of each technique, including their reaction mechanisms, kinetics, stability of the formed linkage, and biocompatibility. We will also provide detailed experimental protocols for site-specific protein labeling to ensure reproducible results in your laboratory.

At a Glance: Key Performance Metrics

FeatureOxime LigationClick Chemistry (CuAAC)Click Chemistry (SPAAC)
Reaction Principle Formation of an oxime bond between an aldehyde/ketone and an aminooxy group.[1]Copper(I)-catalyzed cycloaddition between a terminal alkyne and an azide.Strain-promoted cycloaddition between a strained alkyne (e.g., cyclooctyne) and an azide.
Reaction Kinetics (Second-Order Rate Constant) ~10⁻³ to 10³ M⁻¹s⁻¹ (with aniline (B41778) catalysis).[2][3]~10 to 10⁴ M⁻¹s⁻¹.[4]~0.1 to 1 M⁻¹s⁻¹.
Biocompatibility Generally high, as it does not require a metal catalyst.Can be cytotoxic due to the copper(I) catalyst, though chelating ligands can mitigate this.[5]Excellent, as it is metal-free.
Linkage Stability Oxime bond is highly stable against hydrolysis at physiological pH.[6]The 1,2,3-triazole ring is exceptionally stable to hydrolysis, oxidation, and enzymatic degradation.[7]The 1,2,3-triazole ring is exceptionally stable.[7]
Functional Groups Aldehyde/ketone and aminooxy.Terminal alkyne and azide.Strained alkyne and azide.

Reaction Mechanisms and Workflows

To visualize the chemical transformations and the general steps involved in protein labeling, the following diagrams illustrate the core principles of oxime ligation and click chemistry.

Oxime_Ligation cluster_reactants Reactants cluster_product Product Protein_Aldehyde Protein-CHO Aminooxy_Label H₂N-O-Label Labeled_Protein Protein-CH=N-O-Label Protein_Aldehyde->Labeled_Protein Oxime Bond Formation (+ H₂O) Aminooxy_Label->Labeled_Protein

Figure 1: Reaction scheme of oxime ligation.

Click_Chemistry cluster_reactants Reactants cluster_product Product Protein_Alkyne Protein-C≡CH Azide_Label N₃-Label Labeled_Protein Protein-Triazole-Label Protein_Alkyne->Labeled_Protein Cu(I) or Strain Azide_Label->Labeled_Protein

Figure 2: General reaction scheme of click chemistry.

A typical experimental workflow for site-specific protein labeling involves several key steps, from introducing the unique chemical handle into the protein to the final ligation reaction.

Experimental_Workflow A 1. Introduce Bioorthogonal Functional Group into Protein B   a. Unnatural Amino Acid Incorporation   b. Enzymatic Modification   c. Chemical Modification A->B C 2. Express and Purify Functionalized Protein A->C E 4. Perform Ligation Reaction (Oxime Ligation or Click Chemistry) C->E D 3. Prepare Labeling Reagent (Fluorophore, Biotin, etc.) D->E F 5. Purify Labeled Protein E->F G 6. Characterize Labeled Protein (SDS-PAGE, Mass Spectrometry) F->G

References

A Comparative Guide to the Stability of Oxime and Other Covalent Linkages in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a covalent linkage is paramount in the design of stable and effective bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutic and diagnostic agents. The stability of the bond connecting a payload to a biomolecule directly influences its pharmacokinetic profile, efficacy, and potential for off-target toxicity. This guide provides an objective comparison of the stability of the oxime bond against other commonly employed covalent linkages—hydrazone, thioether, and amide—supported by quantitative experimental data and detailed methodologies.

Comparative Stability of Covalent Linkages

The stability of a covalent bond in a biological context is primarily dictated by its susceptibility to hydrolysis under physiological conditions (pH 7.4) and in different cellular compartments (e.g., acidic endosomes, pH 5.0-6.0). The following table summarizes the hydrolytic stability of oxime, hydrazone, thioether, and amide bonds, presenting quantitative data where available.

Covalent LinkageStructurepH 5.0pH 7.0pH 9.0General Stability & Key Features
Oxime R-CH=N-O-R'Half-life (t½): ~25 days[1]Half-life (t½): ~25 days[1]Hydrolysis is very slow[2]Highly stable across a broad pH range. Significantly more stable than hydrazones, making it a preferred choice for applications requiring long-term stability in circulation.[2][3]
Hydrazone R-CH=N-NH-R'Half-life (t½): ~2 hours (acetylhydrazone)[1]Half-life (t½): ~2 hours (acetylhydrazone)[1]Hydrolysis rate increases[2]Labile to hydrolysis, particularly under acidic conditions.[2] This pH-sensitivity can be exploited for drug release in acidic tumor microenvironments or endosomes. Alkylhydrazones and acylhydrazones are generally not recommended for applications requiring high stability.[3]
Thioether R-S-R'Generally stableHalf-life (t½): 155 days (for S-methyl thioacetate, a related thioester)[2]Generally stableHighly stable and resistant to hydrolysis. The thioether bond itself is very robust; however, the stability of maleimide-derived thioether linkages can be compromised by retro-Michael reactions, especially in the presence of other thiols.[4]
Amide R-CO-NH-R'Extremely stableHalf-life (t½): ~600 years[3]Extremely stableExceptionally stable linkage due to resonance stabilization.[5] Amide bonds are the backbone of proteins and are generally resistant to non-enzymatic hydrolysis under physiological conditions.[5]

Note: The provided half-life values are derived from specific experimental systems and should be considered as comparative indicators of stability. Actual stability will vary depending on the specific molecular context, temperature, and presence of catalytic enzymes.

Experimental Protocols for Stability Assessment

The determination of covalent bond stability is crucial for the development of robust bioconjugates. The following are detailed methodologies for key experiments cited in the comparison.

Protocol 1: Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy

This protocol is adapted from the methodology used to compare oxime and hydrazone stability.[2]

Objective: To determine the rate of hydrolysis of a covalent linkage by monitoring the change in concentration of the conjugate and its hydrolysis products over time.

Materials:

  • Lyophilized bioconjugate

  • Deuterated buffers (e.g., deuterated phosphate-buffered saline, pD 7.4; deuterated acetate (B1210297) buffer, pD 5.0)

  • Internal standard (e.g., dimethyl sulfoxide, DMSO)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the lyophilized bioconjugate in the desired deuterated buffer to a final concentration of 1-10 mM. Add a known concentration of an internal standard that does not overlap with the signals of the analyte.

  • NMR Data Acquisition: Transfer the sample to an NMR tube. Acquire a one-dimensional ¹H NMR spectrum at time zero (t=0).

  • Incubation: Incubate the NMR tube at a constant temperature (e.g., 37°C).

  • Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour for less stable bonds, every 24 hours for more stable bonds).

  • Data Analysis:

    • Integrate the signals corresponding to a characteristic proton on the intact bioconjugate and a characteristic proton on one of the hydrolysis products.

    • Normalize the integrals to the integral of the internal standard to account for any variations in sample concentration or spectrometer performance.

    • Plot the concentration of the intact bioconjugate as a function of time.

    • Determine the first-order rate constant (k) of hydrolysis by fitting the data to an exponential decay curve.

    • Calculate the half-life (t½) using the equation: t½ = ln(2)/k.

Protocol 2: Assessing Bioconjugate Stability by High-Performance Liquid Chromatography (HPLC)

This protocol is a general method for assessing the stability of bioconjugates in various matrices, such as plasma.[6]

Objective: To quantify the amount of intact bioconjugate over time in a biological matrix.

Materials:

  • Purified bioconjugate

  • Human or animal plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid)

  • HPLC system with a suitable detector (e.g., UV-Vis, fluorescence, or mass spectrometer)

  • Appropriate HPLC column (e.g., reverse-phase C18 or size-exclusion)

Procedure:

  • Incubation: Incubate the purified bioconjugate at a known concentration (e.g., 1 mg/mL) in plasma or buffer at 37°C.

  • Time Points: At designated time points (e.g., 0, 6, 24, 48, 72 hours), withdraw an aliquot of the incubation mixture.

  • Sample Preparation: Immediately quench the reaction by adding the aliquot to a quenching solution. For plasma samples, precipitate the proteins (e.g., with acetonitrile) and centrifuge to collect the supernatant.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system. Use a gradient elution method to separate the intact bioconjugate from degradation products and plasma components.

  • Data Analysis:

    • Identify the peak corresponding to the intact bioconjugate based on its retention time, which should be established using a pure standard.

    • Integrate the peak area of the intact bioconjugate at each time point.

    • Calculate the percentage of intact bioconjugate remaining at each time point relative to the amount at t=0.

    • Plot the percentage of intact bioconjugate versus time to determine the stability profile.

Visualizing Stability and Experimental Design

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to covalent bond stability.

Hydrolysis_Mechanism cluster_oxime Oxime Hydrolysis (Slow) cluster_hydrazone Hydrazone Hydrolysis (Fast, Acid-Catalyzed) O_start R-CH=N-O-R' O_int [R-CH(OH)-N(H)-O-R'] O_start->O_int + H₂O O_end R-CHO + H₂N-O-R' O_int->O_end Slow H_start R-CH=N-NH-R' H_int [R-CH(OH)-N(H)-NH-R'] H_start->H_int + H₂O, H⁺ H_end R-CHO + H₂N-NH-R' H_int->H_end Fast

General mechanism of oxime and hydrazone hydrolysis.

Experimental_Workflow A Bioconjugate Synthesis & Purification B Incubation in Buffer/Plasma at 37°C A->B C Aliquots Taken at Time Points B->C D Sample Quenching & Preparation C->D E Analysis (NMR or HPLC) D->E F Data Processing & Stability Determination E->F

Typical experimental workflow for assessing bioconjugate stability.

Linkage_Selection leaf leaf A High Stability Required? B pH-Triggered Release Needed? A->B Yes F Hydrazone A->F No C Amide B->C No B->F Yes D Thioether C->D or E Oxime D->E or

Decision tree for covalent linkage selection based on stability requirements.

Conclusion

The choice of covalent linkage is a critical design parameter in the development of bioconjugates. For applications demanding high stability and a long half-life in circulation, amide and thioether bonds are the gold standard. Oxime linkages offer a compelling alternative, providing excellent stability across a wide pH range and superior resistance to hydrolysis compared to hydrazones. The inherent instability of hydrazone bonds, particularly in acidic environments, can be strategically employed for controlled drug release in specific biological compartments. A thorough understanding of the stability profiles of these linkages, backed by robust experimental data, is essential for the rational design of next-generation bioconjugates with optimized therapeutic indices.

References

A Comparative Guide to the NMR Analysis of Aminooxy-PEG3-bromide and Its Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) analysis of Aminooxy-PEG3-bromide and its derivatives, offering insights into their structural characterization and application in bioconjugation. Experimental data, protocols, and visual workflows are presented to aid in the effective utilization of these important bifunctional linkers.

Introduction to Aminooxy-PEG Linkers

Aminooxy-terminated polyethylene (B3416737) glycol (PEG) linkers are valuable tools in bioconjugation and drug delivery. The aminooxy group (-ONH2) reacts specifically with aldehydes or ketones to form stable oxime linkages. This compound is a heterobifunctional linker featuring an aminooxy group for conjugation and a bromide group that can be displaced by a nucleophile, allowing for the attachment of various molecules. These linkers are frequently used in the development of antibody-drug conjugates (ADCs) and other targeted therapies.

Performance Comparison: this compound vs. Alternatives

A common alternative to this compound is its Boc-protected counterpart, Boc-Aminooxy-PEG3-acid. The choice between these linkers depends on the specific synthetic strategy. The bromide allows for nucleophilic substitution, while the carboxylic acid enables amide bond formation. The Boc-protecting group on the aminooxy moiety prevents its reaction during other synthetic steps and can be removed under acidic conditions.

Table 1: Comparison of Key Performance Characteristics

FeatureThis compoundBoc-Aminooxy-PEG3-acid
Reactive Groups Aminooxy (-ONH2), Bromide (-Br)Boc-protected Aminooxy, Carboxylic Acid (-COOH)
Primary Conjugation Chemistry Oxime ligation, Nucleophilic substitutionAmide coupling, Oxime ligation (after deprotection)
Solubility Good in aqueous and organic solvents[1]Good in aqueous and organic solvents
Stability Aminooxy group is reactive and sensitive[1]Boc-protected aminooxy is more stable

NMR Spectral Data

The structural integrity and purity of these linkers are paramount and are typically confirmed using ¹H and ¹³C NMR spectroscopy.

¹H NMR Data

The ¹H NMR spectrum of a PEG linker is characterized by a strong signal from the repeating ethylene (B1197577) glycol units, typically around 3.6 ppm. The signals of the protons on the carbons adjacent to the functional groups are shifted and provide key diagnostic information.

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm)

AssignmentThis compound (Predicted in CDCl₃)Boc-Aminooxy-PEG3-acid (in CDCl₃)
-O-CH₂-CH₂-Br ~3.8 (t), ~3.45 (t)-
PEG backbone (-O-CH₂-CH₂-O-) ~3.65 (m)~3.7 (m)
-O-CH₂-CH₂-ONH-Boc -~4.1 (t)
-O-CH₂-CH₂-COOH -~3.8 (t), ~2.6 (t)
-C(CH₃)₃ (Boc group) -~1.45 (s)

Note: Predicted values for this compound are based on typical shifts for similar PEG-bromide structures. Actual spectra should be obtained for confirmation.

¹³C NMR Data

¹³C NMR provides complementary information on the carbon skeleton of the molecule.

Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

AssignmentThis compound (Predicted in CDCl₃)Boc-Aminooxy-PEG3-acid (in CDCl₃)
-O-CH₂-CH₂-Br ~71, ~30-
PEG backbone (-O-CH₂-CH₂-O-) ~70.5~70.5
-O-CH₂-CH₂-ONH-Boc -~76, ~68
-O-CH₂-CH₂-COOH -~70, ~35
-C(CH₃)₃ (Boc group) -~82, ~28
-COOH -~172

Note: Predicted values for this compound are based on typical shifts for similar PEG-bromide structures. Actual spectra should be obtained for confirmation.

Experimental Protocols

General Protocol for ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the PEG linker in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent depends on the solubility of the specific linker.

  • NMR Instrument: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

    • Pay attention to the large signal from the PEG backbone. For accurate integration of end-group signals, consider the presence of ¹³C satellites flanking the main PEG peak.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

Monitoring Conjugation by NMR

NMR is an excellent tool for monitoring the progress of conjugation reactions. For example, in an oxime ligation reaction between an aminooxy-PEG linker and an aldehyde-containing molecule, the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of the oxime proton signal (around 7.5-8.5 ppm) can be monitored.

Visualizing Workflows and Concepts

General Workflow for NMR Analysis of PEG Linkers

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Analysis dissolve Dissolve PEG Linker in Deuterated Solvent acquire_1H Acquire 1H NMR Spectrum dissolve->acquire_1H acquire_13C Acquire 13C NMR Spectrum dissolve->acquire_13C process_spectra Process and Reference Spectra acquire_1H->process_spectra acquire_13C->process_spectra assign_peaks Assign Chemical Shifts process_spectra->assign_peaks confirm_structure Confirm Structure and Purity assign_peaks->confirm_structure

Caption: Workflow for NMR analysis of PEG linkers.

Oxime Ligation Signaling Pathway

G Aminooxy_PEG Aminooxy-PEG-X (R-ONH2) Oxime_Conjugate Oxime Conjugate (R-O-N=CH-R') Aminooxy_PEG->Oxime_Conjugate Aldehyde Aldehyde-Molecule (R'-CHO) Aldehyde->Oxime_Conjugate G start Start Synthesis decision1 Target Molecule Functional Group? start->decision1 nucleophile Nucleophilic Displacement decision1->nucleophile Nucleophile amine Amide Coupling decision1->amine Amine linker1 Use this compound nucleophile->linker1 linker2 Use Boc-Aminooxy-PEG3-acid amine->linker2

References

A Comparative Guide to the In Vivo Stability of Bioconjugate Linkers: Focus on Aminooxy-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical linker is a critical decision in the development of antibody-drug conjugates (ADCs), radiopharmaceuticals, and other targeted therapies. The linker's stability directly impacts the therapeutic's efficacy and safety profile by ensuring the payload remains attached to the targeting moiety until it reaches its intended destination. This guide provides a comparative analysis of the in vivo stability of molecules linked with Aminooxy-PEG3-bromide, which forms an oxime linkage, and other common bioconjugation linkers.

Quantitative Comparison of Linker Stability

The in vivo stability of a linker is often assessed by measuring the percentage of the intact conjugate remaining in circulation over time. The following table summarizes stability data from various studies, providing a comparative overview of different linker technologies.

Linker TypeLinkage FormedModel SystemTime Point% Intact Conjugate RemainingReference
Aminooxy (Oxime) OximeMurine Plasma24 hours>95%
Human Plasma7 days~90%
Maleimide ThioetherMurine Plasma24 hours50-90% (payload dependent)
Human Plasma24 hours~50% (retro-Michael reaction)
Click Chemistry (e.g., DBCO) TriazoleIn Vivo (Mouse)48 hours>95%
Hydrazone HydrazonepH 5.0 Buffer24 hours~20% (pH-sensitive)
pH 7.4 Buffer24 hours>90%

Note: The stability of linkers can be highly dependent on the specific molecular context, including the nature of the protein, the payload, and the conjugation site. The data presented here is for comparative purposes and may not be directly transferable to all systems.

Experimental Protocols for Assessing In Vivo Linker Stability

The determination of in vivo linker stability is a crucial step in the preclinical development of conjugated molecules. Below are detailed methodologies for commonly employed assays.

In Vitro Plasma Stability Assay

This assay provides a preliminary assessment of linker stability in a biological matrix.

  • Objective: To evaluate the stability of the conjugate in plasma from different species (e.g., mouse, rat, human).

  • Materials:

    • Test conjugate (e.g., antibody-drug conjugate)

    • Control plasma (e.g., human, mouse)

    • Phosphate-buffered saline (PBS)

    • Analytical column (e.g., size-exclusion chromatography (SEC) or reversed-phase (RP) column)

    • LC-MS/MS system

  • Procedure:

    • Incubate the test conjugate in plasma at 37°C.

    • At various time points (e.g., 0, 6, 24, 48, 72 hours), withdraw an aliquot of the mixture.

    • Quench the reaction to prevent further degradation (e.g., by adding an excess of cold acetonitrile).

    • Centrifuge the samples to pellet precipitated plasma proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate and any released payload.

    • Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.

In Vivo Pharmacokinetic (PK) Study

This study provides a more comprehensive evaluation of linker stability in a living organism.

  • Objective: To determine the pharmacokinetic profile of the conjugate and assess its stability in vivo.

  • Materials:

    • Test conjugate

    • Animal model (e.g., mice, rats)

    • Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)

    • Analytical instrumentation (e.g., ELISA, LC-MS/MS)

  • Procedure:

    • Administer the test conjugate to the animal model via a relevant route (e.g., intravenous injection).

    • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.).

    • Process the blood samples to isolate plasma or serum.

    • Analyze the plasma/serum samples to measure the concentration of the total antibody, the conjugated antibody, and/or the free payload.

    • Plot the concentration-time data to determine key PK parameters, including half-life and clearance.

    • The stability of the linker is inferred from the rate of disappearance of the conjugated antibody and the appearance of free payload.

Visualizing Experimental Workflows and Linker Comparisons

Diagrams can aid in understanding the complex processes and relationships involved in assessing linker stability.

G cluster_invitro In Vitro Plasma Stability cluster_invivo In Vivo Pharmacokinetic Study invitro_start Incubate Conjugate in Plasma invitro_sample Time-Point Sampling invitro_start->invitro_sample invitro_quench Quench Reaction invitro_sample->invitro_quench invitro_analyze LC-MS/MS Analysis invitro_quench->invitro_analyze invitro_end Quantify Intact Conjugate invitro_analyze->invitro_end invivo_start Administer Conjugate to Animal invivo_sample Blood Sampling Over Time invivo_start->invivo_sample invivo_process Isolate Plasma/Serum invivo_sample->invivo_process invivo_analyze ELISA or LC-MS/MS Analysis invivo_process->invivo_analyze invivo_end Determine PK Parameters invivo_analyze->invivo_end

Caption: Workflow for in vitro and in vivo stability assessment.

G cluster_stability Comparative Linker Stability High_Stability High Stability Oxime Oxime (this compound) High_Stability->Oxime Triazole Triazole (Click Chemistry) High_Stability->Triazole Moderate_Stability Moderate Stability Maleimide Maleimide Moderate_Stability->Maleimide Low_Stability Low Stability (pH-sensitive) Hydrazone Hydrazone Low_Stability->Hydrazone

Caption: Relative stability of common bioconjugation linkers.

Discussion and Conclusion

The data indicates that oxime linkages, such as those formed by this compound, exhibit high stability in plasma, comparable to the robust triazole linkages formed via click chemistry. This makes them an excellent choice for applications requiring long-term in vivo stability.

In contrast, maleimide-based linkers, while widely used, can be susceptible to degradation through retro-Michael reactions, leading to premature payload release. Hydrazone linkers are designed to be acid-labile, offering a mechanism for controlled release in the acidic environment of endosomes and lysosomes, but this inherent instability makes them unsuitable for applications requiring high plasma stability.

Ultimately, the choice of linker technology depends on the specific requirements of the therapeutic agent. For applications demanding high stability and a long circulatory half-life, this compound and other oxime-forming reagents represent a superior choice over more labile options. The experimental protocols outlined above provide a framework for the rigorous evaluation of linker stability to inform the selection process.

A Researcher's Guide to Selecting Aminooxy-PEG3-bromide: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Aminooxy-PEG3-bromide, selecting a supplier that guarantees high purity, reactivity, and stability is paramount to ensure the reproducibility and success of their experiments. This guide provides a framework for the comparative analysis of this compound from various suppliers. While direct comparative data is not publicly available, this document outlines the critical quality attributes to consider and provides detailed experimental protocols to empower researchers to conduct their own evaluations.

Key Quality Attributes for Comparison

The performance of this compound as a bifunctional linker, particularly in applications like PROTACs and antibody-drug conjugates (ADCs), is critically dependent on its quality. The following table summarizes the key quantitative metrics that should be assessed for a comprehensive comparison.

Parameter Supplier A Supplier B Supplier C Notes
Purity (%) by ¹H NMR Assesses the presence of organic impurities.
Purity (%) by HPLC Quantifies purity and detects non-UV active impurities.
Identity Confirmation by MS Verifies the molecular weight of the compound.
Reactivity with Aldehyde (%) Measures the functional performance of the aminooxy group.
Stability (% degradation) Evaluates the compound's integrity under storage conditions.

Experimental Protocols

To obtain the data for the comparison table, the following experimental protocols are recommended.

Purity and Identity Confirmation

a) Purity Determination by ¹H NMR Spectroscopy

  • Objective: To determine the purity of this compound and identify any organic impurities.

  • Protocol:

    • Accurately weigh 5-10 mg of this compound from each supplier.

    • Dissolve each sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquire a ¹H NMR spectrum for each sample using a 400 MHz or higher spectrometer.

    • Integrate the characteristic peaks of this compound and any visible impurity peaks.

    • Calculate the purity by comparing the integration of the product peaks to the sum of all integrations.

b) Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the purity of this compound.

  • Protocol:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile (B52724)/water mixture).

    • Use a C18 reverse-phase column.

    • Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm).

    • Calculate the purity based on the area percentage of the main peak.

c) Identity Confirmation by Mass Spectrometry (MS)

  • Objective: To confirm the molecular identity of this compound.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

    • Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Compare the observed mass-to-charge ratio (m/z) with the theoretical molecular weight of this compound.

Reactivity Assay
  • Objective: To assess the reactivity of the aminooxy group by reacting it with a model aldehyde-containing compound.

  • Protocol:

    • Prepare a solution of this compound from each supplier at a known concentration.

    • Prepare a solution of a model aldehyde (e.g., 4-nitrobenzaldehyde) at a known concentration.

    • Mix the two solutions in a defined molar ratio (e.g., 1:1) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Monitor the reaction progress over time using HPLC or LC-MS by observing the formation of the oxime product and the disappearance of the starting materials.

    • Calculate the percentage of conversion to the oxime product at a specific time point to compare the reactivity.

Stability Assessment
  • Objective: To evaluate the stability of this compound under recommended storage conditions.

  • Protocol:

    • Store aliquots of this compound from each supplier at the recommended temperature (e.g., -20°C).

    • At defined time intervals (e.g., 1, 3, and 6 months), analyze the purity of the samples using HPLC as described above.

    • Calculate the percentage of degradation over time.

Visualizing the Workflow and Application

To aid in understanding the experimental process and the utility of this compound, the following diagrams are provided.

G cluster_procurement Procurement & Initial Analysis cluster_functional Functional & Stability Testing cluster_decision Decision Making S1 Supplier A Initial Initial Analysis: - Purity (NMR, HPLC) - Identity (MS) S1->Initial S2 Supplier B S2->Initial S3 Supplier C S3->Initial Reactivity Reactivity Assay (Oxime Formation) Initial->Reactivity Stability Stability Study (Time Course Analysis) Initial->Stability Decision Select Optimal Supplier Reactivity->Decision Stability->Decision

Experimental workflow for supplier comparison.

This compound is a heterobifunctional linker. One end, the aminooxy group, reacts with aldehydes or ketones to form a stable oxime linkage. The other end, the bromide, is a good leaving group for nucleophilic substitution reactions.

G cluster_reaction Bioconjugation Reaction A This compound Oxime Stable Oxime Linkage A->Oxime reacts with Substituted Nucleophilic Substitution Product A->Substituted reacts with B Aldehyde/Ketone (e.g., on a protein) B->Oxime C Nucleophile (e.g., on a drug molecule) C->Substituted D Bioconjugate Oxime->D Substituted->D

Reaction pathway of this compound.

By following this guide, researchers can make an informed decision based on empirical data, ensuring the selection of high-quality this compound for their research and development needs. This systematic approach will contribute to more reliable and reproducible scientific outcomes.

Navigating Protein Conjugation: A Comparative Guide to Aminooxy-PEG3-bromide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of therapeutic proteins is a critical step in enhancing their efficacy and in vivo performance. The covalent attachment of Polyethylene Glycol (PEG) chains, or PEGylation, is a widely adopted strategy to improve a protein's pharmacokinetic and pharmacodynamic properties. This guide provides a detailed comparison of protein conjugation using Aminooxy-PEG3-bromide, which utilizes oxime ligation, against other common conjugation chemistries. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate conjugation strategy.

Introduction to Protein Conjugation and PEGylation

The primary goal of conjugating a polymer like PEG to a protein is to increase its hydrodynamic size, which in turn can lead to a longer circulating half-life, reduced immunogenicity, and enhanced stability. However, the method of conjugation can significantly impact the biological activity of the protein. The ideal conjugation strategy achieves stable and efficient linkage without compromising the protein's therapeutic function.

This compound facilitates the site-specific modification of proteins through oxime ligation. This method involves the reaction of the aminooxy group with an aldehyde or ketone group on the protein, forming a stable oxime bond. This guide will compare this technique with two other widely used methods: maleimide-thiol coupling and N-hydroxysuccinimide (NHS) ester-amine coupling.

Comparative Analysis of Conjugation Chemistries

The choice of conjugation chemistry is paramount as it influences the stability of the resulting conjugate and the retention of the protein's biological activity. Below is a comparative overview of three common methods.

FeatureAminooxy-PEG (Oxime Ligation)Maleimide-PEG (Thiol-Michael Addition)NHS-ester-PEG (Amine Acylation)
Target Residue Aldehyde/Ketone (often introduced site-specifically)Cysteine (native or engineered)Lysine (B10760008), N-terminus
Bond Stability High hydrolytic stability.[1]Susceptible to retro-Michael reaction and thiol exchange in vivo.[2][3][4][5]Stable amide bond.
Specificity High, directed to specific carbonyl groups.High for thiols at pH 6.5-7.5.Less specific, targets multiple lysine residues and the N-terminus.
Reaction pH 4.5-7.06.5-7.57.0-9.0
Potential Impact on Activity Generally lower impact due to site-specificity.Can impact activity if cysteine is near the active site.Higher potential for activity loss due to random modification of multiple lysines.

Quantitative Comparison of Biological Activity

The retention of biological activity post-conjugation is a critical parameter. Below, we present a summary of hypothetical comparative data for Interferon-alpha (IFN-α), a widely studied therapeutic protein, to illustrate the potential impact of different conjugation methods. Please note that this data is illustrative and will vary depending on the specific protein, PEG size, and conjugation conditions.

Conjugation MethodLinkerRetained In Vitro Antiviral Activity (%)Reference
Unmodified IFN-α-100%Baseline
Aminooxy-PEG (Oxime Ligation) This compound ~70-90% Hypothetical
Maleimide-PEGMaleimide-PEG~50-80%Hypothetical
NHS-ester-PEGNHS-ester-PEG~30-60%Hypothetical

One study on PEGylated IFN-α2b and IFN-α2a found that the in vitro antiviral activity of a 40-kDa branched PEG-IFN-α2a was only 7% of that of a 12-kDa linear PEG-IFN-α2b, highlighting the significant impact of PEG structure and size on bioactivity[6].

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful protein conjugation and subsequent analysis.

Protocol 1: Site-Specific Aldehyde Introduction for Aminooxy-PEGylation

This protocol describes the generation of an aldehyde group on a protein, a prerequisite for conjugation with this compound.

Materials:

  • Protein of interest (e.g., with an N-terminal serine)

  • Sodium periodate (B1199274) (NaIO4)

  • Phosphate-buffered saline (PBS), pH 6.0

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Dissolve the protein in cold PBS (pH 6.0) to a final concentration of 1-5 mg/mL.

  • Add a 10-fold molar excess of sodium periodate.

  • Incubate the reaction on ice for 30 minutes in the dark.

  • Quench the reaction by adding glycerol (B35011) to a final concentration of 20 mM and incubate for 5 minutes on ice.

  • Remove excess periodate and glycerol by SEC using a pre-equilibrated column with PBS (pH 6.0).

  • The protein concentration and the presence of the aldehyde group can be confirmed by UV-Vis spectroscopy and a carbonyl-reactive probe, respectively.

Protocol 2: Conjugation of this compound to an Aldehyde-Containing Protein

Materials:

  • Aldehyde-containing protein

  • This compound

  • Aniline (B41778) (as catalyst)

  • PBS, pH 6.0

  • SEC column for purification

Procedure:

  • Dissolve the aldehyde-containing protein in PBS (pH 6.0) at a concentration of 1-5 mg/mL.

  • Add a 20 to 50-fold molar excess of this compound to the protein solution.

  • Add aniline to a final concentration of 10 mM to catalyze the reaction.

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

  • Monitor the reaction progress using SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.

  • Purify the PEGylated protein from excess reagents using an appropriate SEC column (e.g., Sephacryl S-200) equilibrated with PBS (pH 7.4)[][8].

Protocol 3: In Vitro Bioactivity Assessment using a Cytopathic Effect (CPE) Assay

This assay is commonly used to determine the antiviral activity of interferons[9][10][11][12].

Materials:

  • A549 cells (human lung carcinoma) or other susceptible cell line

  • Encephalomyocarditis virus (EMCV) or another suitable virus

  • Unmodified and PEGylated IFN-α standards and samples

  • Cell culture medium (e.g., DMEM with 5% FBS)

  • 96-well plates

  • Crystal violet solution

Procedure:

  • Seed A549 cells in 96-well plates and incubate for 18-24 hours.

  • Prepare serial dilutions of the unmodified and PEGylated IFN-α samples.

  • Add the IFN-α dilutions to the cells and incubate for another 18-24 hours to induce an antiviral state.

  • Infect the cells with a predetermined amount of EMCV (except for cell control wells).

  • Incubate the plates for 40-56 hours until approximately 100% cytopathic effect is observed in the virus control wells.

  • Remove the medium, and stain the remaining viable cells with crystal violet.

  • Wash the plates to remove excess stain and allow them to dry.

  • The 50% inhibitory concentration (IC50) is determined by identifying the IFN-α concentration that protects 50% of the cells from the viral CPE. The retained bioactivity of the PEGylated protein is calculated relative to the unmodified protein.

Visualizing the Molecular and Cellular Consequences

Understanding the signaling pathways affected by the therapeutic protein is crucial. Interferon-alpha, for instance, primarily signals through the JAK-STAT pathway[13][14][15][16].

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR1 IFNAR1 JAK1 JAK1 IFNAR1->JAK1 activates IFNAR2 IFNAR2 TYK2 TYK2 IFNAR2->TYK2 activates STAT1_inactive STAT1 JAK1->STAT1_inactive phosphorylates STAT2_inactive STAT2 TYK2->STAT2_inactive phosphorylates STAT1_p pSTAT1 STAT1_inactive->STAT1_p STAT2_p pSTAT2 STAT2_inactive->STAT2_p ISGF3 ISGF3 Complex STAT1_p->ISGF3 form STAT2_p->ISGF3 form IRF9 IRF9 IRF9->ISGF3 form ISRE ISRE ISGF3->ISRE translocates & binds to ISGs Interferon Stimulated Genes (ISGs) ISRE->ISGs induces transcription of Antiviral_State Antiviral State ISGs->Antiviral_State establish IFN_alpha IFN-α IFN_alpha->IFNAR1 binds IFN_alpha->IFNAR2

Caption: The IFN-α induced JAK-STAT signaling pathway.

The experimental workflow for protein conjugation and purification is a multi-step process that requires careful execution and monitoring.

Conjugation_Workflow Protein Protein of Interest Activation Site-Specific Activation (e.g., Aldehyde Introduction) Protein->Activation Conjugation Conjugation Reaction (e.g., with this compound) Activation->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterization (SDS-PAGE, Mass Spec) Purification->Characterization Bioassay Biological Activity Assay (e.g., CPE Assay) Purification->Bioassay

Caption: General workflow for protein conjugation and analysis.

Conclusion

The selection of a protein conjugation strategy is a critical decision in the development of therapeutic proteins. This compound, through stable oxime ligation, offers a highly specific and robust method for PEGylation, which can lead to better retention of biological activity compared to less specific methods. However, the optimal strategy will always be protein-dependent. This guide provides a framework for comparing different conjugation chemistries, along with the necessary experimental protocols and conceptual workflows to aid researchers in making informed decisions for their specific therapeutic protein. Careful consideration of the target protein's structure and function, coupled with empirical testing, will ultimately determine the most effective path to an improved biotherapeutic.

References

A Head-to-Head Comparison: Aminooxy-PEG3-bromide vs. Maleimide Chemistry for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that profoundly impacts the stability, homogeneity, and ultimately, the therapeutic efficacy of antibody conjugates. This guide provides an objective comparison of two prominent methods: the site-specific aminooxy-PEG3-bromide approach and the more traditional maleimide-based chemistry.

This comparison delves into the core mechanisms, performance metrics, and experimental protocols of each methodology, supported by experimental data to inform the selection of the optimal strategy for your research and development needs. The exceptional stability of the oxime bond formed by aminooxy linkers presents a significant advantage over the thiosuccinimide bond from maleimide-thiol reactions, which is known to be susceptible to retro-Michael reaction leading to payload deconjugation.[1]

At a Glance: Key Performance Characteristics

The selection of a conjugation strategy hinges on a balance of factors including reaction efficiency, the stability of the resulting linkage, and the impact on the antibody's biological function. Below is a summary of key quantitative data comparing Aminooxy (Oxime) and Maleimide (B117702) (Thiosuccinimide) linkages.

Performance MetricThis compound (Oxime Linkage)Maleimide Chemistry (Thiosuccinimide Linkage)Key Considerations
Conjugate Stability The stability of the conjugate is paramount to prevent premature drug release and off-target toxicity.
in vitro (Thiol Challenge)Highly stable with minimal deconjugation.Susceptible to retro-Michael reaction, leading to significant deconjugation. Some studies show 35-67% deconjugation over 7 days.[2]The presence of endogenous thiols like glutathione (B108866) in plasma can promote the reversal of the maleimide-thiol linkage.
in vivo (Serum/Plasma)Exceptionally stable, remaining intact for extended periods (e.g., two weeks in rat serum).Variable stability, with reports of significant payload loss over time.[3]The microenvironment of the conjugation site on the antibody can influence the stability of the thiosuccinimide bond.
Site-Specificity & Homogeneity High. Conjugation occurs at specific, engineered or modified sites (e.g., oxidized glycans), leading to a well-defined Drug-to-Antibody Ratio (DAR).[1]Moderate to Low. While selective for cysteines, if multiple accessible cysteines are present, it can lead to a heterogeneous mixture of conjugates with varying DARs.Homogeneous conjugates with a consistent DAR are crucial for predictable pharmacology and a clear therapeutic window.
Reaction Efficiency Generally high, with click chemistry-like reactivity.High and rapid reaction kinetics with thiols at physiological pH.Both chemistries are efficient, but the overall yield can be influenced by the preceding antibody modification steps.
Impact on Antibody Function Minimal, as conjugation is directed away from the antigen-binding sites, particularly with glycan modification. However, the initial oxidation step must be carefully controlled to prevent damage to the antibody.[4]Can potentially impact antibody function if conjugation occurs at or near the antigen-binding site, or if the reduction of disulfide bonds alters the antibody's tertiary structure.It is crucial to assess the binding affinity and biological activity of the final conjugate regardless of the method used.
In Vitro Cytotoxicity of ADC Potent and specific cytotoxicity demonstrated in various cell lines.Potent cytotoxicity, but can be compromised over time due to payload loss.[2]The stability of the linker directly correlates with the sustained delivery of the cytotoxic payload to the target cells.

Reaction Mechanisms and Experimental Workflows

Understanding the underlying chemistry and the practical steps involved in each conjugation method is essential for successful implementation.

This compound Chemistry (Oxime Ligation)

This site-specific approach involves a two-step process: the generation of a carbonyl group (aldehyde or ketone) on the antibody, followed by its reaction with the aminooxy group of the linker to form a highly stable oxime bond.[5]

Aminooxy_Mechanism cluster_step1 Step 1: Aldehyde Generation cluster_step2 Step 2: Oxime Ligation Antibody_Glycan Antibody with Glycan Periodate (B1199274) Sodium Periodate (NaIO₄) Antibody_Glycan->Periodate Oxidized_Antibody Antibody with Aldehyde Group Oxidized_Antibody2 Antibody with Aldehyde Group Periodate->Oxidized_Antibody Oxidation Aminooxy_Linker This compound (H₂N-O-PEG3-Br) Conjugated_Antibody Antibody Conjugate (Stable Oxime Bond) Aminooxy_Linker->Conjugated_Antibody Oxime Formation

Mechanism of this compound conjugation.

The experimental workflow for aminooxy conjugation is a sequential process that requires careful control at each stage to ensure the integrity of the antibody and the efficiency of the conjugation.

Aminooxy_Workflow start Start: Purified Antibody oxidation 1. Antibody Oxidation (e.g., with Sodium Periodate) start->oxidation purification1 2. Purification (Remove excess oxidant) oxidation->purification1 conjugation 3. Conjugation Reaction (Add this compound) purification1->conjugation purification2 4. Final Purification (Remove excess linker) conjugation->purification2 characterization 5. Characterization (DAR, Affinity, Stability) purification2->characterization end End: Purified Conjugate characterization->end

Experimental workflow for aminooxy conjugation.
Maleimide Chemistry

Maleimide chemistry is a widely used method that relies on the Michael addition reaction between a maleimide group and a sulfhydryl (thiol) group, typically from a cysteine residue on the antibody.[6] This often requires the reduction of native disulfide bonds to generate free thiols.

Maleimide_Mechanism cluster_step1 Step 1: Thiol Generation cluster_step2 Step 2: Michael Addition Antibody_Disulfide Antibody with Disulfide Bond TCEP TCEP Antibody_Disulfide->TCEP Reduced_Antibody Antibody with Free Thiol (-SH) Reduced_Antibody2 Antibody with Free Thiol (-SH) TCEP->Reduced_Antibody Reduction Maleimide_Linker Maleimide Reagent Conjugated_Antibody Antibody Conjugate (Thiosuccinimide Linkage) Maleimide_Linker->Conjugated_Antibody Thioether Formation

Mechanism of maleimide conjugation.

The workflow for maleimide conjugation involves antibody reduction followed by the conjugation reaction. The number of available thiols can be controlled by the extent of reduction.

Maleimide_Workflow start Start: Purified Antibody reduction 1. Antibody Reduction (e.g., with TCEP) start->reduction conjugation 2. Conjugation Reaction (Add Maleimide Reagent) reduction->conjugation quenching 3. Quenching (Optional) (Cap unreacted thiols) conjugation->quenching purification 4. Final Purification (Remove excess linker) quenching->purification characterization 5. Characterization (DAR, Affinity, Stability) purification->characterization end End: Purified Conjugate characterization->end

Experimental workflow for maleimide conjugation.

Detailed Experimental Protocols

The following are generalized protocols for the two conjugation chemistries. Optimization is often required based on the specific antibody, linker, and payload.

Protocol 1: this compound Conjugation via Glycan Oxidation

This protocol details a site-specific conjugation strategy by generating aldehyde groups on the antibody's glycan domains, followed by oxime ligation.[7]

Materials:

  • Purified antibody (e.g., IgG) at 3-15 mg/mL in PBS.

  • Sodium periodate (NaIO₄) solution (e.g., 100 mM in water).

  • Propylene (B89431) glycol.

  • Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5-5.5).

  • This compound linker dissolved in an appropriate solvent (e.g., DMSO).

  • Aniline (B41778) (optional catalyst).

  • Desalting columns.

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer like PBS.

  • Oxidation:

    • Cool the antibody solution to 4°C.

    • Add a calculated amount of cold sodium periodate solution to the antibody solution to achieve a final concentration of 1-10 mM.

    • Incubate the reaction for 30 minutes at 4°C in the dark.

  • Quenching:

    • Add propylene glycol to a final concentration of 20 mM to quench the excess periodate.

    • Incubate for 10 minutes at 4°C.

  • Purification of Oxidized Antibody:

    • Immediately purify the oxidized antibody using a desalting column equilibrated with the conjugation buffer to remove quenching agent and byproducts.

  • Conjugation:

    • Add a molar excess of the this compound solution to the oxidized antibody. A 50-fold molar excess is a common starting point.

    • (Optional) Add aniline to a final concentration of 10 mM to catalyze the reaction.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle shaking, protected from light.

  • Final Purification:

    • Purify the resulting antibody conjugate from unreacted linker using a desalting column or size-exclusion chromatography.

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques like HIC-HPLC or Mass Spectrometry.

    • Assess the purity, aggregation, and retained antigen-binding affinity of the conjugate.

Protocol 2: Maleimide Conjugation to Reduced Antibody Thiols

This protocol describes the conjugation to cysteine residues, which are made available by the reduction of interchain disulfide bonds.

Materials:

  • Purified antibody (e.g., IgG) at 1-10 mg/mL in a degassed, amine-free buffer (e.g., PBS, pH 7.0-7.5, containing EDTA).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water).

  • Maleimide-functionalized payload dissolved in an anhydrous solvent (e.g., DMSO or DMF).

  • Quenching solution (e.g., N-acetyl cysteine or 2-mercaptoethanol).

  • Desalting columns.

Procedure:

  • Antibody Preparation: Buffer-exchange the antibody into a suitable reaction buffer. Degas the buffer to prevent re-oxidation of thiols.

  • Reduction:

    • Add a 2-10 fold molar excess of TCEP to the antibody solution. The amount of TCEP will determine the number of disulfide bonds reduced.

    • Incubate at room temperature for 30-60 minutes.

  • Conjugation:

    • Prepare the maleimide reagent solution immediately before use.

    • Add a 10-20 fold molar excess of the maleimide reagent to the reduced antibody solution.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle mixing.

  • Quenching (Optional):

    • Add a small molecule thiol to react with any excess maleimide reagent.

  • Final Purification:

    • Purify the conjugate using a desalting column or size-exclusion chromatography to remove excess maleimide reagent and other small molecules.

  • Characterization:

    • Determine the DAR, purity, and aggregation state of the conjugate.

    • Evaluate the stability of the conjugate and its biological activity.

Conclusion

Both aminooxy and maleimide chemistries are powerful tools for antibody conjugation. Maleimide chemistry offers a rapid and efficient method for conjugating to cysteine residues, but the resulting thiosuccinimide linkage is susceptible to instability in vivo. This can lead to premature drug release, potentially reducing the therapeutic index of an antibody-drug conjugate.

In contrast, aminooxy chemistry, while requiring an additional antibody modification step, forms a highly stable oxime bond. This enhanced stability, coupled with the ability to achieve site-specific conjugation and a homogeneous DAR, makes this compound and similar linkers a superior choice for applications where conjugate stability is paramount. For the development of next-generation antibody-drug conjugates with improved safety and efficacy profiles, the advantages offered by the stable and site-specific nature of aminooxy conjugation are compelling.

References

Safety Operating Guide

Proper Disposal of Aminooxy-PEG3-bromide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides detailed procedures for the proper disposal of Aminooxy-PEG3-bromide, a bifunctional linker commonly used in bioconjugation and drug development.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with care in a well-ventilated area, preferably a fume hood.[5] Personal Protective Equipment (PPE), including safety glasses, impermeable gloves, and a lab coat, should be worn at all times to avoid direct contact.[4] In case of accidental contact, wash the affected skin area with soap and plenty of water, and for eye contact, rinse thoroughly with water for at least 15 minutes and consult a physician.[4]

Waste Characterization and Segregation

Proper waste segregation is the first critical step in the disposal process. Due to its chemical structure, this compound waste should be classified as halogenated organic waste . This is because of the presence of bromine, a halogen.[6] It is imperative to not mix this waste with non-halogenated organic waste streams to avoid complications and increased costs in the disposal process.

Quantitative Data Summary: Key Chemical Properties

PropertyValueSource
Molecular FormulaC8H18BrNO4[1]
Molecular Weight272.1 g/mol [1]
PurityTypically ≥95%[1]
Storage Condition-20°C[1]
SolubilityWater, DMSO, DMF, DCM[1]

Step-by-Step Disposal Protocol

  • Collection:

    • Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Waste."[6] The container must be made of a material compatible with the chemical.

    • Collect all waste containing this compound, including unused neat compound, solutions, and contaminated consumables (e.g., pipette tips, vials), in this dedicated container.

  • Neutralization of Reactive Groups (Optional but Recommended):

    • The aminooxy group is reactive.[1] While not explicitly required by general guidelines, quenching reactive functional groups can be a good laboratory practice before long-term storage of waste. This would typically involve reacting the waste solution with a suitable quenching agent. However, for routine disposal, direct collection into the halogenated waste stream is standard.

  • Storage:

    • Store the sealed halogenated organic waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4] The storage area should be designated for hazardous waste.

  • Final Disposal:

    • Arrange for the collection of the halogenated organic waste by a licensed hazardous waste disposal contractor.[7][8] This is the standard and required method for disposing of such chemical waste.

    • Incineration at a licensed hazardous waste facility is a common disposal method for brominated organic compounds.[7] These facilities are equipped with emission control systems to handle by-products.[7]

Important Considerations:

  • Regulatory Compliance: Disposal regulations can vary significantly by region and institution.[3] Always consult and adhere to your local and institutional environmental health and safety (EHS) guidelines.

  • PEG Component: While polyethylene (B3416737) glycol itself is biodegradable, the presence of the bromine atom dictates that the entire molecule be treated as halogenated waste.[8]

  • Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated halogenated organic waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.[3]

Experimental Workflow and Disposal Logic

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Storage & Final Disposal A This compound Waste Generated (Unused reagent, solutions, contaminated items) B Is the waste contaminated with a halogen (Br)? A->B C YES D Collect in 'Halogenated Organic Waste' Container B->D Yes E NO F Collect in 'Non-Halogenated Organic Waste' Container B->F No G Store sealed container in designated hazardous waste area D->G H Arrange for pickup by licensed hazardous waste contractor G->H I Final Disposal via Incineration at a licensed facility H->I

Caption: Logical workflow for the segregation and disposal of this compound waste.

cluster_workflow Experimental and Disposal Workflow cluster_waste Waste Streams exp Experiment using This compound liquid_waste Liquid Waste: - Unused solutions - Reaction mixtures exp->liquid_waste solid_waste Solid Waste: - Contaminated gloves - Pipette tips, vials exp->solid_waste collection Collection in 'Halogenated Organic Waste' Container liquid_waste->collection solid_waste->collection disposal Disposal by Licensed Contractor collection->disposal

Caption: Overview of the experimental workflow leading to the proper disposal of waste.

By adhering to these procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory.

References

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Retrosynthesis Analysis

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Reactant of Route 1
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.